molecular formula C10H13N5O4 B057647 3'-Deoxyguanosine CAS No. 3608-58-0

3'-Deoxyguanosine

Numéro de catalogue: B057647
Numéro CAS: 3608-58-0
Poids moléculaire: 267.24 g/mol
Clé InChI: OROIAVZITJBGSM-OBXARNEKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3'-Deoxyguanosine is a purine nucleoside analogue where the ribose sugar lacks a hydroxyl group at the 3' position. This structural modification is central to its research value, as it acts as a chain terminator in nucleic acid synthesis. When incorporated by viral or cellular polymerases, the absence of the 3'-OH group prevents the formation of a phosphodiester bond with the incoming nucleotide, thereby halting DNA or RNA chain elongation. This mechanism makes this compound a critical tool for investigating viral replication processes, particularly in RNA viruses, and for studying cellular proliferation. Its primary research applications are in the fields of virology, as a potential inhibitor of reverse transcriptase, and in oncology, for probing the mechanisms of cytotoxicity and inducing cell cycle arrest. This compound is invaluable for fundamental biochemical studies on nucleotide metabolism, enzyme kinetics, and the development of novel therapeutic strategies targeting nucleic acid synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROIAVZITJBGSM-OBXARNEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957487
Record name 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3608-58-0
Record name 3-Deoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-deoxyguanosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3'-Deoxyguanosine: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxyguanosine (3'-dG) is a nucleoside analog that plays a significant role in antiviral and anticancer research. As a derivative of the natural nucleoside deoxyguanosine, its mechanism of action primarily revolves around the inhibition of DNA synthesis, making it a potent agent against rapidly replicating entities such as viruses and cancer cells. This technical guide provides an in-depth exploration of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Core Mechanism of Action: DNA Chain Termination

The central mechanism of action of this compound lies in its ability to act as a chain terminator during DNA replication.[1][2] Lacking a hydroxyl group at the 3' position of its deoxyribose sugar, 3'-dG, once incorporated into a growing DNA strand, prevents the formation of a phosphodiester bond with the subsequent nucleotide.[1][2][3] This inability to extend the DNA chain leads to the premature termination of DNA synthesis.[1][2]

For this compound to exert its effect, it must first be activated within the cell. This involves a series of phosphorylation steps to convert it into its active triphosphate form, this compound triphosphate (3'-dGTP).[4] This conversion is carried out by cellular kinases.

Once formed, 3'-dGTP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of DNA polymerases.[5][6] Various DNA polymerases, including viral reverse transcriptases and cellular DNA polymerases, can recognize and incorporate 3'-dGTP into the nascent DNA strand.[7] However, the absence of the 3'-hydroxyl group on the incorporated 3'-deoxyguanylate monophosphate prevents the subsequent nucleophilic attack required for the addition of the next nucleotide, thereby halting DNA elongation.[2]

Key Steps in the Mechanism of Action:
  • Cellular Uptake: this compound enters the cell, likely through nucleoside transporters.

  • Phosphorylation: Cellular kinases phosphorylate this compound to its active triphosphate form, 3'-dGTP.

  • Competitive Inhibition: 3'-dGTP competes with the endogenous dGTP for the active site of DNA polymerase.

  • Incorporation: DNA polymerase incorporates 3'-deoxyguanylate monophosphate into the growing DNA chain.

  • Chain Termination: The absence of a 3'-hydroxyl group on the incorporated nucleoside analog prevents further DNA strand elongation.

Quantitative Data

The efficacy of this compound and its derivatives is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the Michaelis constant (Km) and inhibition constant (Ki) for its interaction with DNA polymerases.

CompoundTargetCell Line/EnzymeIC50 / Ki / KmReference
2',3'-dideoxyguanosine (B1417426) 5'-triphosphate (ddGTP)DNA Polymerase α-Ki = 0.035 µM (with activated DNA)[8]
2',3'-dideoxyguanosine 5'-triphosphate (ddGTP)DNA Polymerase α-Ki = 0.044 µM (with (dC)n.(dG)12-18)[8]
2',3'-dideoxyguanosine 5'-triphosphate (ddGTP)DNA Polymerase β-Km = 1.8 µM[9]
Deoxyguanosine triphosphate (dGTP)DNA Polymerase β-Km = 7.8 µM[9]
3'-Deoxy-GTPDengue Virus NS5 RdRp-IC50: 0.02 μM[10]

Signaling Pathways and Cellular Effects

Beyond its direct role as a DNA chain terminator, this compound and its analogs can influence cellular signaling pathways, particularly in the context of cancer and viral infections.

Inhibition of Telomerase

Telomerase is a reverse transcriptase that maintains telomere length in cancer cells, contributing to their immortality. The triphosphate form of this compound can act as a substrate for telomerase. Its incorporation into telomeres leads to chain termination, thereby inhibiting telomere elongation and promoting telomere shortening.[8] This can ultimately induce cellular senescence or apoptosis in cancer cells. A modified version, 6-thio-2'-deoxyguanosine (B1664700), has been shown to be incorporated into telomeres by telomerase, leading to telomere dysfunction and cancer cell death.[6][11][12][13]

cGAS-STING Pathway Activation

Recent evidence suggests that modified deoxyguanosine analogs can trigger the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system that detects cytosolic DNA.[13][14] The incorporation of analogs like 6-thio-2'-deoxyguanosine into telomeric DNA can lead to telomeric DNA damage.[14] These damaged telomeric fragments can be released into the cytoplasm and recognized by cGAS, leading to the production of cyclic GMP-AMP (cGAMP). cGAMP then activates STING, resulting in the production of type I interferons and other pro-inflammatory cytokines, which can enhance the anti-tumor immune response.[15][16][17]

Experimental Protocols

DNA Polymerase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound triphosphate (3'-dGTP) on DNA polymerase activity.

Materials:

  • Purified DNA Polymerase (e.g., Taq polymerase, Klenow fragment, or viral reverse transcriptase)

  • Activated calf thymus DNA or a specific primer-template system

  • This compound triphosphate (3'-dGTP)

  • Deoxyguanosine triphosphate (dGTP) and other dNTPs (dATP, dCTP, dTTP)

  • [α-³²P]dGTP or a fluorescently labeled dNTP

  • Reaction buffer appropriate for the specific DNA polymerase

  • Stop solution (e.g., EDTA)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter or fluorescence reader

Procedure:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, a fixed concentration of the DNA template-primer, the DNA polymerase, and three of the four dNTPs (e.g., dATP, dCTP, dTTP).

  • Inhibitor Addition: Add varying concentrations of 3'-dGTP to the experimental tubes. For control tubes, add the corresponding volume of buffer.

  • Substrate Addition: Add a mixture of dGTP and the labeled dNTP (e.g., [α-³²P]dGTP) to initiate the reaction. The concentration of dGTP should be varied to determine the nature of inhibition (competitive, non-competitive, etc.).

  • Incubation: Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C for Klenow fragment, 72°C for Taq polymerase) for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reactions by adding the stop solution.

  • Precipitation and Filtration: Precipitate the newly synthesized, radiolabeled DNA by adding cold TCA. Collect the precipitate on glass fiber filters and wash with cold TCA and ethanol.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Data Analysis: Plot the reaction velocity against the substrate (dGTP) concentration in the presence and absence of the inhibitor (3'-dGTP). Determine the Km and Vmax values and the Ki for the inhibitor.

Cellular Uptake and Phosphorylation Assay

This protocol describes a method to quantify the cellular uptake and phosphorylation of this compound to its triphosphate form using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell line of interest (e.g., cancer cell line or virus-infected cells)

  • ³H-labeled or unlabeled this compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Perchloric acid (PCA) or trichloroacetic acid (TCA)

  • Potassium hydroxide (B78521) (KOH) or tri-n-octylamine in Freon for neutralization

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and UV or radioactivity detector

  • Standards for this compound, 3'-dGMP, 3'-dGDP, and 3'-dGTP

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a known concentration of ³H-labeled or unlabeled this compound for various time points.

  • Cell Lysis and Extraction: At each time point, wash the cells with cold PBS and then lyse them with cold PCA or TCA to precipitate macromolecules.

  • Neutralization: Centrifuge the lysate to pellet the precipitate. Neutralize the acidic supernatant containing the nucleotides with KOH or by extraction with tri-n-octylamine in Freon.

  • HPLC Analysis: Inject a known volume of the neutralized extract onto the HPLC column. Separate the nucleotides using an appropriate mobile phase gradient (e.g., a gradient of ammonium (B1175870) phosphate (B84403) buffer and acetonitrile).[18][19][20]

  • Detection and Quantification: Monitor the elution of nucleotides using a UV detector (at 254 nm) or a radioactivity detector. Identify and quantify the peaks corresponding to this compound and its phosphorylated metabolites by comparing their retention times and peak areas/counts to those of the standards.

  • Data Analysis: Calculate the intracellular concentrations of this compound and its phosphorylated forms at each time point.

Visualizations

DNA Chain Termination by this compound

DNA_Chain_Termination cluster_0 1. Normal DNA Synthesis cluster_1 2. Chain Termination by 3'-dGTP DNA_Polymerase DNA Polymerase Growing_DNA Growing DNA Strand 3'-OH DNA_Polymerase->Growing_DNA binds Elongated_DNA Elongated DNA Strand 3'-OH Growing_DNA->Elongated_DNA elongation dGTP dGTP dGTP->DNA_Polymerase binds DNA_Polymerase_Inhibited DNA Polymerase Growing_DNA_Inhibited Growing DNA Strand 3'-OH DNA_Polymerase_Inhibited->Growing_DNA_Inhibited binds Terminated_DNA Terminated DNA Strand 3'-H Growing_DNA_Inhibited->Terminated_DNA incorporation & termination 3dGTP 3'-dGTP 3dGTP->DNA_Polymerase_Inhibited competes with dGTP

Caption: Mechanism of DNA chain termination by this compound triphosphate (3'-dGTP).

Activation of the cGAS-STING Pathway

cGAS_STING_Pathway cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Nucleus 3dG_DNA DNA with incorporated This compound Damaged_DNA Cytosolic DNA Fragments 3dG_DNA->Damaged_DNA damage cGAS cGAS Damaged_DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN_Genes Type I Interferon Genes IRF3->IFN_Genes activates transcription

Caption: Putative activation of the cGAS-STING pathway by this compound-induced DNA damage.

Conclusion

This compound is a powerful tool in molecular biology and a promising scaffold for the development of therapeutic agents. Its primary mechanism of action, DNA chain termination, is a well-established principle that effectively halts the replication of viruses and cancer cells. Furthermore, emerging research into its effects on cellular signaling pathways, such as telomerase inhibition and potential activation of the innate immune system, highlights the multifaceted nature of its biological activity. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate and harness the therapeutic potential of this compound and its analogs.

References

The Structural Elucidation of 3'-Deoxyguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure of 3'-Deoxyguanosine, a crucial nucleoside analog with significant applications in biochemical and pharmaceutical research. The document details its molecular architecture, physicochemical properties, and its role within biological pathways. Methodologies for its synthesis and structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside a depiction of its involvement in the purine (B94841) salvage pathway. This guide is intended to serve as a detailed resource for professionals engaged in nucleoside chemistry, antiviral drug development, and related fields.

Introduction

This compound is a synthetic purine nucleoside that lacks a hydroxyl group at the 3' position of its deoxyribose sugar moiety. This structural modification is of profound interest in medicinal chemistry as it can act as a chain terminator in nucleic acid synthesis, a property exploited in the development of antiviral and anticancer agents. Understanding the precise three-dimensional structure of this compound is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic compounds.

Chemical Structure and Properties

This compound consists of a guanine (B1146940) base attached to a 3'-deoxy-β-D-ribofuranose ring. Its systematic IUPAC name is 2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one[1].

Below is a diagram illustrating the chemical structure of this compound, generated using the DOT language.

Chemical structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C10H13N5O4[1][2]
Molecular Weight 267.24 g/mol [1][2]
CAS Number 3608-58-0[1]
Canonical SMILES C1--INVALID-LINK--N2C=NC3=C2N=C(NC3=O)N">C@HCO[1]
Appearance White to Off-White Solid[3]
Solubility DMSO (Slightly), Water (Slightly, Heated, Sonicated)[3]
Melting Point <300 °C (water)[3]
Structural Data

Precise bond lengths and angles are critical for computational modeling and understanding intermolecular interactions. While a crystal structure for this compound was not found in the Cambridge Structural Database (CSD), data for the closely related 2'-deoxyguanosine (B1662781) dimethyl sulfoxide (B87167) disolvate has been reported. This data provides a reasonable approximation for the bond lengths and angles within the guanine and deoxyribose moieties of this compound.

Note: The following tables present data from the crystal structure of 2'-deoxyguanosine dimethyl sulfoxide disolvate.

Table 2.1: Selected Bond Lengths for 2'-Deoxyguanosine

AtomsLength (Å)
N9-C1'1.465(2)
C1'-C2'1.531(3)
C2'-C3'1.528(3)
C3'-O3'1.428(2)
C3'-C4'1.527(3)
C4'-O4'1.453(2)
C4'-C5'1.512(3)
C5'-O5'1.428(2)
O4'-C1'1.411(2)
N9-C41.376(2)
N9-C81.371(2)
N7-C51.389(2)
N7-C81.306(2)
C6-N11.391(2)
C6-O61.242(2)
C5-C41.375(2)
C5-C61.417(2)
C4-N31.352(2)
C2-N11.373(2)
C2-N21.339(2)
C2-N31.328(2)

Table 2.2: Selected Bond Angles for 2'-Deoxyguanosine

AtomsAngle (°)
C2'-C1'-N9114.2(1)
O4'-C1'-N9108.3(1)
O4'-C1'-C2'106.5(1)
C1'-C2'-C3'102.7(1)
O3'-C3'-C2'111.3(2)
O3'-C3'-C4'111.5(2)
C2'-C3'-C4'102.1(1)
O4'-C4'-C3'105.1(1)
O4'-C4'-C5'109.3(2)
C3'-C4'-C5'115.1(2)
O5'-C5'-C4'111.4(2)
C1'-O4'-C4'109.5(1)
C4-N9-C1'126.1(1)
C8-N9-C1'125.9(1)
C5-N7-C8103.9(1)
C2-N3-C4112.9(1)
C2-N1-C6125.3(1)
N1-C2-N3123.4(2)
N1-C2-N2116.8(2)
N3-C2-N2119.8(2)
N3-C4-C5128.8(2)
N3-C4-N9125.9(1)
C5-C4-N9105.3(1)
N7-C5-C4113.3(1)
N7-C5-C6124.2(2)
C4-C5-C6122.5(2)
N1-C6-C5112.1(1)
N1-C6-O6120.1(2)
C5-C6-O6127.8(2)
N7-C8-N9113.4(1)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from guanosine (B1672433). A common approach involves the selective protection of the hydroxyl groups, followed by deoxygenation at the 3' position and subsequent deprotection.

A representative synthetic workflow is outlined below:

G cluster_0 Synthesis of this compound guanosine Guanosine step1 Protection of 5' and 2' hydroxyl groups guanosine->step1 protected_guanosine Protected Guanosine step1->protected_guanosine step2 Deoxygenation at 3' position (e.g., Barton-McCombie reaction) protected_guanosine->step2 protected_3dg Protected this compound step2->protected_3dg step3 Deprotection protected_3dg->step3 deoxyguanosine This compound step3->deoxyguanosine

Synthetic workflow for this compound.

Detailed Methodology (Illustrative Example):

  • Protection: Guanosine is treated with a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMSCl), to selectively protect the 5' and 2'-hydroxyl groups.

  • Activation of 3'-OH: The remaining 3'-hydroxyl group is then activated, for example, by conversion to a thionocarbonate.

  • Deoxygenation: The thionocarbonate is subjected to a radical-induced deoxygenation, a key step in the Barton-McCombie reaction, using a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride).

  • Deprotection: The protecting groups on the 5' and 2' positions are removed under appropriate conditions (e.g., with a fluoride (B91410) source for silyl ethers) to yield this compound.

  • Purification: The final product is purified using chromatographic techniques, such as silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC).

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound in solution. 1H and 13C NMR spectra provide information about the chemical environment of each atom, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms.

General Protocol for NMR Analysis of this compound:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O). The choice of solvent depends on the desired information, as exchangeable protons (e.g., -OH, -NH2) will be visible in DMSO-d6 but not in D2O.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a 1D 1H NMR spectrum to assess the overall purity and identify the proton signals.

    • Acquire a 1D 13C NMR spectrum (and DEPT experiments if necessary) to identify the carbon signals.

    • Perform a 2D 1H-1H COSY (Correlation Spectroscopy) experiment to identify scalar-coupled protons, particularly within the deoxyribose ring.

    • Perform a 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon atom.

    • Perform a 2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.

    • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling constants (J-values) in the 1H NMR spectrum to deduce stereochemical relationships within the deoxyribose ring.

    • Assign all proton and carbon resonances by systematically analyzing the correlations observed in the 2D NMR spectra.

Biological Role: The Purine Salvage Pathway

This compound, as a guanosine analog, can be metabolized through the purine salvage pathway. This pathway is a crucial metabolic route for the recycling of purine bases and nucleosides that arise from the degradation of DNA and RNA. Understanding the interaction of this compound with the enzymes of this pathway is vital for comprehending its biological effects.

The diagram below illustrates the key steps of the purine salvage pathway and the potential entry of this compound.

G cluster_0 Purine Salvage Pathway DNA_RNA DNA / RNA Degradation Guanosine Guanosine DNA_RNA->Guanosine Deoxyguanosine Deoxyguanosine DNA_RNA->Deoxyguanosine PNP Purine Nucleoside Phosphorylase (PNP) Guanosine->PNP dGMP Deoxyguanosine Monophosphate (dGMP) Deoxyguanosine->dGMP dGK Deoxyguanosine->PNP Three_Deoxyguanosine This compound (Analog) Three_Deoxyguanosine->PNP Guanine Guanine HGPRT Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Guanine->HGPRT GMP Guanosine Monophosphate (GMP) GDP Guanosine Diphosphate (GDP) GMP->GDP GK GTP Guanosine Triphosphate (GTP) GDP->GTP NDPK dGDP Deoxyguanosine Diphosphate (dGDP) dGMP->dGDP GK dGTP Deoxyguanosine Triphosphate (dGTP) dGDP->dGTP NDPK DNA_synthesis DNA Synthesis dGTP->DNA_synthesis PNP->Guanine HGPRT->GMP HGPRT->dGMP GK Guanylate Kinase NDPK Nucleoside Diphosphate Kinase dGK Deoxyguanosine Kinase

Role of this compound in the Purine Salvage Pathway.

In this pathway, purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond of guanosine and deoxyguanosine to release guanine. This compound can act as a substrate or inhibitor for PNP. The resulting guanine can then be converted to guanosine monophosphate (GMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Alternatively, deoxyguanosine can be phosphorylated by deoxyguanosine kinase to form deoxyguanosine monophosphate (dGMP). These monophosphates are subsequently phosphorylated to di- and triphosphates, which are precursors for nucleic acid synthesis. The incorporation of this compound triphosphate into a growing DNA chain would lead to chain termination due to the absence of the 3'-hydroxyl group required for the formation of the next phosphodiester bond.

Conclusion

This technical guide has provided a detailed examination of the structure of this compound. The compilation of its physicochemical properties, along with detailed protocols for its synthesis and NMR-based structural characterization, offers a valuable resource for researchers. The visualization of its chemical structure and its interaction with the purine salvage pathway provides a clear framework for understanding its biological significance. This comprehensive overview is intended to facilitate further research and development of this compound and its derivatives as potential therapeutic agents. and its derivatives as potential therapeutic agents.

References

3'-Deoxyguanosine: A Guanosine Analog with Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxyguanosine is a synthetic nucleoside analog that belongs to the family of purine (B94841) derivatives. Structurally similar to the natural nucleoside guanosine (B1672433), it is distinguished by the absence of a hydroxyl group at the 3' position of the ribose sugar moiety. This modification significantly alters its biological properties, making it a subject of interest in the fields of antiviral and anticancer research. As a guanosine analog, this compound can interact with various cellular and viral enzymes, potentially disrupting critical biological pathways. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and reported biological activities, with a focus on quantitative data and detailed experimental methodologies.

Chemical Properties and Synthesis

This compound is a solid compound with the chemical formula C₁₀H₁₃N₅O₄ and a molecular weight of 267.24 g/mol . Its structure consists of a guanine (B1146940) base attached to a 3'-deoxyribose sugar.

Conceptual Synthesis Workflow:

Synthesis of this compound Guanosine Guanosine Protected_Guanosine Protection of 5' and 2' hydroxyl groups Guanosine->Protected_Guanosine Thionocarbonate_Formation Formation of 3'-O-thionocarbonate Protected_Guanosine->Thionocarbonate_Formation Radical_Deoxygenation Radical deoxygenation (e.g., Barton-McCombie reaction) Thionocarbonate_Formation->Radical_Deoxygenation Deprotection Deprotection Radical_Deoxygenation->Deprotection Deoxyguanosine This compound Deprotection->Deoxyguanosine

A conceptual workflow for the synthesis of this compound from guanosine.

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to act as a competitive inhibitor or an alternative substrate for enzymes that utilize guanosine or deoxyguanosine. The absence of the 3'-hydroxyl group is key to its function as a chain terminator in nucleic acid synthesis.

Inhibition of RNA-Directed RNA Polymerase (RdRp)

Viral RNA-dependent RNA polymerases (RdRps) are crucial enzymes for the replication of RNA viruses. Nucleoside analogs lacking a 3'-hydroxyl group, upon conversion to their triphosphate form, can be incorporated into the growing viral RNA chain. Once incorporated, the absence of the 3'-OH prevents the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication. While direct inhibitory constants (Ki) for this compound against specific viral RdRps are not widely reported, this mechanism is a well-established principle for many antiviral nucleoside analogs.

RdRp Inhibition cluster_0 Normal RNA Synthesis cluster_1 Inhibition by this compound GTP GTP Elongation Elongation GTP->Elongation RNA_Chain Growing RNA Chain RNA_Chain->Elongation Elongation->RNA_Chain +1 Nucleotide dGTP_analog 3'-dGTP Incorporation Incorporation dGTP_analog->Incorporation RNA_Chain_term Growing RNA Chain RNA_Chain_term->Incorporation Chain_Termination Chain Termination Incorporation->Chain_Termination

Mechanism of RNA chain termination by this compound triphosphate.
Interaction with Purine Nucleoside Phosphorylase (PNP)

Antiviral Activity

While extensive quantitative data on the antiviral activity of this compound is limited, studies on related compounds provide insights into its potential. For instance, the analog 3'-deoxy-3'-fluoroguanosine (B39910) was evaluated for its activity against Tick-Borne Encephalitis Virus (TBEV), a flavivirus. However, in this particular study, it did not show a significant reduction in viral titers.[1] In contrast, the related compound 3-deazaguanosine (B53920) has demonstrated broad-spectrum antiviral activity against both RNA and DNA viruses, including influenza, parainfluenza, and herpes viruses.[2]

Table 1: Antiviral Activity of Related Guanosine Analogs

CompoundVirusAssayActivityReference
3'-Deoxy-3'-fluoroguanosineTick-Borne Encephalitis Virus (TBEV)Plaque AssayNo significant reduction in viral titer[1]
3-DeazaguanosineInfluenza A and B, Parainfluenza 1In vivo (mice)Therapeutic index of 16[2]
3-DeazaguanosineFriend leukemia virusIn vivo (mice)Inhibition of splenomegaly[2]

Anticancer Activity

The potential of this compound as an anticancer agent is primarily linked to its selective cytotoxicity, particularly towards T-lymphoblastic leukemia cells. The mechanism is thought to involve the intracellular phosphorylation of deoxyguanosine to deoxyguanosine triphosphate (dGTP), which can disrupt DNA synthesis and induce apoptosis. The cytotoxicity of deoxyguanosine can be potentiated by inhibitors of purine nucleoside phosphorylase (PNP), which prevent its degradation.

Studies have shown that deoxyguanosine-rich oligonucleotides can exhibit cytotoxic effects in various cancer cell lines, including prostate cancer.[3] This suggests that guanosine analogs and their derivatives may have a role in cancer therapy. However, specific IC50 values for this compound against a broad panel of cancer cell lines are not well-documented in publicly available literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not abundantly available. However, established methodologies for similar nucleoside analogs can be adapted.

General Protocol for Synthesis of this compound (Conceptual)

This protocol is a conceptual adaptation based on the synthesis of related nucleoside analogs.

  • Protection of Guanosine: React guanosine with appropriate protecting group reagents (e.g., TBDMSCl, DMTr-Cl) to protect the 5' and 2'-hydroxyl groups.

  • Formation of 3'-O-Thionocarbonate: Treat the protected guanosine with a thionocarbonylating agent (e.g., phenyl chlorothionocarbonate) in the presence of a base (e.g., DMAP).

  • Radical Deoxygenation (Barton-McCombie Reaction): React the 3'-O-thionocarbonate with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride).

  • Deprotection: Remove the protecting groups from the 5' and 2' positions using appropriate deprotection agents (e.g., TBAF for silyl (B83357) groups, mild acid for trityl groups) to yield this compound.

  • Purification: Purify the final product using column chromatography or recrystallization.

General Protocol for In Vitro Antiviral Plaque Reduction Assay

This is a generalized protocol for assessing the antiviral activity of a compound.

  • Cell Seeding: Seed a monolayer of susceptible host cells in 6-well plates and incubate until confluent.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The IC50 value (the concentration that inhibits 50% of plaque formation) can then be determined.

Plaque Reduction Assay Cell_Seeding Seed host cells Virus_Infection Infect with virus Cell_Seeding->Virus_Infection Compound_Treatment Treat with this compound Virus_Infection->Compound_Treatment Incubation Incubate for plaque formation Compound_Treatment->Incubation Staining Fix and stain plaques Incubation->Staining Data_Analysis Count plaques and calculate IC50 Staining->Data_Analysis

Workflow for a typical plaque reduction assay.
General Protocol for MTT Cytotoxicity Assay

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that reduces cell viability by 50%) can be determined from the dose-response curve.

Conclusion

This compound represents an intriguing guanosine analog with the potential for therapeutic development, particularly in the realms of antiviral and anticancer applications. Its mechanism of action, primarily as a chain terminator of nucleic acid synthesis and a modulator of purine metabolism, provides a strong rationale for its biological activities. However, a comprehensive understanding of its efficacy and specificity requires further investigation. The lack of extensive, publicly available quantitative data, such as IC50 and Ki values, highlights the need for more detailed preclinical studies. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. Future research should focus on a systematic evaluation of its activity against a broad range of viruses and cancer cell lines, as well as detailed mechanistic studies to elucidate its interactions with key enzymatic targets.

References

An In-Depth Technical Guide to the Biochemical Properties of 3'-Deoxyguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxyguanosine is a nucleoside analog that, by virtue of its structural similarity to the natural nucleoside deoxyguanosine, interacts with various components of cellular metabolism, particularly those involved in nucleic acid synthesis and purine (B94841) salvage pathways. The replacement of the hydroxyl group at the 3' position of the deoxyribose sugar with a hydrogen atom is the defining structural feature of this compound. This modification has profound implications for its biochemical activity, most notably conferring the ability to act as a chain terminator during DNA synthesis. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, interactions with key enzymes, and its effects on cellular processes.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₃N₅O₄[1]
Molecular Weight 267.24 g/mol [1]
Appearance Solid[1]
Classification Purine 3'-deoxyribonucleoside[1]

Mechanism of Action and Biochemical Interactions

The primary mechanism of action of this compound stems from its ability to be metabolized into its 5'-triphosphate form, this compound triphosphate (3'-dGTP). This conversion is catalyzed by cellular kinases, with deoxyguanosine kinase being a key enzyme in the initial phosphorylation step.[2][3] The resulting 3'-dGTP can then serve as a substrate for DNA polymerases.

Chain Termination of DNA Synthesis

Due to the absence of a 3'-hydroxyl group, the incorporation of 3'-dGTP into a growing DNA strand by a DNA polymerase prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate. This leads to the termination of DNA chain elongation.[4]

DNA_Chain_Termination cluster_0 Normal DNA Elongation cluster_1 Chain Termination by 3'-dGTP Incoming_dNTP Incoming dNTP DNA_Polymerase DNA Polymerase Incoming_dNTP->DNA_Polymerase binds to Elongated_DNA_Strand Elongated DNA Strand DNA_Polymerase->Elongated_DNA_Strand incorporates dNMP Terminated_DNA_Strand Terminated DNA Strand (no 3'-OH) DNA_Polymerase->Terminated_DNA_Strand incorporates 3'-dGMP Growing_DNA_Strand Growing DNA Strand (with 3'-OH) Growing_DNA_Strand->DNA_Polymerase binds to 3_dGTP 3'-dGTP 3_dGTP->DNA_Polymerase binds to

Inhibition of Viral RNA-Dependent RNA Polymerase

This compound, in its triphosphate form (3'-dGTP), has been shown to be a potent inhibitor of viral RNA-dependent RNA polymerases (RdRps). For instance, it exhibits an IC₅₀ of 0.02 µM against the Dengue Virus NS5 RdRp. This suggests that this compound has potential as an antiviral agent.

Interaction with Purine Nucleoside Phosphorylase

Cellular Uptake and Metabolism

This compound enters cells via nucleoside transporters. Once inside the cell, it must be phosphorylated to its active triphosphate form to exert its biological effects. This process is initiated by deoxyguanosine kinase (dGK), a mitochondrial enzyme responsible for phosphorylating purine deoxynucleosides.[7][8][9] dGK has a broad substrate specificity and is likely responsible for the initial phosphorylation of this compound to this compound monophosphate (3'-dGMP). Subsequent phosphorylation steps to the di- and triphosphate forms are carried out by other cellular kinases.[3][10]

Metabolism_of_3_Deoxyguanosine 3_Deoxyguanosine_ext This compound (extracellular) Nucleoside_Transporter Nucleoside Transporter 3_Deoxyguanosine_ext->Nucleoside_Transporter enters cell via 3_Deoxyguanosine_int This compound (intracellular) Nucleoside_Transporter->3_Deoxyguanosine_int dGK Deoxyguanosine Kinase (dGK) 3_Deoxyguanosine_int->dGK substrate for 3_dGMP 3'-dGMP dGK->3_dGMP phosphorylates to Other_Kinases Other Kinases 3_dGMP->Other_Kinases substrate for 3_dGDP 3'-dGDP Other_Kinases->3_dGDP phosphorylates to 3_dGTP 3'-dGTP Other_Kinases->3_dGTP 3_dGDP->Other_Kinases phosphorylates to Biological_Effects Biological Effects (e.g., Chain Termination) 3_dGTP->Biological_Effects mediates

Quantitative Data Summary

ParameterEnzyme/ProcessValueOrganism/SystemReference
IC₅₀ Dengue Virus NS5 RdRp0.02 µM (for 3'-dGTP)in vitro
Kₘ Deoxyguanosine Kinase (for deoxyguanosine)4 µMHuman recombinant[7]
Vₘₐₓ Deoxyguanosine Kinase (for deoxyguanosine)43 nmol/min/mgHuman recombinant[7]
Kₑ Guanosine (B1672433) Receptor (for guanosine)2.3 nMHuman foreskin fibroblasts[11][12]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from guanosine through a multi-step process. A representative synthetic route involves the selective protection of the hydroxyl groups, followed by deoxygenation at the 3' position and subsequent deprotection. A detailed protocol for a similar compound, 3'-amino-3'-deoxyguanosine, can be adapted for this purpose.[11]

General Steps:

  • Protection of Guanosine: The amino and hydroxyl groups of guanosine are protected using appropriate protecting groups to prevent unwanted side reactions.

  • Selective 3'-Hydroxyl Modification: The 3'-hydroxyl group is selectively modified to a good leaving group.

  • Deoxygenation: The modified 3'-position is reduced to remove the hydroxyl group.

  • Deprotection: All protecting groups are removed to yield this compound.

Synthesis of this compound Triphosphate (3'-dGTP)

The triphosphate form can be synthesized from the parent nucleoside through chemical or enzymatic phosphorylation.[3][10]

Enzymatic Synthesis:

  • Initial Phosphorylation: this compound is incubated with deoxyguanosine kinase and a phosphate (B84403) donor (e.g., ATP) to produce 3'-dGMP.

  • Subsequent Phosphorylations: 3'-dGMP is further phosphorylated to 3'-dGDP and then to 3'-dGTP using appropriate kinases such as guanylate kinase and nucleoside diphosphate (B83284) kinase, respectively.

Dengue Virus NS5 RdRp Inhibition Assay

The inhibitory activity of 3'-dGTP against DENV NS5 RdRp can be determined using a primer-extension-based assay.[13][14]

Protocol Outline:

  • Reaction Mixture Preparation: A reaction mixture containing purified DENV NS5 RdRp, a template-primer RNA duplex, radiolabeled GTP (e.g., [α-³²P]GTP), and other required salts and buffers is prepared.

  • Inhibitor Addition: Varying concentrations of 3'-dGTP are added to the reaction mixtures.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or nucleotides and incubated at an optimal temperature for a defined period.

  • Quenching and Analysis: The reaction is stopped, and the radiolabeled RNA products are separated by gel electrophoresis.

  • Data Analysis: The intensity of the bands corresponding to the elongated RNA product is quantified to determine the extent of inhibition at each 3'-dGTP concentration. The IC₅₀ value is then calculated from the dose-response curve.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

The effect of this compound on the cell cycle can be analyzed by flow cytometry using propidium iodide (PI) staining.[15][16][17][18][19]

Protocol Outline:

  • Cell Treatment: Cells are cultured in the presence of varying concentrations of this compound for a specified duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (B145695) to permeabilize the cell membrane.

  • RNase Treatment and PI Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a solution containing propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Interpretation: The resulting histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Cell_Culture Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Fixation Fixation (e.g., 70% Ethanol) Harvesting->Fixation Staining RNase Treatment & Propidium Iodide Staining Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (% of cells in G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis

Apoptosis Assay by Annexin V Staining

The induction of apoptosis by this compound can be assessed by flow cytometry using Annexin V and a viability dye like propidium iodide.[20][21][22][23][24]

Protocol Outline:

  • Cell Treatment: Cells are treated with this compound for a desired time period.

  • Cell Harvesting: Both adherent and floating cells are collected to include the apoptotic population.

  • Staining: Cells are washed and resuspended in a binding buffer containing fluorescently labeled Annexin V and a viability dye (e.g., PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Potential Signaling Pathways Affected

While direct studies on the specific signaling pathways modulated by this compound are limited, its structural similarity to guanosine and its impact on DNA synthesis suggest potential interactions with several key cellular signaling cascades.

  • MAPK Pathways (JNK, p38): Cellular stress resulting from the inhibition of DNA replication can lead to the activation of stress-activated protein kinase pathways, including JNK and p38 MAPK.[25][26][27][28][29][30]

  • PI3K/Akt Pathway: As a derivative of guanosine, which has been shown to modulate the PI3K/Akt pathway, this compound might also influence this critical cell survival and proliferation pathway.[21]

  • NF-κB Pathway: DNA damage and cellular stress are known activators of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival.[27][29][31][32][33]

Further research is required to elucidate the precise signaling networks affected by this compound.

Potential_Signaling_Pathways 3_Deoxyguanosine This compound DNA_Damage_Stress DNA Damage / Replication Stress 3_Deoxyguanosine->DNA_Damage_Stress induces PI3K_Akt PI3K / Akt Pathway 3_Deoxyguanosine->PI3K_Akt may modulate JNK_p38_MAPK JNK / p38 MAPK Pathway DNA_Damage_Stress->JNK_p38_MAPK activates NF_kB NF-κB Pathway DNA_Damage_Stress->NF_kB activates Apoptosis Apoptosis JNK_p38_MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest JNK_p38_MAPK->Cell_Cycle_Arrest PI3K_Akt->Cell_Cycle_Arrest Inflammation Inflammation NF_kB->Inflammation

Conclusion

This compound is a valuable tool for biochemical research and holds potential for therapeutic development. Its ability to act as a DNA chain terminator after intracellular phosphorylation is its key mechanism of action, making it a subject of interest in antiviral and anticancer research. This guide has provided a detailed overview of its biochemical properties, including its interactions with key enzymes, metabolic activation, and potential effects on cellular signaling pathways. The provided quantitative data and experimental protocols offer a foundation for further investigation into the multifaceted roles of this important nucleoside analog. Further studies are warranted to fully elucidate its inhibitory constants against key enzymes, its specific effects on cellular signaling, and its full therapeutic potential.

References

The Core Interaction: A Technical Guide to 3'-Deoxyguanosine and Polymerase Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between 3'-Deoxyguanosine and various polymerases. This compound, a nucleoside analog of deoxyguanosine, lacks the critical 3'-hydroxyl group on its deoxyribose sugar moiety. This structural modification transforms it into a potent chain terminator of nucleic acid synthesis once it is metabolically activated and incorporated by a polymerase. This document details its mechanism of action, metabolic activation pathway, interaction with specific polymerases, and the experimental protocols used to characterize these interactions.

Mechanism of Action: Chain Termination

The canonical function of a polymerase is to catalyze the formation of a phosphodiester bond between the free 3'-hydroxyl (3'-OH) group of a growing nucleic acid chain and the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP).[1] This reaction is fundamental to DNA replication and repair.

This compound, and its analogs, act as potent inhibitors by subverting this process.[2] After being anabolized to its active triphosphate form, this compound triphosphate (3'-dGTP), it is recognized by the polymerase as a substrate analogous to the natural dGTP. The polymerase incorporates the this compound monophosphate (3'-dGMP) into the nascent DNA strand opposite a cytosine base. However, because the incorporated nucleotide lacks the 3'-OH group, the subsequent phosphodiester bond cannot be formed.[2][3] This absence of a nucleophile for the next incoming dNTP effectively halts further chain elongation, leading to termination of synthesis.[4]

G cluster_0 Standard Elongation cluster_1 Chain Termination by this compound P1 Growing DNA Strand (Primer) OH 3'-OH group P1->OH Pol DNA Polymerase Active Site OH->Pol Nucleophilic Attack dNTP Incoming dNTP dNTP->Pol Binds P2 Elongated DNA Strand (Primer + 1) Pol->P2 Forms Phosphodiester Bond P3 Growing DNA Strand (Primer) Pol2 DNA Polymerase Active Site P3->Pol2 dGTP_3 Incoming 3'-dGTP dGTP_3->Pol2 Binds & Incorporates P4 Incorporated 3'-dGMP Pol2->P4 No_OH No 3'-OH group P4->No_OH Blocked Elongation Blocked No_OH->Blocked No Nucleophile for Attack Next_dNTP Next dNTP Next_dNTP->Blocked Cannot Bind

Figure 1: Mechanism of Polymerase Chain Termination.

Metabolic Activation Pathway

For this compound to function as a chain terminator, it must first be converted into its active 5'-triphosphate form. This is a multi-step enzymatic process that occurs within the cell. The initial and rate-limiting step is often the conversion of the nucleoside to its 5'-monophosphate. This reaction is catalyzed by deoxyguanosine kinase.[5][6] Subsequently, other cellular nucleoside monophosphate and diphosphate (B83284) kinases catalyze the successive additions of phosphate (B84403) groups to yield this compound diphosphate (3'-dGDP) and finally this compound triphosphate (3'-dGTP).[1] This active triphosphate is then available to compete with the endogenous dGTP pool for binding to the polymerase active site.

G cluster_pathway Intracellular Phosphorylation Cascade cluster_target Target Interaction dG_3 This compound dGMP_3 3'-dGMP dG_3->dGMP_3 Deoxyguanosine Kinase dGDP_3 3'-dGDP dGMP_3->dGDP_3 Guanylate Kinase dGTP_3 3'-dGTP (Active Form) dGDP_3->dGTP_3 Nucleoside Diphosphate Kinase Pol Polymerase dGTP_3->Pol Binds to Active Site

Figure 2: Metabolic Activation of this compound.

Interaction with Specific Polymerases

The efficacy of 3'-dGTP as a chain terminator varies significantly among different types of polymerases. This selectivity is a critical factor in its application, particularly in antiviral therapy where the goal is to inhibit viral polymerases with minimal effect on host cell enzymes.

While kinetic data specifically for 3'-dGTP is limited in the literature, extensive studies on the closely related analog, 2',3'-dideoxyguanosine (B1417426) triphosphate (ddGTP) , provide valuable insights into its interaction with various polymerases. It is important to note that ddGTP lacks both the 2'-OH and 3'-OH groups, whereas 3'-dGTP retains the 2'-OH group.

  • DNA Polymerase β (Pol β): This enzyme, involved in DNA repair, has been shown to efficiently utilize ddGTP as a substrate. Under certain conditions, the rate of incorporation of ddGTP was nearly equal to that of the natural substrate dGTP, and it exhibited a lower Michaelis constant (Km), suggesting a higher affinity for the enzyme.[7]

  • DNA Polymerase α and γ: In contrast to Pol β, DNA polymerase α and DNA polymerase γ poorly utilize ddGTP as a substrate.[7] This differential utilization highlights the substrate specificity among host polymerases.

  • HIV Reverse Transcriptase (HIV-RT): Dideoxynucleoside triphosphates, including ddGTP, are potent competitive inhibitors of HIV-RT.[4] Their efficient incorporation and subsequent termination of the growing viral DNA chain form the basis of their use as antiretroviral drugs. The inhibition constant (Ki) for ddGTP against HIV-RT is in the low micromolar range, indicating potent inhibition.[4][8]

Quantitative Data Summary

The following table summarizes key kinetic parameters for the interaction of 2',3'-dideoxyguanosine triphosphate (ddGTP) with various polymerases. This data is presented as a proxy due to the scarcity of published kinetic values for 3'-dGTP. These parameters are crucial for understanding the efficiency and affinity of the inhibitor for its target enzyme.

PolymeraseAnalogTemplate/PrimerKm (μM)Ki (μM)CommentsReference(s)
DNA Polymerase βddGTPActivated DNA1.8-Km for dGTP was 7.8 μM, indicating higher affinity for the analog.[7]
HIV-1 Reverse TranscriptaseddGTPRNA/DNA-~0.0022Potent competitive inhibitor. Ki similar to AZT-TP.[4][8]
DNA Polymerase αddGTPActivated DNA--Poorly utilized as a substrate.[7]
DNA Polymerase γddGTPActivated DNA--Not utilized as a substrate.[7]

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity. Ki (inhibition constant) indicates the concentration required to produce half-maximum inhibition.[9]

Experimental Protocols

Characterizing the interaction between 3'-dGTP and polymerases involves specific biochemical assays. The following are detailed methodologies for two key experiments.

Protocol: Polymerase Chain Termination Assay

This assay is used to visually confirm that an analog is incorporated and terminates DNA synthesis.

  • Reaction Components:

    • Template-Primer: A short, single-stranded DNA template annealed to a 5'-radiolabeled ([γ-³²P]ATP) or fluorescently labeled primer. The template sequence should have a known site for guanosine (B1672433) incorporation immediately downstream of the primer.

    • Polymerase: The specific DNA polymerase or reverse transcriptase being investigated.

    • dNTPs: A mixture of dATP, dCTP, dTTP, and either the natural dGTP (control) or the analog 3'-dGTP (experimental).

    • Reaction Buffer: A buffer containing appropriate pH, salts (e.g., MgCl₂), and additives required for optimal polymerase activity.[10]

  • Reaction Setup (on ice):

    • In separate tubes, prepare control and experimental reactions.

    • Control Reaction: Combine Template-Primer, polymerase, reaction buffer, and the four standard dNTPs (including dGTP).

    • Experimental Reaction: Combine Template-Primer, polymerase, reaction buffer, and a dNTP mix where dGTP is replaced by 3'-dGTP.

    • Dideoxy Sequencing Control (Optional): Set up four additional reactions corresponding to Sanger sequencing lanes (A, C, G, T) using standard dNTPs and a small amount of the respective ddNTP (e.g., ddGTP for the 'G' lane) to create a size ladder.[3]

  • Incubation:

    • Initiate the reactions by transferring the tubes to a thermal block or water bath set at the optimal temperature for the polymerase (e.g., 37°C for most mammalian polymerases).

    • Allow the reaction to proceed for a set time (e.g., 10-30 minutes).

  • Termination and Denaturation:

    • Stop the reactions by adding an equal volume of a stop/loading buffer (e.g., containing formamide, EDTA, and tracking dyes like bromophenol blue).

    • Heat the samples at 95°C for 5 minutes to denature the DNA, separating the newly synthesized strand from the template.

  • Analysis:

    • Load the samples onto a high-resolution denaturing polyacrylamide gel.

    • Perform electrophoresis to separate the DNA fragments by size.

    • Visualize the radiolabeled or fluorescent fragments using autoradiography or a fluorescence imager.

  • Expected Results:

    • The control lane will show a fully extended product.

    • The experimental lane (with 3'-dGTP) will show a distinct band corresponding to the size of the primer plus the incorporated 3'-dGMP, indicating termination at that specific site. The length of this terminated product will align with the corresponding band in the 'G' dideoxy sequencing lane.

G start Start prep Prepare Reaction Mixes (Control: dGTP | Experiment: 3'-dGTP) + Labeled Primer/Template + Polymerase & Buffer start->prep incubate Incubate at Optimal Temperature (e.g., 37°C) prep->incubate stop Stop Reaction (Add Formamide/EDTA Stop Solution) incubate->stop denature Denature DNA (Heat at 95°C) stop->denature load Load Samples onto Denaturing Polyacrylamide Gel denature->load run Perform Electrophoresis (Separates by Size) load->run viz Visualize Bands (Autoradiography / Fluorescence) run->viz analyze Analyze Results: Compare band sizes to confirm chain termination viz->analyze end_node End analyze->end_node

Figure 3: Experimental Workflow for Chain Termination Assay.
Protocol: Steady-State Kinetic Analysis of Polymerase Inhibition

This method is used to determine the kinetic parameters Km and Ki, providing quantitative data on inhibitor affinity and mechanism.[11][12]

  • Assay Principle: The rate of incorporation of a radiolabeled dNTP (e.g., [α-³²P]dGTP) into a primer-template is measured over time under conditions where the enzyme concentration is much lower than the substrate concentration.[13][14]

  • Reaction Setup:

    • Prepare a series of reactions in a microtiter plate or microcentrifuge tubes.

    • Each reaction should contain a constant, low concentration of polymerase and a constant concentration of primer-template DNA.

    • For Km Determination (Control): Vary the concentration of the substrate of interest (e.g., [α-³²P]dGTP) across a range (e.g., 0.1x to 10x the expected Km). Keep other dNTPs at a constant, saturating concentration.

    • For Ki Determination (Inhibition): Repeat the Km determination experiment in the presence of several different fixed concentrations of the inhibitor (3'-dGTP).

  • Reaction and Sampling:

    • Initiate the reactions by adding the enzyme and incubate at its optimal temperature.

    • At several time points (e.g., 2, 5, 10, 15 minutes), remove an aliquot from each reaction and immediately quench it on ice or by adding EDTA. The reaction should be in the linear range (initial velocity).

  • Quantification:

    • Spot the quenched aliquots onto a membrane (e.g., DE81 ion-exchange paper).

    • Wash the membranes to remove unincorporated radiolabeled dNTPs.

    • Quantify the amount of incorporated radioactivity (representing the extended primer) using a scintillation counter or phosphorimager.

  • Data Analysis:

    • For each substrate concentration, plot the incorporated radioactivity versus time and determine the initial velocity (v₀) from the slope of the linear portion.

    • Km Analysis: Plot the initial velocities (v₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine Vmax and Km.

    • Ki Analysis: Create a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs 1/[S]) for the data with and without the inhibitor.[15] The pattern of line intersections will indicate the mechanism of inhibition (e.g., competitive inhibitors will intersect on the y-axis). The Ki value can be calculated from these plots.[16]

Applications in Research and Drug Development

The chain-terminating property of this compound and its analogs makes them invaluable tools:

  • Antiviral Therapeutics: Analogs like 2',3'-dideoxyguanosine are used as antiretroviral drugs. Their selective targeting of viral reverse transcriptases over host DNA polymerases provides a therapeutic window.[4] The study of new 3'-modified nucleosides continues to be a promising area for developing broad-spectrum antiviral agents.[17][18][19][20]

  • DNA Sequencing: The concept of chain termination is the foundation of the Sanger sequencing method, which revolutionized molecular biology by enabling the determination of DNA sequences.[3][21]

  • Biochemical Research: These analogs are used as probes to study the mechanism, fidelity, and substrate specificity of various polymerases, providing insights into the fundamental processes of DNA replication and repair.[22]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3'-Deoxyguanosine as an RNA Chain Terminator

Introduction

This compound is a nucleoside analog of the natural ribonucleoside guanosine (B1672433).[1] Structurally, it is defined by the absence of a hydroxyl group at the 3' position of the ribose sugar moiety.[2] This modification is the cornerstone of its function as a potent inhibitor of RNA synthesis.[3] Upon intracellular conversion to its active triphosphate form, this compound 5'-triphosphate (3'-dGTP), it acts as a competitive inhibitor and a chain terminator for RNA-dependent RNA polymerases (RdRp).[3][4] This property makes it a valuable tool for studying RNA transcription and a promising candidate for the development of antiviral therapeutics, particularly against RNA viruses.[3][4]

Mechanism of Action: RNA Chain Termination

The primary mechanism of action for this compound is the termination of nascent RNA chain elongation. This process can be broken down into three key steps: cellular uptake and activation, incorporation into the growing RNA strand, and the subsequent termination of synthesis.

Step 1: Cellular Uptake and Metabolic Activation this compound enters the cell and is sequentially phosphorylated by host cell kinases to its active triphosphate form, 3'-dGTP. This multi-step process is essential for the molecule to be recognized as a substrate by RNA polymerases. Deoxyguanosine kinase is a key enzyme in this pathway.[5][6]

Step 2: Incorporation by RNA Polymerase 3'-dGTP mimics the natural substrate, guanosine triphosphate (GTP). During RNA replication, the viral RNA-dependent RNA polymerase (RdRp) recognizes and incorporates 3'-dGTP into the growing RNA strand opposite a cytosine base in the template strand.

Step 3: Chain Termination Once incorporated, the absence of the 3'-hydroxyl group on the ribose sugar of 3'-dGTP makes the formation of a subsequent phosphodiester bond impossible.[7] The polymerase is unable to add the next nucleotide to the chain, leading to the immediate and irreversible cessation of RNA elongation.[7] This premature termination results in non-functional, truncated RNA transcripts, thereby inhibiting viral replication.

RNA_Chain_Termination cluster_template RNA Template Strand cluster_elongation Nascent RNA Strand Elongation cluster_termination Termination Event Template 5' --- G A C U G --- 3' GrowingChain 3' --- C U G TerminatedChain 3' --- C U G -[3'-dG] GrowingChain->TerminatedChain 3'-dGTP is incorporated by RdRp RdRp RNA-dependent RNA Polymerase (RdRp) dGTP 3'-dGTP (Terminator) dGTP->RdRp competitive incorporation GTP GTP (Natural Substrate) GTP->RdRp incorporation Blocked Elongation Blocked TerminatedChain->Blocked No 3'-OH group, prevents further phosphodiester bond formation

Figure 1: Mechanism of RNA chain termination by this compound.

Cellular Metabolism and Activation Pathway

For this compound to exert its antiviral effect, it must be converted into its 5'-triphosphate derivative. This bioactivation is carried out by host cell enzymes. The nucleoside is first transported into the cell, where it undergoes phosphorylation. Deoxyguanosine kinase, an enzyme found in the mitochondria and cytosol, catalyzes the initial phosphorylation step to this compound monophosphate (3'-dGMP).[5] Subsequent phosphorylations by other cellular kinases yield the diphosphate (B83284) (3'-dGDP) and finally the active triphosphate (3'-dGTP) form.

Metabolic_Activation cluster_cell Host Cell dGuo_ext This compound (extracellular) dGuo_int This compound dGuo_ext->dGuo_int Nucleoside Transporter dGMP 3'-dGMP (Monophosphate) dGuo_int->dGMP Deoxyguanosine Kinase dGDP 3'-dGDP (Diphosphate) dGMP->dGDP Guanylate Kinase dGTP 3'-dGTP (Triphosphate - Active Form) dGDP->dGTP Nucleoside Diphosphate Kinase terminator RNA Chain Termination dGTP->terminator Inhibits Viral RdRp

Figure 2: Intracellular activation pathway of this compound.

Quantitative Data and Efficacy

The inhibitory potential of this compound and its activated form has been quantified in various assays. This data is crucial for evaluating its efficacy and for guiding further drug development efforts.

ParameterValueEnzyme / SystemVirusReference
IC₅₀ 0.02 µMDENV NS5 RdRpDengue Virus[3]
Apparent Kₘ 0.64 µMDeoxyguanosine UptakeRat Liver MitochondriaN/A
Kᵢ 0.035 µMDNA Polymerase αActivated DNA templateN/A
Kᵢ 0.044 µMDNA Polymerase α(dC)n.(dG)12-18 templateN/A
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ indicates greater potency.

  • Kₘ (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

  • Kᵢ (Inhibition constant): A measure of the potency of an inhibitor. It is the dissociation constant of the enzyme-inhibitor complex.

Experimental Protocols

In Vitro RNA Polymerase Chain Termination Assay

This assay biochemically confirms the ability of 3'-dGTP to terminate RNA synthesis by a specific viral RdRp.

Objective: To determine if 3'-dGTP is incorporated by a viral RdRp and subsequently terminates RNA elongation.

Materials:

  • Purified recombinant viral RdRp

  • Single-stranded RNA template containing cytosine residues

  • Short RNA primer complementary to the 3' end of the template

  • Radionuclide-labeled UTP (e.g., [α-³²P]UTP) for visualization

  • Natural ribonucleotides: ATP, CTP, GTP

  • 3'-dGTP

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager for visualization

Methodology:

  • Reaction Setup: Assemble the transcription reaction by combining the RNA template-primer duplex, RdRp enzyme, and reaction buffer.

  • Initiation: Start the reaction by adding the mix of ATP, CTP, [α-³²P]UTP, and either GTP (control) or a mix of GTP and varying concentrations of 3'-dGTP.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 30-37°C) for a defined period.

  • Quenching: Stop the reaction by adding a quench buffer containing EDTA and formamide.

  • Analysis: Denature the products by heating and separate them by size using denaturing PAGE.

  • Visualization: Expose the gel to a phosphor screen and visualize the radiolabeled RNA products using a phosphorimager.

Expected Outcome: In the control lane (GTP only), full-length RNA products will be observed. In lanes containing 3'-dGTP, shorter, terminated RNA fragments will appear at positions corresponding to the incorporation of the analog opposite a cytosine in the template. The intensity of the full-length product will decrease as the concentration of 3'-dGTP increases.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Assemble Reaction: - RdRp Enzyme - RNA Template/Primer - Buffer B Add Nucleotides: - Control: ATP, CTP, GTP, [³²P]UTP - Test: Add 3'-dGTP A->B C Incubate at 37°C B->C D Stop Reaction with EDTA/Formamide Buffer C->D E Denature Products (Heat) D->E F Separate by Size via Denaturing PAGE E->F G Visualize Bands with Phosphorimager F->G

Figure 3: Workflow for an in vitro RNA polymerase termination assay.

Cell-Based Antiviral Activity Assay

This assay measures the ability of this compound to inhibit viral replication in a cellular context.

Objective: To determine the efficacy of this compound in reducing viral titer in infected host cells.

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • This compound

  • Cell culture medium and supplements

  • Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or TCID₅₀ assay)

Methodology:

  • Cell Plating: Seed host cells in multi-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for a specified pre-incubation period. Include untreated and vehicle-only controls.

  • Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification: Harvest the cell supernatant or cell lysate. Quantify the amount of virus or viral RNA using a suitable method like a plaque assay or RT-qPCR.

  • Data Analysis: Plot the reduction in viral titer against the concentration of this compound to determine the EC₅₀ (50% effective concentration). A parallel cytotoxicity assay (e.g., MTT or CCK-8) should be run to determine the CC₅₀ (50% cytotoxic concentration) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Applications and Future Perspectives

This compound and its analogs are invaluable tools in molecular biology and drug discovery.

  • Antiviral Drug Development: Its mechanism of action makes it a strong candidate against RNA viruses that rely on an RdRp for replication. This includes significant human pathogens like Dengue virus, Zika virus, and Hepatitis C virus.[3] Analogs such as 3'-deoxy-3'-fluoroguanosine (B39910) have also been synthesized and tested for antiviral activity.[8]

  • Research Tool: It is used in biochemical assays to probe the mechanisms of RNA polymerases and to study the process of transcription.[9]

  • Anticancer Research: Some nucleoside analogs that interfere with nucleic acid synthesis have shown activity against cancer cells. While less explored for this compound itself, related compounds like 6-thio-2'-deoxyguanosine (B1664700) have demonstrated antitumor activity in gliomas.[10]

Future research will likely focus on developing prodrug strategies to improve the delivery and intracellular phosphorylation of this compound, enhancing its therapeutic window and overcoming potential resistance mechanisms. The continued exploration of its efficacy against a broader range of emerging and re-emerging RNA viruses remains a high priority for the scientific community.

References

Foundational Research on 3'-Deoxyguanosine Triphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxyguanosine triphosphate (3'-dGTP) is a crucial nucleoside triphosphate analog that serves as a potent chain terminator in nucleic acid synthesis. Its unique structural feature, the absence of a hydroxyl group at the 3' position of the deoxyribose sugar, prevents the formation of a phosphodiester bond, thereby halting the elongation of RNA or DNA chains. This property makes 3'-dGTP a valuable tool in molecular biology and a promising candidate for antiviral drug development. This technical guide provides an in-depth overview of the foundational research on 3'-dGTP, including its synthesis, chemical properties, and biological roles. It details its mechanism of action as a reverse transcriptase and viral RNA-dependent RNA polymerase (RdRp) inhibitor and explores its applications in antiviral therapy and diagnostics. This guide also provides detailed experimental protocols and quantitative data to support further research and development in this area.

Chemical Properties and Synthesis

This compound triphosphate is a structural analog of the natural nucleotide deoxyguanosine triphosphate (dGTP). The key difference lies in the absence of a hydroxyl group at the 3' position of the deoxyribose sugar moiety.

Table 1: Chemical and Physical Properties of 3'-dGTP

PropertyValueReference
Molecular Formula C₁₀H₁₆N₅O₁₂P₃[1]
Molecular Weight 491.18 g/mol [1]
CAS Number 55968-37-1[1]
Appearance Colorless to slightly yellow solutionJena Bioscience
Purity (by HPLC) ≥ 95%Jena Bioscience
Solubility Soluble in water[2]
Storage -20°CJena Bioscience
Synthesis of this compound

The synthesis of 3'-dGTP begins with the synthesis of its nucleoside precursor, this compound. A common starting material for this synthesis is guanosine (B1672433).

Experimental Protocol: Synthesis of this compound from Guanosine

This protocol is adapted from synthetic strategies for 3'-deoxynucleosides.

Materials:

Procedure:

  • Protection of Hydroxyl Groups: Protect the 5' and 2' hydroxyl groups of guanosine using a suitable protecting group, such as an acetyl group. This can be achieved by reacting guanosine with acetic anhydride in pyridine.

  • Deoxygenation of the 3'-Hydroxyl Group: The protected guanosine is then subjected to a deoxygenation reaction at the 3' position. A common method is the Barton-McCombie deoxygenation. This involves converting the 3'-hydroxyl group into a thionocarbonate or a related derivative by reacting with thionyl chloride.

  • Radical-Induced Reduction: The thiocarbonyl derivative is then treated with a radical initiator, such as AIBN, and a reducing agent, like tributyltin hydride, to remove the thiocarbonyl group and leave a hydrogen atom at the 3' position.

  • Deprotection: The protecting groups on the 5' and 2' positions are removed. For acetyl groups, this can be achieved by treatment with a base, such as sodium methoxide in methanol.

  • Purification: The resulting this compound is purified using column chromatography on silica gel.

Triphosphorylation of this compound

Once this compound is synthesized, it is converted to its active triphosphate form.

Experimental Protocol: Triphosphorylation of this compound

This is a general protocol for nucleoside triphosphorylation.

Materials:

  • This compound

  • Proton sponge (1,8-Bis(dimethylamino)naphthalene)

  • Trimethyl phosphate

  • Phosphorus oxychloride (POCl₃)

  • Tributylammonium (B8510715) pyrophosphate

  • Triethylamine

  • DEAE-Sephadex or a similar anion-exchange resin

  • Triethylammonium bicarbonate (TEAB) buffer

Procedure:

  • Reaction Setup: Dissolve this compound and proton sponge in trimethyl phosphate. Cool the mixture to 0°C.

  • Phosphorylation: Add phosphorus oxychloride dropwise to the cooled solution while stirring. The reaction is typically stirred for 2-4 hours at 0°C.

  • Quenching: Quench the reaction by adding a solution of tributylammonium pyrophosphate and triethylamine.

  • Purification by Ion-Exchange Chromatography: Purify the crude product using a DEAE-Sephadex column. Elute with a gradient of TEAB buffer (e.g., 0.1 M to 1 M).

  • Desalting and Lyophilization: Collect the fractions containing the triphosphate, pool them, and remove the TEAB buffer by repeated co-evaporation with water or by using a reverse-phase C18 column. Lyophilize the final product to obtain 3'-dGTP as a stable salt.

Mechanism of Action and Biological Role

The primary biological significance of 3'-dGTP lies in its ability to act as a chain terminator during nucleic acid synthesis. The absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the incoming nucleoside triphosphate, thus halting the elongation of the RNA or DNA strand.[3]

Inhibition of Viral Polymerases

3'-dGTP has been shown to be a potent inhibitor of various viral polymerases, particularly RNA-dependent RNA polymerases (RdRps) and reverse transcriptases. This makes it a molecule of significant interest in the development of antiviral therapies.

Table 2: Inhibitory Activity of 3'-dGTP against Viral Polymerases

Virus/EnzymeAssay TypeIC₅₀KiReference
Dengue Virus (DENV) NS5 RdRpRNA synthesis inhibition0.02 µMNot Reported[3]
Dengue Virus 3 (DENV-3) RdRpScintillation Proximity Assay0.22 µMNot Reported[4]

Note: More comprehensive quantitative data for 3'-dGTP against a wider range of viral polymerases is an active area of research.

RNA_Chain_Termination cluster_replication Viral RNA Replication Viral_RNA_Template Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Nascent_RNA Nascent RNA Strand 3_dGTP 3'-dGTP dNTPs Natural dNTPs Termination Chain Termination

Experimental Protocols for Activity Assays

Dengue Virus NS5 RdRp Inhibition Assay (Scintillation Proximity Assay)

This protocol is designed to measure the inhibition of Dengue virus RNA-dependent RNA polymerase activity by 3'-dGTP.

Materials:

  • Purified DENV NS5 RdRp enzyme

  • Biotinylated RNA template (e.g., biotin-poly(rC))

  • [³H]-GTP (radiolabeled guanosine triphosphate)

  • 3'-dGTP (or other test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Streptavidin-coated SPA beads

  • EDTA solution

  • Microplate scintillation counter

Procedure:

  • Reaction Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, DENV NS5 RdRp enzyme, and the biotinylated RNA template.

  • Compound Addition: Add varying concentrations of 3'-dGTP (or other inhibitors) to the wells. Include control wells with no inhibitor (positive control) and no enzyme (negative control).

  • Initiation of Reaction: Initiate the polymerase reaction by adding a mixture of unlabeled GTP and [³H]-GTP.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding an EDTA solution.

  • SPA Bead Addition: Add streptavidin-coated SPA beads to each well. The biotinylated RNA template with the incorporated [³H]-GTP will bind to the beads.

  • Signal Detection: Measure the radioactivity in each well using a microplate scintillation counter. The proximity of the [³H] isotope to the scintillant in the beads will generate a detectable signal.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of 3'-dGTP and determine the IC₅₀ value by fitting the data to a dose-response curve.

DENV_RdRp_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, RdRp, Biotin-RNA) Start->Prepare_Reaction_Mix Add_Inhibitor Add 3'-dGTP (or test compound) Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Add GTP/[³H]-GTP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_Reaction Add EDTA Incubate->Terminate_Reaction Add_SPA_Beads Add Streptavidin SPA Beads Terminate_Reaction->Add_SPA_Beads Measure_Signal Measure Radioactivity (Scintillation Counter) Add_SPA_Beads->Measure_Signal Analyze_Data Calculate % Inhibition and IC₅₀ Measure_Signal->Analyze_Data End End Analyze_Data->End

In Vitro Microtubule Assembly Assay

This assay is used to study the effect of GTP analogs like 3'-dGTP on the dynamics of microtubule polymerization.

Materials:

  • Purified tubulin protein

  • GTP or 3'-dGTP

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.8, 1 mM EGTA, 1 mM MgCl₂)

  • Glycerol (for promoting assembly)

  • Spectrophotometer with temperature control

Procedure:

  • Tubulin Preparation: Prepare a solution of purified tubulin in polymerization buffer on ice to prevent premature polymerization.

  • Baseline Measurement: Transfer the tubulin solution to a pre-chilled cuvette and place it in the spectrophotometer set to 340 nm and 4°C. Record the baseline absorbance.

  • Initiate Polymerization: Initiate microtubule assembly by adding GTP or 3'-dGTP to the cuvette and rapidly increasing the temperature to 37°C.

  • Monitor Assembly: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance as a function of time to obtain a polymerization curve. The rate of polymerization and the steady-state absorbance can be used to compare the effects of GTP and 3'-dGTP.

Microtubule_Assembly_Workflow Start Start Prepare_Tubulin Prepare Tubulin Solution in Polymerization Buffer on Ice Start->Prepare_Tubulin Baseline Measure Baseline Absorbance at 340 nm and 4°C Prepare_Tubulin->Baseline Initiate Add GTP or 3'-dGTP and Increase Temp to 37°C Baseline->Initiate Monitor Monitor Absorbance Change at 340 nm Over Time Initiate->Monitor Analyze Plot Absorbance vs. Time and Analyze Polymerization Curve Monitor->Analyze End End Analyze->End

Applications and Future Directions

The unique properties of 3'-dGTP make it a versatile tool with several applications in research and medicine.

Antiviral Drug Development

The potent inhibitory activity of 3'-dGTP against viral polymerases, particularly those of RNA viruses like Dengue, makes it a strong candidate for the development of novel antiviral drugs. Further research is needed to optimize its specificity, reduce potential off-target effects, and improve its pharmacokinetic properties.

Diagnostic and Research Tools

3'-dGTP and its analogs can be used as tools in various molecular biology techniques:

  • Sequencing: As chain terminators, analogs of 3'-dGTP can be used in Sanger sequencing and other DNA sequencing methodologies.

  • Probing Enzyme Mechanisms: 3'-dGTP can be used to study the active sites and mechanisms of various polymerases.

  • Microtubule Dynamics Research: Its role in microtubule assembly allows for the investigation of cytoskeletal dynamics and the effects of various factors on this process.

Conclusion

This compound triphosphate is a molecule with significant potential in both fundamental research and therapeutic applications. Its role as a chain terminator provides a powerful mechanism for inhibiting viral replication and for use as a tool in molecular biology. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the properties and applications of 3'-dGTP, with the ultimate goal of advancing our understanding of biological processes and developing new treatments for viral diseases. Continued research into the synthesis, biological activity, and delivery of 3'-dGTP and its analogs will be crucial for realizing its full potential.

References

Methodological & Application

Application Notes and Protocols for 3'-Deoxyguanosine in Sanger Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanger sequencing, also known as the chain-termination method, remains a cornerstone of molecular biology for its high accuracy in determining the nucleotide sequence of DNA.[1][2] A critical component of this technique is the use of dideoxynucleoside triphosphates (ddNTPs), which act as chain terminators during DNA synthesis.[3] This document provides detailed application notes and protocols focusing on the use of 3'-Deoxyguanosine triphosphate (ddGTP), the specific chain terminator for guanine (B1146940) bases.

This compound, in its triphosphate form (ddGTP), is a structural analog of deoxyguanosine triphosphate (dGTP).[4] It lacks the 3'-hydroxyl (-OH) group on the deoxyribose sugar, which is essential for the formation of a phosphodiester bond with the subsequent nucleotide during DNA strand elongation.[4][5] When a DNA polymerase incorporates ddGTP into a growing DNA strand, the absence of this 3'-OH group prevents the addition of the next nucleotide, thereby terminating the synthesis of that particular DNA fragment.[3][6]

Mechanism of Action

The Sanger sequencing process relies on the controlled interruption of in vitro DNA synthesis.[3] The reaction mixture contains the DNA template, a specific primer, DNA polymerase, the four standard deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP), and a small amount of one of the four fluorescently labeled dideoxynucleoside triphosphates (in this case, ddGTP).[2][7]

During the reaction, DNA polymerase extends the primer by adding complementary dNTPs to the template strand.[2] Occasionally, the polymerase will incorporate a ddGTP instead of a dGTP opposite a cytosine base on the template. This incorporation of ddGTP results in the immediate termination of that DNA strand's elongation.[6] This process generates a series of DNA fragments of different lengths, each ending with a ddGTP.[6]

Quantitative Data for Sanger Sequencing

The ratio of dNTPs to ddNTPs is a critical parameter that must be optimized for successful Sanger sequencing.[1] An incorrect ratio can lead to either too few termination events, resulting in long, unreadable sequences, or too many termination events, leading to short, incomplete sequences.[8][9]

ParameterRecommended ValueNotes
ddGTP Concentration 0.1 to 0.2 mMThe exact concentration may need to be optimized based on the specific DNA polymerase and template.[6]
dNTP:ddGTP Ratio ≥ 10:1A higher ratio of dNTPs to ddNTPs ensures that chain termination is a stochastic event, leading to a good distribution of fragment lengths.[6]
Primer Concentration 0.25 µM (in 10 µL reaction)Optimal primer concentration is crucial for efficient annealing and extension.
Template DNA Concentration See Table 2The amount of template DNA depends on the type and length of the DNA.

Table 1: Recommended Concentrations and Ratios for Sanger Sequencing Reaction Components.

Template TypeSizeRecommended Amount
Purified Plasmid DNA-150 - 300 ng
PCR Product100 - 200 bp1 - 3 ng
PCR Product200 - 500 bp3 - 10 ng
PCR Product500 - 1000 bp5 - 20 ng
PCR Product1000 - 2000 bp10 - 40 ng
PCR Product> 2000 bp20 - 50 ng
Single-stranded DNA-25 - 50 ng
Cosmid, BAC-0.5 - 1.0 µg

Table 2: Recommended Template DNA Quantities for a 20 µL Sequencing Reaction.

Experimental Protocols

Protocol 1: Manual Sanger Sequencing with this compound (ddGTP)

This protocol describes the setup for the "G" reaction in a manual Sanger sequencing experiment. Similar reactions would be set up simultaneously for A, C, and T using ddATP, ddCTP, and ddTTP, respectively.

Materials:

  • Purified single-stranded DNA template

  • Sequencing primer

  • DNA polymerase (e.g., Klenow fragment)

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP) solution

  • This compound triphosphate (ddGTP) solution

  • Reaction buffer

  • Nuclease-free water

Procedure:

  • Annealing: In a microcentrifuge tube, mix the following:

    • DNA template (refer to Table 2 for quantity)

    • Sequencing primer (0.5 pmol)

    • Reaction buffer (to 1X final concentration)

    • Nuclease-free water to a final volume of 10 µL.

  • Heat the mixture to 65°C for 2 minutes to denature any secondary structures in the template, then cool slowly to 37°C to allow the primer to anneal.

  • Labeling and Termination Reaction: Prepare the "G" reaction mix by adding the following to the annealed template-primer mixture:

    • dNTP mix (dATP, dCTP, dTTP at a final concentration of 200 µM each, and dGTP at a final concentration of 20 µM)

    • ddGTP (at a final concentration of 0.1-0.2 mM)[6]

    • DNA polymerase (1-2 units)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubate the reaction at 37°C for 15-30 minutes.

  • Stop Reaction: Add 5 µL of stop solution (e.g., formamide (B127407) with tracking dyes).

  • Denaturation and Gel Electrophoresis: Heat the sample to 95°C for 5 minutes to denature the DNA fragments.

  • Load the sample onto a denaturing polyacrylamide gel and run the electrophoresis to separate the fragments by size.

  • Visualization: Visualize the DNA fragments using autoradiography (if a radiolabeled dNTP was used) or by detecting the fluorescently labeled ddGTP.

Protocol 2: Automated Cycle Sequencing (Dye-Terminator)

This protocol is adapted for use with automated sequencers and fluorescently labeled ddNTPs, such as in the BigDye™ Terminator Cycle Sequencing Kit.[10] In this method, all four ddNTPs, each with a different fluorescent dye, are included in a single reaction.

Materials:

  • Purified DNA template (PCR product or plasmid)

  • Sequencing primer

  • BigDye™ Terminator Ready Reaction Mix (contains DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)

  • 5X Sequencing Buffer

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a PCR tube, prepare the following reaction mixture:

    • BigDye™ Terminator Ready Reaction Mix: 4 µL

    • 5X BigDye Sequencing Buffer: 2 µL

    • Primer (1 µM): 3.2 µL

    • Template DNA (refer to Table 2 for quantity)

    • Nuclease-free water to a final volume of 20 µL.

  • Thermal Cycling: Place the reaction tube in a thermal cycler and perform the following program:

    • Initial Denaturation: 96°C for 1 minute

    • 30 Cycles:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50°C for 5 seconds

      • Extension: 60°C for 4 minutes

    • Hold: 10°C

  • Sequencing Product Purification: After the cycle sequencing reaction, it is crucial to remove unincorporated dye-labeled ddNTPs and salts.[1]

    • To the 20 µL sequencing reaction, add 2 µL of 125 mM EDTA.

    • Add 20 µL of 100% ethanol (B145695) and mix thoroughly.

    • Incubate at room temperature for 15 minutes to precipitate the DNA fragments.

    • Centrifuge at maximum speed for 15-30 minutes.

    • Carefully aspirate and discard the supernatant.

    • Add 100 µL of 70% ethanol and centrifuge for 5 minutes.

    • Aspirate the supernatant and air-dry the pellet.

  • Sample Preparation for Analysis: Resuspend the purified DNA fragments in a formamide-based loading buffer.

  • Capillary Electrophoresis: Load the sample onto an automated DNA sequencer for capillary electrophoresis and data collection.

Visualizations

chain_termination cluster_0 DNA Synthesis cluster_1 Chain Elongation & Termination Template 3' G C A T C 5' Primer 5' C G T 3' Primer:f3->Template:f3 Annealing dNTPs dATP, dCTP, dGTP, dTTP Polymerase DNA Polymerase dNTPs->Polymerase ddGTP This compound-TP (ddGTP) ddGTP->Polymerase Elongation 5' C G T A 3' Polymerase->Elongation:f0 Incorporates dNTPs Termination 5' C G T A G (ddGTP) 3' Polymerase->Termination:f0 Incorporates ddGTP No3OH No 3'-OH group Termination:f5->No3OH sanger_workflow Start Start: Purified DNA Template & Primer Reaction_Setup Cycle Sequencing Reaction Setup (Template, Primer, dNTPs, ddGTP, Polymerase) Start->Reaction_Setup Thermal_Cycling Thermal Cycling (Denaturation, Annealing, Extension/Termination) Reaction_Setup->Thermal_Cycling Purification Purification of Labeled Fragments (Ethanol/EDTA Precipitation) Thermal_Cycling->Purification Electrophoresis Capillary Electrophoresis (Size-based separation) Purification->Electrophoresis Detection Fluorescence Detection (Laser excitation of dye-terminators) Electrophoresis->Detection Analysis Data Analysis (Generation of Chromatogram) Detection->Analysis End End: DNA Sequence Analysis->End

References

Application Notes and Protocols for 3'-Deoxyguanosine in DNA Chain Termination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxyguanosine is a nucleoside analog that lacks the 3'-hydroxyl group found in its natural counterpart, deoxyguanosine. This structural modification makes it a potent tool in molecular biology and a promising candidate in drug development. When incorporated into a growing DNA strand by a DNA polymerase, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of DNA chain elongation.[1][2][3] This property is the cornerstone of its application in Sanger DNA sequencing and underlies its potential as an antiviral and anticancer agent.[4][5]

This document provides detailed application notes and protocols for the use of this compound as a DNA chain terminator in research and drug development.

Mechanism of Action: DNA Chain Termination

The primary mechanism of action for this compound is its function as a chain terminator during DNA synthesis. DNA polymerases, both cellular and viral, catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). This compound, once phosphorylated to its triphosphate form (3'-dGTP), can be recognized and incorporated by DNA polymerases opposite a cytosine base in the template strand. However, because it lacks the 3'-hydroxyl group, no further nucleotides can be added, leading to the immediate cessation of DNA synthesis.[2][3]

G cluster_0 DNA Polymerization cluster_1 Chain Termination by this compound Growing_DNA_Strand Growing DNA Strand (with 3'-OH) Polymerase DNA Polymerase Growing_DNA_Strand->Polymerase binds to dNTP Incoming dNTP dNTP->Polymerase binds to Elongated_DNA_Strand Elongated DNA Strand Polymerase->Elongated_DNA_Strand forms phosphodiester bond Growing_DNA_Strand_2 Growing DNA Strand (with 3'-OH) Polymerase_2 DNA Polymerase Growing_DNA_Strand_2->Polymerase_2 binds to 3_dGTP This compound Triphosphate (3'-dGTP) 3_dGTP->Polymerase_2 binds to Terminated_DNA_Strand Terminated DNA Strand (lacks 3'-OH) Polymerase_2->Terminated_DNA_Strand incorporates

Mechanism of DNA chain termination by this compound.

Applications in Research: Sanger DNA Sequencing

The chain-terminating property of dideoxynucleotides, including this compound triphosphate (ddGTP), is the foundation of the Sanger sequencing method.[2][3] This technique allows for the determination of the precise order of nucleotides in a DNA molecule.

Experimental Workflow: Sanger Sequencing

The workflow involves setting up four separate DNA synthesis reactions, each containing the DNA template, a primer, DNA polymerase, all four normal dNTPs, and a small amount of one of the four ddNTPs (ddATP, ddCTP, ddGTP, or ddTTP). The ddNTPs are present at a lower concentration than the dNTPs to allow for the generation of a series of DNA fragments of varying lengths, each ending with a specific ddNTP.[6][7] These fragments are then separated by size using gel electrophoresis, and the DNA sequence is read from the resulting pattern of bands.[7]

G Start Start: Purified DNA Template and Primer Reaction_Mix Prepare 4 Reaction Mixes: - DNA Template & Primer - DNA Polymerase - All 4 dNTPs - One ddNTP per reaction (ddATP, ddGTP, ddCTP, ddTTP) Start->Reaction_Mix PCR Perform PCR (Cycle Sequencing) Reaction_Mix->PCR Termination Chain Termination at Specific Bases PCR->Termination Fragments Generation of DNA Fragments of Varying Lengths Termination->Fragments Electrophoresis Separate Fragments by Size (Capillary Electrophoresis) Fragments->Electrophoresis Detection Detect Fluorescently Labeled Terminators Electrophoresis->Detection Sequencing Generate DNA Sequence (Chromatogram) Detection->Sequencing End End: DNA Sequence Sequencing->End

Sanger sequencing experimental workflow.

Protocol: Dideoxy Chain Termination Sequencing

This protocol is a general guideline for manual or automated Sanger sequencing using a chain-termination approach.

Materials:

  • Purified single-stranded DNA template

  • Sequencing primer

  • DNA polymerase (e.g., Taq polymerase)

  • Deoxynucleoside triphosphates (dNTPs) mix (dATP, dCTP, dGTP, dTTP)

  • Dideoxynucleoside triphosphates (ddNTPs): ddATP, ddCTP, ddGTP, ddTTP (often fluorescently labeled for automated sequencing)

  • Reaction buffer

  • Nuclease-free water

  • Thermal cycler

  • Apparatus for gel electrophoresis (for manual sequencing) or a capillary sequencing instrument (for automated sequencing)

Procedure:

  • Reaction Setup: Prepare four separate reaction tubes, labeling them 'G', 'A', 'T', and 'C'. To each tube, add the following components:

    • DNA template

    • Sequencing primer

    • DNA polymerase

    • Reaction buffer

    • A mix of all four dNTPs

    • In the 'G' tube, add ddGTP. In the 'A' tube, add ddATP, and so on. The concentration of dNTPs should be significantly higher than that of the ddNTPs (e.g., a 100:1 ratio).[2]

  • Cycle Sequencing: Perform thermal cycling to allow for primer annealing and extension. A typical cycle might be:

    • Denaturation: 96°C for 1 minute

    • Annealing: 50-60°C for 15 seconds (primer-dependent)

    • Extension: 60°C for 4 minutes

    • Repeat for 25-35 cycles.

  • Purification: After cycling, purify the sequencing products to remove unincorporated ddNTPs and primers. This can be done using ethanol (B145695) precipitation or column-based purification kits.

  • Electrophoresis and Data Analysis:

    • Manual Sequencing: Load the products of the four reactions into separate lanes of a denaturing polyacrylamide gel. After electrophoresis, visualize the bands by autoradiography (if using radiolabeled primers or dNTPs). The sequence is read from the bottom of the gel upwards.

    • Automated Sequencing: The purified products are loaded onto a capillary electrophoresis instrument. The instrument automatically separates the fragments by size and detects the fluorescent label on the terminal ddNTP of each fragment. The data is then processed by software to generate a chromatogram representing the DNA sequence.[8]

Applications in Drug Development: Antiviral and Anticancer Potential

The ability of this compound to terminate DNA synthesis makes it a candidate for antiviral and anticancer therapies. Many viruses and cancer cells have high rates of replication, making them particularly susceptible to agents that interfere with DNA synthesis.[5][9]

Antiviral Activity

This compound and its analogs have demonstrated activity against a range of DNA and RNA viruses.[4][5] The mechanism involves the conversion of the nucleoside analog to its triphosphate form within the host cell, followed by its incorporation into the replicating viral genome by the viral polymerase, leading to chain termination and inhibition of viral replication.[9]

Table 1: Antiviral Activity of Guanosine (B1672433) Analogs (IC50 Values)

CompoundVirusCell LineIC50 (µM)Reference
3'-Deoxy-3'-fluoroadenosineTick-borne encephalitis virus (Hypr)PS2.2 ± 0.6[10]
3'-Deoxy-3'-fluoroadenosineTick-borne encephalitis virus (Neudoerfl)PS1.6 ± 0.3[10]
3'-Deoxy-3'-fluoroadenosineZika virus (MR766)PS1.1 ± 0.1[10]
3'-Deoxy-3'-fluoroadenosineWest Nile virus (Eg-101)PS3.7 ± 1.2[10]
3-DeazaguanosineInfluenza, Parainfluenza, Rhino, Adeno, Herpes virusesVarious-[4]

Note: Data for this compound against a wide range of viruses is limited in the public domain. The table includes data for a closely related analog to demonstrate the potential antiviral activity.

Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).[11][12]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock of known titer

  • This compound stock solution

  • Culture medium

  • Overlay medium (e.g., containing low-melting-point agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and allow them to grow to a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium.

  • Infection: Remove the growth medium from the cells and infect them with a dilution of the virus calculated to produce 50-100 plaques per well.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.

  • Treatment: After adsorption, remove the virus inoculum and add the different concentrations of this compound in the overlay medium to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Staining: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet solution. The viable cells will be stained, and the plaques will appear as clear zones.

  • Plaque Counting and IC50 Calculation: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[12]

Anticancer Activity

The rapid proliferation of cancer cells makes them vulnerable to DNA synthesis inhibitors. This compound, by terminating DNA chains, can induce cell cycle arrest and apoptosis in cancer cells.[13][14]

Table 2: Anticancer Activity of Guanosine Analogs (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Reference
6-Thio-2'-deoxyguanosineGlioma cell linesVaries[13]
3-Deazaguanine derivativesL1210 and P388 leukemiaModerate activity[5]
Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is commonly used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.[15][16][17][18]

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a cell-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[19]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[17]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[15][17]

Signaling Pathway Involvement

Recent studies suggest that guanosine and its analogs can influence cellular signaling pathways. One such pathway is the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.[20][21][22] The induction of DNA damage by chain terminators like this compound can trigger a DNA damage response (DDR) that may intersect with the PI3K/Akt pathway.[20] Activation of Akt can promote cell survival and DNA repair, which could potentially counteract the cytotoxic effects of the drug. Therefore, understanding the interplay between this compound and this pathway is critical for its development as a therapeutic agent.

G cluster_0 Cellular Response to this compound dG This compound dGTP 3'-dGTP dG->dGTP Phosphorylation Polymerase DNA Polymerase dGTP->Polymerase Termination DNA Chain Termination Polymerase->Termination Damage DNA Damage Termination->Damage DDR DNA Damage Response (DDR) Damage->DDR PI3K PI3K DDR->PI3K potential activation Akt Akt PI3K->Akt activates Survival Cell Survival & Proliferation Akt->Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Potential involvement of the PI3K/Akt signaling pathway in the cellular response to this compound.

Conclusion

This compound is a valuable molecule with significant applications in both basic research and drug development. Its ability to terminate DNA chain elongation is elegantly exploited in Sanger sequencing, a cornerstone of molecular biology. Furthermore, this mechanism provides a strong rationale for its investigation as an antiviral and anticancer agent. The detailed protocols provided herein offer a starting point for researchers to utilize this compound in these applications. Further studies are warranted to fully elucidate its therapeutic potential and to expand the quantitative data on its efficacy against a wider range of diseases.

References

Application Notes and Protocols for 3'-Deoxyguanosine in Virology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxyguanosine is a nucleoside analog that belongs to the family of dideoxynucleosides. These molecules are structurally similar to the natural building blocks of DNA but lack the crucial 3'-hydroxyl group on the deoxyribose sugar moiety. This structural modification forms the basis of their antiviral activity, as they act as chain terminators during viral DNA synthesis. When incorporated into a growing viral DNA strand by a viral DNA polymerase, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA elongation and viral replication.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in virology research.

Mechanism of Action

The antiviral effect of this compound is contingent upon its intracellular conversion to the active triphosphate form, this compound triphosphate (3'-dGTP). This multi-step phosphorylation is catalyzed by host cell kinases.

  • Cellular Uptake and Phosphorylation: this compound enters the host cell and is sequentially phosphorylated by cellular kinases. The initial and rate-limiting step is the conversion to this compound monophosphate (3'-dGMP), which is primarily catalyzed by deoxyguanosine kinase (dGK) and to a lesser extent by deoxycytidine kinase (dCK).[3] Subsequent phosphorylations to the diphosphate (B83284) (3'-dGDP) and the active triphosphate (3'-dGTP) forms are carried out by guanylate kinase (GMPK) and other cellular kinases.[4]

  • Inhibition of Viral DNA Polymerase: The active 3'-dGTP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[5] Viral DNA polymerases often exhibit a higher affinity for these analogs compared to cellular DNA polymerases, contributing to the selective antiviral effect.[6][7]

  • Chain Termination: Once incorporated, the absence of the 3'-hydroxyl group on the sugar ring of 3'-dGTP prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[3][8] This premature termination of viral DNA synthesis effectively inhibits viral replication.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic activation pathway of this compound and a general workflow for assessing its antiviral activity.

Metabolic Activation of this compound cluster_cell Host Cell cluster_virus Viral Replication dG This compound dGMP 3'-dGMP dG->dGMP  deoxyguanosine kinase (dGK) / deoxycytidine kinase (dCK) dGDP 3'-dGDP dGMP->dGDP  guanylate kinase (GMPK) dGTP 3'-dGTP (Active) dGDP->dGTP  nucleoside diphosphate  kinases (NDPKs) DNA_Polymerase Viral DNA Polymerase dGTP->DNA_Polymerase dGTP->DNA_Polymerase Inhibition Viral_DNA Growing Viral DNA Chain DNA_Polymerase->Viral_DNA incorporation Terminated_DNA Terminated Viral DNA Viral_DNA->Terminated_DNA Chain Termination Antiviral Activity Workflow A Prepare serial dilutions of This compound C Treat infected cells with This compound dilutions A->C B Infect susceptible host cells with the target virus B->C D Incubate for a defined period C->D E Assess antiviral effect (e.g., Plaque Reduction Assay, Viral DNA Synthesis Inhibition) D->E F Determine EC50 / IC50 values E->F

References

Application Notes and Protocols for 3'-Deoxyguanosine in RNA Sequencing Library Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Next-generation sequencing (NGS) has become an indispensable tool in transcriptomics, enabling comprehensive analysis of gene expression. Among the various RNA sequencing (RNA-seq) methodologies, 3'-end sequencing offers a cost-effective and highly quantitative approach for gene expression profiling. This technique focuses sequencing reads on the 3' end of polyadenylated transcripts, allowing for accurate quantification with lower sequencing depth compared to whole-transcript sequencing.

This document details the application of 3'-Deoxyguanosine (3'-dG), a chain-terminating nucleotide, in the preparation of 3'-end RNA-seq libraries. The incorporation of 3'-dGTP during reverse transcription results in the controlled termination of cDNA synthesis, generating a library of fragments corresponding to the 3' ends of transcripts. This method provides a robust workflow for high-throughput gene expression analysis, compatible with various research and drug discovery applications.

Principle of the Method

The core of this method lies in the enzymatic activity of reverse transcriptase and the chain-terminating property of this compound triphosphate (3'-dGTP). Similar to dideoxynucleotides (ddNTPs) used in Sanger sequencing, 3'-dG lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, thereby halting cDNA elongation upon its incorporation.[1][2]

The process begins with the priming of reverse transcription from the poly(A) tail of mRNA molecules using an oligo(dT) primer that contains an adapter sequence. During cDNA synthesis, a defined ratio of 3'-dGTP to standard dGTP is included in the reaction mix. When the reverse transcriptase encounters a cytosine in the RNA template, it can incorporate either a dGTP, allowing synthesis to continue, or a 3'-dGTP, which terminates the growing cDNA strand. This stochastic termination results in a population of cDNA fragments of varying lengths, all anchored at the 3' end of the original mRNA. Subsequent steps involve second-strand synthesis, adapter ligation, and PCR amplification to generate a sequencing-ready library.

Applications

The this compound-based RNA-seq library preparation method is particularly well-suited for:

  • High-throughput gene expression profiling: The focus on the 3' end allows for accurate quantification of transcript abundance with fewer sequencing reads per sample, making it ideal for large-scale studies.

  • Analysis of degraded RNA samples: Since the method primarily targets the 3' end of transcripts, it is more tolerant of RNA degradation compared to whole-transcript sequencing methods.

  • Alternative polyadenylation (APA) studies: The generation of reads at the 3' terminus of transcripts can help in the identification and quantification of alternative polyadenylation sites.

  • Drug discovery and development: This method can be employed to assess the impact of drug candidates on the transcriptome, identify biomarkers of drug response, and elucidate mechanisms of action.

Data Presentation

The following tables summarize expected quantitative data from libraries prepared using the 3'-dG termination method compared to a standard 3'-end sequencing method (e.g., QuantSeq) and a whole-transcript RNA-seq method. These values are illustrative and can vary based on sample quality, sequencing depth, and specific experimental conditions.

Table 1: Comparison of Library Preparation Methods

Parameter3'-dG Termination MethodStandard 3'-End Seq (e.g., QuantSeq)Whole-Transcript RNA-Seq
Input RNA Amount 10 ng - 500 ng total RNA10 ng - 500 ng total RNA10 ng - 1 µg total RNA
Library Yield 5 - 20 nM10 - 30 nM15 - 40 nM
Average Library Size 250 - 400 bp300 - 500 bp300 - 600 bp
Mapping Rate to 3' UTRs > 80%> 85%Variable (gene body coverage)
Reads per Sample (for DE) 5 - 10 million5 - 10 million20 - 30 million
Cost per Sample LowLowHigh

Table 2: Effect of 3'-dGTP:dGTP Ratio on cDNA Synthesis

3'-dGTP:dGTP RatioAverage cDNA Fragment LengthLibrary ComplexityGene Detection Sensitivity
1:50 ~500 bpHighHigh
1:100 ~350 bpModerate-HighHigh
1:200 ~250 bpModerateModerate-High
1:400 ~150 bpLow-ModerateModerate

Experimental Protocols

This protocol is adapted from the CEL-Seq2 method and incorporates the use of 3'-dGTP for controlled chain termination.[3][4][5][6][7]

Materials and Reagents
  • Total RNA

  • 3'-dGTP solution (10 mM)

  • dNTP mix (10 mM each of dATP, dCTP, dTTP, and dGTP)

  • Oligo(dT) primer with P5 adapter sequence (10 µM)

  • M-MLV Reverse Transcriptase (or equivalent)

  • RNase H

  • Second Strand Synthesis Buffer

  • DNA Polymerase I

  • E. coli DNA Ligase

  • P7 adapter

  • PCR Master Mix

  • AMPure XP beads (or equivalent)

  • Nuclease-free water

Protocol

1. Reverse Transcription and Chain Termination

1.1. In a nuclease-free PCR tube, combine the following on ice:

  • Total RNA (10-100 ng): x µL
  • Oligo(dT)-P5 primer (10 µM): 1 µL
  • Nuclease-free water: to a final volume of 5 µL

1.2. Incubate at 70°C for 3 minutes to denature the RNA, then immediately place on ice for 2 minutes.

1.3. Prepare the Reverse Transcription Master Mix on ice. For each reaction, combine:

  • 5X RT Buffer: 2 µL
  • dNTP mix (10 mM each dATP, dCTP, dTTP; 5 mM dGTP): 1 µL
  • 3'-dGTP (10 mM): 0.05 µL (for a 1:100 ratio of 3'-dGTP to dGTP)
  • RNase Inhibitor (40 U/µL): 0.5 µL
  • M-MLV Reverse Transcriptase (200 U/µL): 1 µL
  • Nuclease-free water: 0.45 µL

1.4. Add 5 µL of the Reverse Transcription Master Mix to the annealed RNA/primer mix from step 1.2. The total reaction volume is 10 µL.

1.5. Mix gently by pipetting and incubate at 42°C for 1 hour.

1.6. Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.

2. Second Strand Synthesis

2.1. To the 10 µL first-strand synthesis reaction, add the following:

  • Nuclease-free water: 48 µL
  • 10X Second Strand Synthesis Buffer: 8 µL
  • dNTP mix (10 mM each): 4 µL
  • DNA Polymerase I (10 U/µL): 1 µL
  • RNase H (2 U/µL): 1 µL
  • E. coli DNA Ligase (10 U/µL): 1 µL

2.2. Mix gently and incubate at 16°C for 2 hours.

3. Library Purification

3.1. Purify the double-stranded cDNA using AMPure XP beads at a 1.8X ratio (e.g., 144 µL of beads for a 80 µL reaction).

3.2. Wash the beads twice with 80% ethanol.

3.3. Elute the cDNA in 20 µL of nuclease-free water.

4. Adapter Ligation and PCR Amplification

4.1. To the purified cDNA, add components for A-tailing and ligation of the P7 adapter according to a standard library preparation kit protocol.

4.2. Purify the adapter-ligated DNA using AMPure XP beads.

4.3. Amplify the library using a PCR Master Mix and primers complementary to the P5 and P7 adapter sequences. A typical PCR program is:

  • 98°C for 30 seconds
  • 12-15 cycles of:
  • 98°C for 10 seconds
  • 65°C for 30 seconds
  • 72°C for 30 seconds
  • 72°C for 5 minutes

5. Final Library Purification and Quality Control

5.1. Purify the final PCR product using AMPure XP beads.

5.2. Assess the library size distribution and concentration using an Agilent Bioanalyzer and Qubit fluorometer. The expected library size should be in the range of 250-400 bp.

Visualizations

G cluster_workflow Experimental Workflow rna Total RNA rt Reverse Transcription with Oligo(dT)-P5 Primer and 3'-dGTP rna->rt sss Second Strand Synthesis rt->sss pur1 cDNA Purification sss->pur1 adapt Adapter Ligation (P7) pur1->adapt pcr PCR Amplification adapt->pcr pur2 Final Library Purification pcr->pur2 qc Quality Control pur2->qc seq Sequencing qc->seq

Caption: Experimental workflow for 3'-dG RNA-seq library preparation.

G cluster_mechanism Mechanism of 3'-dGTP Chain Termination template RNA Template 5'-...G C A U...-3' primer Growing cDNA 3'-...C G-OH elongation Elongation 3'-...C G T-OH primer->elongation dGTP incorporation dGTP dGTP dGTP->elongation term 3'-dGTP termination Termination 3'-...C G T A term->termination elongation->termination 3'-dGTP incorporation

Caption: 3'-dGTP-mediated chain termination during reverse transcription.

References

Application of 3'-Deoxyguanosine Analogs in Oncology: A Focus on 6-Thio-2'-Deoxyguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3'-Deoxyguanosine and its analogs represent a class of nucleoside derivatives with significant potential in oncology research and development. A prominent and clinically investigated member of this class is 6-thio-2'-deoxyguanosine (B1664700) (also known as THIO or Ateganosine), a first-in-class telomere-targeting agent.[1][2][3] Unlike traditional chemotherapies, 6-thio-2'-deoxyguanosine exhibits a dual mechanism of action that not only induces selective cancer cell death but also stimulates an anti-tumor immune response.[1][4] This unique characteristic makes it a promising candidate for monotherapy and in combination with immunotherapies for various cancers, particularly those with active telomerase.[2][5]

Mechanism of Action

The primary target of 6-thio-2'-deoxyguanosine is telomerase, an enzyme expressed in over 85% of human cancers and responsible for maintaining telomere length, which is crucial for the immortal phenotype of cancer cells.[2][4] The mechanism unfolds in two key stages:

  • Telomere Dysfunction: 6-thio-2'-deoxyguanosine is recognized by telomerase and incorporated into the telomeres of cancer cells.[2] This incorporation disrupts the protective structure of telomeres, leading to "telomere uncapping."[2] The uncapped telomeres are recognized as damaged DNA, triggering a DNA damage response (DDR) and ultimately leading to selective cancer cell apoptosis.[6][7][8] This process is independent of the initial telomere length of the cancer cells.[7]

  • Immune Activation via cGAS-STING Pathway: The disruption of telomeres and subsequent DNA damage leads to the accumulation of cytosolic DNA fragments within the cancer cells.[5][9] These DNA fragments are detected by the cyclic GMP-AMP synthase (cGAS), which in turn activates the STING (Stimulator of Interferon Genes) pathway.[5][9] Activation of the cGAS-STING pathway results in the production of type I interferons and other pro-inflammatory cytokines.[5][10] This inflammatory environment enhances the cross-priming of dendritic cells (DCs) and promotes the activation of tumor-specific CD8+ T cells, thereby mounting a robust anti-tumor immune response.[5] This immune activation can overcome resistance to immune checkpoint inhibitors.[5][6]

Applications in Oncology Studies

6-thio-2'-deoxyguanosine has demonstrated significant anti-tumor activity in a wide range of preclinical and clinical studies:

  • Non-Small Cell Lung Cancer (NSCLC): Ateganosine is in clinical development for NSCLC, showing promising results in patients who have progressed after standard therapies.[9][11] It has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for this indication.[11]

  • Gliomas: Studies have shown that 6-thio-2'-deoxyguanosine is effective against glioma cell lines, including those resistant to temozolomide, and can penetrate the blood-brain barrier.[1][3][6]

  • Melanoma: It has shown efficacy in melanoma cells resistant to MAPK pathway inhibitors and immune checkpoint inhibitors.[1][6]

  • Colon Cancer: Preclinical studies have demonstrated its ability to induce telomere dysfunction and cell death in colon cancer cells.[7][8]

  • Combination Therapy: A key application is its use in combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies).[2][5] By inducing an immunogenic tumor microenvironment, 6-thio-2'-deoxyguanosine can sensitize tumors to these immunotherapies.[2][5]

Quantitative Data Summary

Cancer TypeModel SystemTreatmentKey FindingsReference
Non-Small Cell Lung CancerClinical Trial (Phase 2, THIO-101)Ateganosine + CemiplimabMedian Overall Survival: 17.8 months[9]
Non-Small Cell Lung CancerClinical Trial (Phase 2, THIO-101)Ateganosine + CemiplimabProgression-Free Survival: 5.6 months[9]
Various Cancer Cell LinesIn vitro6-thio-2'-deoxyguanosineIC50 values between 0.7 - 2.9 µM[8][12][13]
Lung CancerMouse Xenograft (A549 cells)6-thio-2'-deoxyguanosine (2 mg/kg)Significant decrease in tumor growth rate[7][12]
GliomaPatient-Derived Organoids6-thio-2'-deoxyguanosine (3 µM)Reduced expression of Ki-67[1]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is used to assess the effect of 6-thio-2'-deoxyguanosine on the viability of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-thio-2'-deoxyguanosine (stock solution in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cancer cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • Prepare serial dilutions of 6-thio-2'-deoxyguanosine in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells. Include wells with medium only as a background control.

  • Incubate the plate for 72 hours (or desired time point) at 37°C.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

G cluster_workflow Cell Viability Assay Workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with 6-thio-2'-dG incubate1->treat incubate2 Incubate 72h treat->incubate2 add_reagent Add CellTiter-Glo® incubate2->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for assessing cell viability after 6-thio-2'-deoxyguanosine treatment.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using Propidium Iodide).

Materials:

  • Cancer cells treated with 6-thio-2'-deoxyguanosine

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of 6-thio-2'-deoxyguanosine for the indicated time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with 6-thio-2'-deoxyguanosine

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with 6-thio-2'-deoxyguanosine for the desired duration.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[14][15]

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution containing RNase A.[14]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[14]

Telomere Dysfunction-Induced Foci (TIF) Assay

This immunofluorescence-based assay detects DNA damage responses at telomeres.[16]

Materials:

  • Cells grown on coverslips and treated with 6-thio-2'-deoxyguanosine

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-γH2AX (for DNA damage) and anti-TRF1 or TRF2 (for telomeres)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with 6-thio-2'-deoxyguanosine.

  • Fix the cells with 4% PFA for 10 minutes at room temperature.[16]

  • Wash with PBS and permeabilize the cells.[16]

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies (co-staining for γH2AX and a telomere marker) overnight at 4°C.[16]

  • Wash and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides.

  • Visualize the slides using a fluorescence microscope and quantify the co-localization of γH2AX foci with telomere signals (TIFs).[16]

G cluster_workflow TIF Assay Workflow start Cell treatment on coverslips fix Fixation (PFA) start->fix permeabilize Permeabilization fix->permeabilize block Blocking permeabilize->block primary_ab Primary antibody incubation (anti-γH2AX & anti-TRF1/2) block->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab mount DAPI staining & mounting secondary_ab->mount visualize Fluorescence microscopy mount->visualize end End visualize->end

Caption: Step-by-step workflow for the Telomere Dysfunction-Induced Foci (TIF) assay.

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.[17][18]

Materials:

  • Cell lysates from treated and control cells

  • TRAP assay kit (containing lysis buffer, substrate oligonucleotides, primers, and PCR reagents)

  • PCR thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system or real-time PCR instrument

Procedure:

  • Prepare cell lysates from an equal number of treated and control cells using the provided lysis buffer.[8][18]

  • Incubate the cell lysate with a substrate oligonucleotide that telomerase can extend by adding telomeric repeats.[17]

  • Amplify the extended products by PCR using specific primers.[17] An internal control is often included for normalization.

  • Analyze the PCR products by PAGE to visualize the characteristic ladder of telomeric repeats or by quantitative real-time PCR for a more quantitative measurement.[17]

  • Compare the telomerase activity in treated samples to that in control samples.

Signaling Pathway and Mechanism of Action

G cluster_cell Cancer Cell cluster_tme Tumor Microenvironment THIO 6-thio-2'-deoxyguanosine (Ateganosine) Telomerase Telomerase THIO->Telomerase Telomere Telomere Telomerase->Telomere incorporation Uncapped_Telomere Uncapped Telomere Telomere->Uncapped_Telomere DDR DNA Damage Response (DDR) Uncapped_Telomere->DDR Apoptosis Apoptosis DDR->Apoptosis Cytosolic_DNA Cytosolic DNA Fragments DDR->Cytosolic_DNA cGAS cGAS Cytosolic_DNA->cGAS senses cGAMP cGAMP cGAS->cGAMP produces STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 Cytokines Pro-inflammatory Cytokines STING->Cytokines IRF3 IRF3 TBK1->IRF3 phosphorylates IFN1 Type I Interferons IRF3->IFN1 induces transcription Immune_Cell_Recruitment Immune Cell Recruitment IFN1->Immune_Cell_Recruitment Cytokines->Immune_Cell_Recruitment DC Dendritic Cell (DC) Immune_Cell_Recruitment->DC activates T_Cell CD8+ T Cell DC->T_Cell primes Tumor_Recognition Tumor Cell Recognition & Killing T_Cell->Tumor_Recognition

Caption: Dual mechanism of 6-thio-2'-deoxyguanosine in oncology.

References

Application Notes and Protocols for the Experimental Use of 3'-Deoxyguanosine Triphosphate (3'-dGTP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxyguanosine triphosphate (3'-dGTP) is a nucleoside triphosphate analog that serves as a valuable tool in virology and molecular biology research. Its primary mechanism of action is the termination of RNA chain elongation when incorporated by viral RNA-dependent RNA polymerases (RdRp). Lacking a hydroxyl group at the 3' position of the ribose sugar, 3'-dGTP prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting viral RNA synthesis. This property makes it a potent inhibitor of various viral RdRps and a critical component in the development of antiviral therapeutics. This document provides detailed application notes and experimental protocols for the utilization of 3'-dGTP in research settings.

Mechanism of Action

3'-dGTP acts as a competitive inhibitor of the natural substrate, guanosine (B1672433) triphosphate (GTP), for the active site of viral RNA-dependent RNA polymerases. Upon incorporation into the nascent RNA strand, the absence of the 3'-hydroxyl group prevents the catalytic action of the polymerase for the addition of the next nucleotide, leading to premature chain termination. This targeted inhibition of viral replication machinery, with often minimal impact on host cell polymerases, underscores its potential as a selective antiviral agent.

Quantitative Data on Inhibitory Activity

The inhibitory potency of 3'-dGTP has been quantified against several viral polymerases. The following table summarizes key inhibitory constants, providing a comparative overview of its efficacy.

Virus FamilyVirusTarget EnzymeAssay TypeIC50 (µM)Ki (µM)Reference
FlaviviridaeDengue Virus (DENV)NS5 RNA-dependent RNA Polymerase (RdRp)Enzyme Inhibition Assay0.02N/A[1]
FlaviviridaeHepatitis C Virus (HCV) Genotype 3aNS5B RNA-dependent RNA Polymerase (RdRp)Fluorescence-Based Polymerase Assay0.6N/A[1]

N/A: Not Available

Selectivity Profile

A critical aspect of any antiviral candidate is its selectivity for viral targets over host cellular enzymes. While direct inhibitory data for 3'-dGTP against a wide range of human polymerases is limited, studies on similar guanosine nucleotide analogs provide valuable insights. For instance, the active triphosphate form of the guanosine nucleotide analog AT-527, AT-9010, has been shown to have no inhibitory effect on human DNA polymerases α, β, or γ at concentrations up to 100 µM.[2] This suggests that the structural modifications at the 3' position of the ribose can confer a high degree of selectivity for viral polymerases. Further studies are warranted to comprehensively determine the selectivity profile of 3'-dGTP against human RNA polymerases.

Experimental Protocols

Protocol 1: In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of 3'-dGTP against a viral RdRp.

Materials:

  • Purified recombinant viral RdRp

  • This compound triphosphate (3'-dGTP)

  • Guanosine triphosphate (GTP)

  • Other ribonucleoside triphosphates (ATP, CTP, UTP)

  • RNA template (e.g., poly(C))

  • RNA primer (e.g., oligo(G))

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • PicoGreen dsRNA quantitation reagent

  • 96-well black plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Reaction Setup: In a 96-well black plate, prepare the reaction mixture containing the assay buffer, RNA template, and RNA primer.

  • Inhibitor Addition: Add varying concentrations of 3'-dGTP to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding the purified viral RdRp to each well, except for the negative control.

  • Incubation: Incubate the plate at the optimal temperature for the specific RdRp (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding EDTA to a final concentration of 50 mM.

  • Quantification: Add PicoGreen reagent to each well according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of 3'-dGTP relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a non-radioactive colorimetric assay to evaluate the inhibitory effect of 3'-dGTP on reverse transcriptase activity.

Materials:

  • Purified reverse transcriptase (e.g., from HIV-1)

  • This compound triphosphate (3'-dGTP)

  • Deoxyguanosine triphosphate (dGTP)

  • Other deoxynucleoside triphosphates (dATP, dCTP, dTTP)

  • Biotinylated dUTP

  • Template/primer hybrid (e.g., poly(A)•oligo(dT))

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 75 mM KCl, 2 mM DTT, 5 mM MgCl₂)

  • Streptavidin-coated microplates

  • Anti-digoxigenin-peroxidase (POD) antibody

  • ABTS substrate solution

  • Microplate reader

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, template/primer hybrid, dATP, dCTP, dGTP, and digoxigenin-labeled dUTP.

  • Inhibitor Addition: Add various concentrations of 3'-dGTP to the wells of a microplate. Include appropriate controls.

  • Enzyme Addition: Add the reverse transcriptase to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Immobilization: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.

  • Washing: Wash the plate to remove unincorporated nucleotides.

  • Antibody Binding: Add anti-digoxigenin-POD antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate to remove unbound antibody.

  • Color Development: Add ABTS substrate solution and incubate until a color change is observed.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

Visualizations

Antiviral_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action cluster_2 Lead Optimization Compound Library Compound Library Primary Assay Primary Antiviral Assay (e.g., Cell-based CPE reduction) Compound Library->Primary Assay Identify Hits Identify Initial Hits Primary Assay->Identify Hits Dose-Response Dose-Response & Cytotoxicity Assays Identify Hits->Dose-Response Enzyme Assay Biochemical Assay (RdRp/RT Inhibition) Dose-Response->Enzyme Assay Chain Termination Chain Termination Assay Enzyme Assay->Chain Termination If nucleotide analog Selectivity Selectivity Profiling (vs. Host Polymerases) Chain Termination->Selectivity Lead Compound Lead Compound Selectivity->Lead Compound

Caption: Workflow for screening and identifying viral polymerase inhibitors.

Metabolic_Activation_Pathway This compound This compound 3'-dGMP This compound monophosphate This compound->3'-dGMP Deoxyguanosine Kinase 3'-dGDP This compound diphosphate 3'-dGMP->3'-dGDP Guanylate Kinase 3'-dGTP This compound triphosphate (Active Form) 3'-dGDP->3'-dGTP Nucleoside Diphosphate Kinase Incorporation Incorporation into viral RNA 3'-dGTP->Incorporation Viral RdRp Termination Chain Termination Incorporation->Termination

Caption: Metabolic activation of this compound to its active triphosphate form.

References

Application Notes and Protocols: 3'-Deoxyguanosine and its Analogs in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3'-Deoxyguanosine and its modified analogs in cell culture for cancer and antiviral research. Detailed protocols for key experiments are provided to facilitate experimental design and execution.

Introduction

This compound is a nucleoside analog that lacks a hydroxyl group at the 3' position of the ribose sugar. This structural modification forms the basis for its biological activity, primarily through the termination of DNA chain elongation. Various modifications of this compound have been synthesized to enhance its therapeutic potential, leading to the development of potent anticancer and antiviral agents. These compounds serve as valuable tools in cell culture to study fundamental cellular processes such as DNA replication, cell cycle regulation, and apoptosis.

One notable analog, 6-thio-2'-deoxyguanosine (B1664700) (Ateganosine/THIO), has emerged as a first-in-class telomere-targeting agent.[1][2] It is selectively incorporated into the telomeres of cancer cells by the enzyme telomerase, which is active in over 80% of human cancers.[1] This incorporation disrupts telomere structure and function, leading to selective cancer cell death.[1][3] Furthermore, this disruption triggers a potent immunogenic response, highlighting its dual mechanism of action.[1][4]

Other analogs, such as ganciclovir (B1264) (GCV) and D-carbocyclic 2'-deoxyguanosine (B1662781) (CdG), are incorporated into DNA, affecting replication fidelity and inducing cytotoxicity in tumor cells.[5] In antiviral research, fluoro-modified nucleosides like 3'-deoxy-3'-fluoroadenosine have demonstrated broad-spectrum activity against emerging flaviviruses.[6]

Applications in Cell Culture

The primary applications of this compound and its analogs in a cell culture setting include:

  • Anticancer Research:

    • Induction of apoptosis (programmed cell death) in various cancer cell lines, including leukemia, glioma, and non-small cell lung cancer.[3][7]

    • Inhibition of cancer cell proliferation and colony formation.

    • Investigation of cell cycle arrest at different phases.[5]

    • Studying the mechanisms of DNA damage and repair.

    • Evaluating the efficacy of combination therapies with other anticancer drugs.[8][9]

  • Antiviral Research:

    • Screening for activity against a wide range of DNA and RNA viruses.[10][11]

    • Elucidating the mechanisms of viral replication inhibition.

  • Cellular Senescence Research:

    • Inducing a state of irreversible cell cycle arrest to study the aging process and its role in disease.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and antiviral activities of this compound and its analogs in various cell lines.

Table 1: Cytotoxicity of Deoxyguanosine and its Analogs in Cancer Cell Lines

CompoundCell LineAssay TypeIC50 / Effective ConcentrationReference
DeoxyguanosineHL-60 (Human Leukemia)Cloning in soft agar80 µM[12]
DeoxyguanosineK-562 (Human Leukemia)Cloning in soft agar100 µM[12]
Ganciclovir (GCV)U251tk, 0-1tkNot specifiedSimilar to CdG at low concentrations[5]
D-carbocyclic 2'-deoxyguanosine (CdG)U251tk, 0-1tkNot specifiedSimilar to GCV at low concentrations[5]
Penciclovir (PCV)U251tk, 0-1tkNot specified10-100-fold less cytotoxic than GCV and CdG[5]
6-thio-2'-deoxyguanosine (THIO)Various cancer cell linesNot specifiedEffective at very low concentrations[3]
Deoxyguanosine (in combination with 8-aminoguanosine)T-leukemia cell linesCell viability>90% decrease in viability in 3 of 5 cell lines[13]

Table 2: Antiviral Activity of Deoxyguanosine Analogs

CompoundVirusHost Cell LineEC50 ValueReference
3'-deoxy-3'-fluoroadenosineTick-borne encephalitis virus (TBEV)Neural and extraneural origin1.1 ± 0.1 µM to 4.7 ± 1.5 µM[6]
3'-deoxy-3'-fluoroadenosineZika virusNeural and extraneural origin1.1 ± 0.1 µM to 4.7 ± 1.5 µM[6]
3'-deoxy-3'-fluoroadenosineWest Nile virus (WNV)Neural and extraneural origin1.1 ± 0.1 µM to 4.7 ± 1.5 µM[6]
3'-C-cyano-3'-deoxy-β-D-xylo-adenosineVaccinia virus, Sindbis virus, Semliki forest virusNot specifiedActive below cytotoxicity threshold[11]
3'-C-cyano-3'-deoxy-β-D-ribo-adenosineVaccinia virus, Sindbis virus, Semliki forest virusNot specifiedActive below cytotoxicity threshold[11]

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their effects through various cellular pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms.

THIO_Mechanism cluster_cell Cancer Cell Telomerase Telomerase THIO_Telomere THIO-modified Telomere Telomerase->THIO_Telomere Incorporation into THIO_in 6-thio-2'-deoxyguanosine (THIO) THIO_in->Telomerase Substrate Telomere Telomere Telomere->Telomerase DNA_Damage Telomeric DNA Damage THIO_Telomere->DNA_Damage Induces Micronuclei Cytosolic Micronuclei (with THIO-telomeric DNA) DNA_Damage->Micronuclei Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers STING cGAS/STING Pathway Micronuclei->STING Activates Immune_Response Innate & Adaptive Immune Response STING->Immune_Response Stimulates

Caption: Mechanism of action of 6-thio-2'-deoxyguanosine (THIO).

Apoptosis_Pathway Deoxyguanosine_Analog Deoxyguanosine Analog (e.g., DZA) BAX_translocation BAX Translocation to Mitochondria Deoxyguanosine_Analog->BAX_translocation Cytochrome_c Cytochrome c Release BAX_translocation->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Intrinsic apoptosis pathway induced by deoxyguanosine analogs.

Experimental Protocols

Detailed protocols for key experiments are provided below. These are general protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound or its analogs on cell proliferation.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound or analog stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Add this compound Analog Incubate_24h->Treat_Compound Incubate_Treatment Incubate (24-72h) Treat_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound or analog

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • PBS

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound analog for the appropriate time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (PI Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • 6-well cell culture plates

  • This compound or analog

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Induction of Cellular Senescence

This protocol describes the induction of senescence using a DNA damaging agent, which can be adapted for studying the senescence-inducing properties of deoxyguanosine analogs.

Materials:

  • Appropriate cell line (e.g., primary human fibroblasts like IMR-90)

  • 6-well plates or larger flasks

  • This compound analog or a known senescence inducer (e.g., Doxorubicin)

  • Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit

Procedure:

  • Cell Seeding: Plate cells at a relatively low density to avoid contact inhibition.

  • Treatment: Treat cells with a sub-lethal concentration of the this compound analog. The concentration and duration will need to be optimized. For a positive control, treat with a known inducer like Doxorubicin (e.g., 250 nM for 24 hours).

  • Culture: After treatment, wash the cells and culture in fresh medium for 7-10 days, changing the medium every 2-3 days. Observe for morphological changes characteristic of senescence (enlarged, flattened cells).

  • SA-β-gal Staining: After the culture period, fix the cells and stain for SA-β-gal activity according to the manufacturer's protocol. Senescent cells will stain blue.

  • Quantification: Count the number of blue-stained cells versus the total number of cells in several fields of view to determine the percentage of senescent cells.

Conclusion

This compound and its analogs are versatile tools for cell culture-based research, with significant applications in oncology and virology. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential and mechanisms of action of these compounds. Careful optimization of experimental conditions for specific cell types and research questions is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Incorporating 3'-Deoxyguanosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxyguanosine is a modified nucleoside that lacks the 3'-hydroxyl group found in standard deoxyguanosine. This structural modification makes it a potent chain terminator in DNA synthesis. When incorporated into a growing oligonucleotide chain, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the subsequent nucleotide, effectively halting elongation by DNA polymerases. This property makes this compound-modified oligonucleotides invaluable tools in various molecular biology and drug development applications, including DNA sequencing, polymerase activity assays, and the study of DNA repair mechanisms.

These application notes provide an overview of the uses of this compound-modified oligonucleotides, quantitative data on their characteristics, and detailed protocols for their synthesis and application.

Applications

The primary application of incorporating this compound into oligonucleotides is to create a chain-terminating molecule that blocks DNA polymerase extension.[1] This has several important uses:

  • DNA Polymerase Activity Assays: Oligonucleotides terminated with this compound at their 3'-end can serve as effective primers in assays designed to study the activity and fidelity of DNA polymerases. By preventing further extension, they allow for the precise control and analysis of single nucleotide incorporation events.

  • Studying DNA Repair Pathways: These modified oligonucleotides can be used as probes to investigate DNA repair mechanisms, such as base excision repair (BER).[2] For instance, a substrate containing a lesion can be designed with a this compound to prevent polymerase activity from interfering with the study of other repair enzymes like ligases. The DNA damage response (DDR) involves a complex network of pathways including BER, nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ) that can be dissected using such tools.[3][4][5][6]

  • Aptamer Modification: In the development of therapeutic or diagnostic aptamers, the incorporation of a this compound can enhance their in vivo stability by conferring resistance to exonuclease degradation. While the primary goal is to increase stability, it is also important to consider the potential impact on binding affinity.[7][8]

  • Site-Directed Mutagenesis: Although less common with the advent of CRISPR-based technologies, chain-terminating oligonucleotides have been used in older methods of site-directed mutagenesis.

Data Presentation

The incorporation of a this compound is primarily a functional modification to terminate chain elongation. While its effect on the thermodynamic stability (melting temperature, Tm) and binding affinity (dissociation constant, Kd) is generally considered to be minimal for terminal additions, it is crucial to empirically determine these values for specific applications, especially for internal incorporations or in the context of complex secondary structures like aptamers.

ParameterUnmodified OligonucleotideThis compound Modified OligonucleotideNotes
Melting Temperature (Tm) Sequence-dependentExpected to be similar to the unmodified counterpart when the modification is at the 3'-terminus. Internal incorporation may cause a slight decrease in Tm. Tm is influenced by factors such as sequence composition, oligonucleotide concentration, and ionic strength of the buffer.[9]Tm can be experimentally determined by UV-Vis spectrophotometry, monitoring the change in absorbance at 260 nm with increasing temperature.[10][11]
Binding Affinity (Kd) Application-specificThe effect on Kd is generally negligible for terminal modifications. However, for aptamers or other molecules where the 3'-end is involved in binding, the Kd should be experimentally verified.Techniques to measure Kd include isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and microscale thermophoresis (MST).[12]
Exonuclease Resistance Susceptible to 3'-exonucleasesIncreased resistance to 3'-exonuclease degradation due to the absence of the 3'-hydroxyl group.This property is beneficial for in vivo applications of modified oligonucleotides.
Polymerase Extension Efficiently extendedExtension is blocked.This is the primary and most significant effect of the modification.

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of this compound-terminated oligonucleotides requires the prior synthesis of the corresponding phosphoramidite building block. This protocol outlines a general approach for the synthesis of a protected this compound phosphoramidite.

Materials:

  • This compound

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (anhydrous)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and reagents for organic synthesis

Procedure:

  • 5'-O-DMT Protection:

    • Dissolve this compound in anhydrous pyridine.

    • Add DMT-Cl portion-wise at room temperature with stirring.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with methanol.

    • Extract the product with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the 5'-O-DMT-3'-Deoxyguanosine by silica gel column chromatography.

  • Phosphitylation:

    • Dissolve the purified 5'-O-DMT-3'-Deoxyguanosine in anhydrous DCM.

    • Add DIPEA to the solution.

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with methanol.

    • Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the final this compound phosphoramidite by silica gel column chromatography under an inert atmosphere.

    • Co-evaporate with anhydrous acetonitrile (B52724) and dry under high vacuum. Store under argon at -20 °C.

Protocol 2: Solid-Phase Synthesis of this compound Terminated Oligonucleotides

This protocol describes the incorporation of a this compound at the 3'-terminus of an oligonucleotide using standard automated solid-phase DNA synthesis.[1][13][14] This requires a this compound-derivatized solid support. Alternatively, for internal incorporation or 5' terminal modification, a reverse synthesis approach can be used with a 5'-phosphoramidite of this compound.[15]

Materials:

  • Automated DNA synthesizer

  • This compound-functionalized controlled pore glass (CPG) support

  • Standard DNA phosphoramidites (A, C, G, T)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Acetonitrile (anhydrous, synthesis grade)

  • HPLC purification system

Procedure:

  • Synthesizer Setup:

    • Install the this compound-CPG column on the DNA synthesizer.

    • Ensure all reagent bottles are filled with fresh solutions.

  • Automated Synthesis:

    • Program the desired oligonucleotide sequence into the synthesizer, starting from the nucleotide adjacent to the this compound.

    • The synthesis cycle for each nucleotide addition consists of the following steps:

      • Deblocking: Removal of the 5'-DMT protecting group from the growing chain with trichloroacetic acid.

      • Coupling: Activation of the incoming phosphoramidite with the activator and its reaction with the 5'-hydroxyl of the growing chain.

      • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, transfer the CPG support to a vial.

    • Add concentrated ammonium hydroxide (B78521) and heat at 55 °C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the phosphate backbone.

  • Purification:

    • Filter the solution to remove the CPG.

    • Evaporate the ammonium hydroxide.

    • Resuspend the crude oligonucleotide in water.

    • Purify the oligonucleotide by reverse-phase or ion-exchange HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC or capillary electrophoresis.[11]

Mandatory Visualization

DNA Polymerase Activity Assay Workflow

The following diagram illustrates a typical workflow for a DNA polymerase activity assay using a this compound terminated primer.

DNA_Polymerase_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis primer Design Primer (with 3'-dG) anneal Anneal Primer and Template primer->anneal template Design Template template->anneal polymerase Add DNA Polymerase anneal->polymerase dntps Add dNTPs (one labeled) polymerase->dntps incubation Incubate at Optimal Temperature dntps->incubation stop_reaction Quench Reaction incubation->stop_reaction separation Separate Products (e.g., PAGE) stop_reaction->separation detection Detect Labeled Product separation->detection quantification Quantify Activity detection->quantification

Workflow for DNA polymerase activity assay.
Base Excision Repair (BER) Pathway Study Workflow

This diagram shows how a this compound modified oligonucleotide can be used to study the initial steps of the Base Excision Repair pathway.

BER_Pathway_Study cluster_substrate Substrate Preparation cluster_assay BER Enzyme Assay cluster_analysis_ber Analysis of Repair Intermediates oligo_lesion Synthesize Oligo with DNA Lesion anneal_sub Anneal to form Duplex Substrate oligo_lesion->anneal_sub oligo_term Synthesize Complementary Strand with 3'-dG oligo_term->anneal_sub add_glycosylase Add DNA Glycosylase anneal_sub->add_glycosylase add_ape1 Add APE1 Endonuclease add_glycosylase->add_ape1 incubation_assay Incubate add_ape1->incubation_assay denature Denature Duplex incubation_assay->denature page Analyze by Denaturing PAGE denature->page detect_cleavage Detect Cleavage Products page->detect_cleavage

Studying the BER pathway with a 3'-dG oligo.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3'-dGTP Concentration in PCR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing 3'-deoxyguanosine triphosphate (dGTP) concentration in Polymerase Chain Reaction (PCR). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for dGTP in a standard PCR reaction?

A typical PCR reaction uses an equimolar concentration of all four deoxynucleotide triphosphates (dNTPs), including dGTP. The generally recommended final concentration for each dNTP is 200 µM.[1][2][3] However, a functional range can be anywhere from 20 µM to 400 µM of each dNTP, depending on the specific application and other reaction components.[4][5]

Q2: How does an incorrect dGTP concentration affect PCR results?

Both high and low concentrations of dGTP can negatively impact your PCR experiment.

  • High dGTP concentration: Excessive dNTPs can chelate Mg²⁺ ions, which are essential cofactors for DNA polymerase, leading to reduced enzyme activity and PCR inhibition.[2][3][6] It can also decrease the fidelity of the DNA polymerase, potentially increasing the error rate.[1]

  • Low dGTP concentration: Insufficient dNTP levels can lead to incomplete primer extension, premature termination of DNA synthesis, and consequently, low or no PCR product yield.[4][7]

Q3: When should I consider adjusting the standard dGTP concentration?

Adjusting the dGTP concentration, along with the other dNTPs, may be necessary in the following situations:

  • Long PCR: For amplifying longer DNA fragments, a higher dNTP concentration may be required to ensure sufficient building blocks for the extended synthesis.[4][5]

  • High-fidelity PCR: To increase the accuracy of DNA synthesis when using non-proofreading DNA polymerases, lowering the dNTP concentration (e.g., to 50-100 µM each) can enhance fidelity, although it might reduce the overall yield.[8][9]

  • GC-rich templates: For templates with high Guanine-Cytosine (GC) content, which are prone to forming secondary structures, using a dGTP analog like 7-deaza-dGTP can be beneficial.[10][11]

Q4: What is 7-deaza-dGTP and when should I use it?

7-deaza-dGTP is an analog of dGTP where the nitrogen at position 7 of the guanine (B1146940) base is replaced by a carbon. This modification reduces the formation of secondary structures in GC-rich DNA templates, which can impede DNA polymerase.[10] It is often used in a 3:1 ratio with standard dGTP.[12][13] Note that DNA amplified with 7-deaza-dGTP may not stain well with ethidium (B1194527) bromide.[11]

Q5: Can dGTP concentration affect primer-dimer formation?

While primer design and annealing temperature are the primary factors influencing primer-dimer formation, the overall balance of PCR components is crucial. Excessively high dNTP concentrations, in conjunction with high primer concentrations, can contribute to non-specific amplification, including the formation of primer-dimers.[8]

Troubleshooting Guide

This guide addresses common issues related to dGTP concentration in PCR experiments.

Problem Potential Cause Related to dGTP Recommended Solution
No PCR Product or Faint Bands Low dNTP Concentration: Insufficient dGTP and other dNTPs for DNA synthesis.[4][7]Increase the concentration of each dNTP. A typical starting point is 200 µM each.[2][3] Ensure your dNTP stock solution has not degraded due to repeated freeze-thaw cycles.[5]
High dNTP Concentration: Inhibition of DNA polymerase due to Mg²⁺ chelation.[2][3]Decrease the concentration of each dNTP to the recommended range (e.g., 200 µM).[2][3] Alternatively, you may need to increase the MgCl₂ concentration to compensate.[4]
Non-specific Bands or Smearing Unbalanced dNTP Concentrations: An imbalance in the dNTP mix can lead to misincorporation and non-specific products.[1]Use a fresh, high-quality dNTP mix with equimolar concentrations of dATP, dCTP, dGTP, and dTTP.[1]
High dNTP Concentration: Can contribute to lower fidelity and non-specific amplification.[8]Reduce the dNTP concentration. Consider optimizing in conjunction with the MgCl₂ concentration.[4]
High Error Rate in Sequencing High dNTP Concentration: Can reduce the fidelity of some DNA polymerases.[9]For applications requiring high fidelity, reduce the concentration of each dNTP to 50-100 µM.[9] This may require a corresponding adjustment in MgCl₂ concentration.
Difficulty Amplifying GC-Rich Templates Secondary Structures: High GC content can lead to the formation of secondary structures that block the polymerase.Substitute a portion of the dGTP with 7-deaza-dGTP, typically at a 3:1 ratio of 7-deaza-dGTP to dGTP.[12][13]

Quantitative Data Summary

The following tables summarize the recommended concentrations for key PCR components related to dGTP optimization.

Table 1: Recommended dNTP Concentrations

Application Concentration of each dNTP Reference
Standard PCR200 µM[1][2][3]
General Range40 µM - 400 µM[4]
Long PCRMay require higher concentrations[4][5]
High-Fidelity PCR50 µM - 100 µM[9]

Table 2: dGTP and MgCl₂ Relationship

dNTP Concentration Recommended MgCl₂ Concentration Notes Reference
Standard (200 µM each dNTP)1.5 mM - 2.0 mMA good starting point for optimization.[9]
HighMay require increased MgCl₂dNTPs chelate Mg²⁺ ions.[4][6][4]
LowMay require decreased MgCl₂To maintain the optimal balance of free Mg²⁺.[8]

Experimental Protocols

Protocol 1: Optimizing dNTP Concentration for a Standard PCR

This protocol outlines a method for determining the optimal dNTP concentration for a specific target and primer set.

  • Prepare a Master Mix: Prepare a PCR master mix containing all components except the dNTPs (i.e., DNA polymerase, PCR buffer, primers, template DNA, and nuclease-free water).

  • Set up Reactions: Aliquot the master mix into separate PCR tubes.

  • Create a dNTP Gradient: Add varying final concentrations of an equimolar dNTP mix to each tube. A good starting range is 50 µM, 100 µM, 200 µM, and 400 µM of each dNTP.

  • Perform PCR: Run the PCR using your standard cycling conditions.

  • Analyze Results: Analyze the PCR products by agarose (B213101) gel electrophoresis. The optimal dNTP concentration will be the one that gives the brightest, most specific band with minimal non-specific products.

Protocol 2: Amplifying a GC-Rich Template using 7-deaza-dGTP

This protocol is for amplifying DNA templates with high GC content.

  • Prepare a Modified dNTP Mix: Prepare a dNTP mix containing dATP, dCTP, dTTP at your optimized concentration (e.g., 200 µM each). For the guanine nucleotides, create a mix with a 3:1 ratio of 7-deaza-dGTP to dGTP. For a final concentration of 200 µM guanine nucleotide, this would be 150 µM 7-deaza-dGTP and 50 µM dGTP.[13]

  • Set up PCR Reaction: Assemble the PCR reaction with the modified dNTP mix. Other PCR components should be at their optimal concentrations. Consider adding PCR enhancers like DMSO or betaine (B1666868) if amplification is still challenging.[10]

  • Perform PCR: Use an appropriate thermal cycling protocol. You may need to optimize the annealing temperature.

  • Analyze Results: Visualize the PCR product on an agarose gel. If using ethidium bromide, be aware that staining may be less efficient.

Visualizations

PCR_Troubleshooting_Logic Start PCR Fails (No/Low Yield, Non-specific Bands) Check_dNTP Is dNTP concentration optimal? Start->Check_dNTP Adjust_High High dNTPs? Decrease to 200 µM Check_dNTP->Adjust_High No Adjust_Low Low dNTPs? Increase concentration Check_dNTP->Adjust_Low No Check_Mg Is MgCl₂ concentration optimal? Check_dNTP->Check_Mg Yes Adjust_High->Check_Mg Adjust_Low->Check_Mg Adjust_Mg Titrate MgCl₂ (1.5 - 2.5 mM) Check_Mg->Adjust_Mg No Check_Template GC-Rich Template? Check_Mg->Check_Template Yes Adjust_Mg->Check_Template Use_Analog Use 7-deaza-dGTP Check_Template->Use_Analog Yes Other_Factors Optimize other parameters (Annealing Temp, Primers) Check_Template->Other_Factors No Successful_PCR Successful PCR Use_Analog->Successful_PCR Other_Factors->Successful_PCR

Caption: A troubleshooting workflow for PCR failures related to dGTP concentration.

Caption: Experimental workflow for optimizing dNTP concentration in PCR.

References

Technical Support Center: Overcoming 3'-Deoxyguanosine Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 3'-Deoxyguanosine.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Question: My cells are exhibiting higher-than-expected cytotoxicity at low concentrations of this compound. What are the potential causes and solutions?

Answer: Unexpectedly high cytotoxicity can stem from several factors:

  • Cell Line Sensitivity: T-lymphoid cell lines are particularly sensitive to this compound due to high levels of deoxyguanosine kinase (dGK), which phosphorylates it to its toxic triphosphate form (dGTP).[1] Non-T-leukemic cells are significantly less sensitive.[2]

  • High Deoxyguanosine Kinase (dGK) Activity: The level of dGK activity can vary significantly between cell lines. Higher dGK activity leads to increased phosphorylation of this compound and thus greater cytotoxicity.

  • Purine (B94841) Nucleoside Phosphorylase (PNP) Activity: Low PNP activity can increase the intracellular concentration of this compound, leading to enhanced toxicity. Conversely, high PNP activity can break it down, reducing its effect.

Troubleshooting Steps:

  • Confirm Cell Line Lineage: Verify the origin of your cell line. If working with T-cell derived lines, expect higher sensitivity.

  • Titrate Concentrations: Perform a dose-response experiment to determine the precise IC50 value for your specific cell line.

  • Use a PNP Inhibitor for Consistent Results: To reduce variability due to PNP activity, consider co-treatment with a PNP inhibitor like 8-aminoguanosine (B66056). This can potentiate the toxicity in sensitive cells.[3]

  • Assess dGK Expression/Activity: If you continue to see inconsistent results, you may need to quantify the expression or activity of dGK in your cell lines.

Question: How can I reduce the off-target effects of this compound in my experiments?

Answer: Minimizing off-target cytotoxicity is crucial for obtaining reliable data. Here are some strategies:

  • Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound and minimize the duration of exposure.

  • Deoxycytidine Rescue: Supplementing the culture medium with deoxycytidine can rescue cells from this compound-induced toxicity.[1] Deoxycytidine competes for phosphorylation by deoxycytidine kinase, which can also phosphorylate this compound.

  • Hypoxanthine (B114508) or Adenine (B156593) Supplementation: In some cell lines, cytotoxicity is mediated by the accumulation of guanosine (B1672433) triphosphate (GTP).[4] In such cases, supplementing with hypoxanthine or adenine can prevent growth inhibition and GTP accumulation.[4]

Question: My attempts to rescue cells with deoxycytidine are not effective. What could be the issue and what are the alternatives?

Answer: If deoxycytidine rescue is failing, consider the following:

  • Mechanism of Toxicity: The primary toxic mechanism in your cell line might not be solely dependent on the pathway that deoxycytidine can rescue. For example, if toxicity is mediated by GTP accumulation rather than dGTP, deoxycytidine will be ineffective.[4]

  • Mitochondrial DNA Depletion: In cells with deficient deoxyguanosine kinase (dGK), this compound can lead to mitochondrial DNA depletion. In such specific cases, supplementation with dGMP and dAMP has been shown to prevent this depletion in resting cells.[5]

Alternative Rescue Strategies:

  • Supplement with other Purines: As mentioned, try supplementing with hypoxanthine or adenine.[4]

  • Investigate Mitochondrial Health: Assess mitochondrial function and mtDNA copy number if you suspect mitochondrial toxicity.

Frequently Asked Questions (FAQs)

What is the primary mechanism of this compound cytotoxicity?

This compound is a nucleoside analog that, once inside the cell, is phosphorylated by deoxyguanosine kinase (dGK) to this compound triphosphate (dGTP). The accumulation of dGTP inhibits DNA synthesis, leading to cell cycle arrest and apoptosis.[1] In some cell lines, cytotoxicity is mediated by the accumulation of guanosine triphosphate (GTP).[3][4]

Which cell lines are most sensitive to this compound?

T-leukemic cells are particularly sensitive to this compound.[1][2] This selectivity is attributed to their high levels of deoxyguanosine kinase activity, which efficiently converts this compound to its active, toxic form.

How does a purine nucleoside phosphorylase (PNP) inhibitor affect this compound cytotoxicity?

PNP is an enzyme that breaks down this compound. Inhibiting PNP with agents like 8-aminoguanosine prevents this breakdown, leading to higher intracellular concentrations of this compound and its toxic metabolites, thus potentiating its cytotoxic effects, especially in T-lymphoblasts.[3]

Can this compound impact mitochondrial DNA?

Yes, a deficiency in the mitochondrial enzyme deoxyguanosine kinase (dGK) can lead to mitochondrial DNA (mtDNA) depletion.[5][6] This is because dGK is part of the mitochondrial nucleoside salvage pathway responsible for providing precursors for mtDNA synthesis.[6][7] In dGK-deficient cells, imbalances in the mitochondrial nucleotide pool can impair mtDNA replication and lead to its depletion.[7]

What are the key signaling pathways involved in this compound-induced apoptosis?

This compound-induced cytotoxicity often culminates in apoptosis. While the specific pathways can be cell-type dependent, the accumulation of dGTP is a key trigger. This can lead to DNA damage responses and activation of intrinsic apoptotic pathways. These pathways often involve the activation of caspases, such as caspase-3, which execute the apoptotic program.[8][9]

Quantitative Data Summary

Cell LineIC50 of this compound (µM)NotesReference
L1210 (Wild-Type)~10-20Mouse Leukemia[10]
L1210 (dGuo-R)>1000Deoxyguanosine-Resistant[10]
T-lymphoblastsPotentMarkedly potentiated by 8-aminoguanosine[3]
T4+ mature T cells20 (with 8-aminoguanosine)Mediated by GTP accumulation[4]
B lymphoblasts18 (with 8-aminoguanosine)Mediated by GTP accumulation[4]

Experimental Protocols

1. Cell Viability Assay (WST-1)

This protocol is for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and any rescue agents) for 24-72 hours. Include untreated and vehicle-only controls.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

2. Caspase-3 Activity Assay

This protocol measures the activity of a key executioner caspase in apoptosis.

  • Cell Lysis: After treatment with this compound, harvest and lyse the cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction: In a 96-well plate, mix an equal amount of protein from each sample with a caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the caspase-3 activity relative to the untreated control.

3. Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on cell cycle progression.

  • Cell Fixation: Following treatment, harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualizations

G cluster_0 Mechanism of this compound Cytotoxicity dG_ext This compound (extracellular) dG_int This compound (intracellular) dG_ext->dG_int Transport dGTP 3'-dGTP dG_int->dGTP Phosphorylation dGK Deoxyguanosine Kinase (dGK) DNA_poly DNA Polymerase dGTP->DNA_poly Inhibition DNA_synth DNA Synthesis Inhibition Apoptosis Apoptosis DNA_synth->Apoptosis

Caption: Mechanism of this compound cytotoxicity.

G cluster_1 Troubleshooting Unexpected Cytotoxicity Start High Cytotoxicity Observed Check_Cell_Line Is it a T-cell lineage? Start->Check_Cell_Line Titrate Perform Dose- Response Assay Check_Cell_Line->Titrate Yes Check_Cell_Line->Titrate No Check_PNP Consider PNP inhibitor Titrate->Check_PNP Rescue_Exp Perform Rescue with Deoxycytidine Check_PNP->Rescue_Exp Alternative_Rescue Try Alternative Rescue (e.g., Hypoxanthine) Rescue_Exp->Alternative_Rescue Rescue Fails Mito_Tox Investigate Mitochondrial Toxicity Alternative_Rescue->Mito_Tox

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G cluster_2 Purine Salvage Pathway and Rescue Strategies dG This compound dGTP dGTP Pool (Toxic) dG->dGTP dGK / dCK GTP_accum GTP Accumulation (Toxic) dG->GTP_accum Alternative Pathway dCK dCK dC Deoxycytidine (Rescue) dC->dCK Competitive Inhibition dCTP dCTP Pool dC->dCTP dCK Purine_Balance Balanced Purine Pool Hypoxanthine Hypoxanthine (Rescue) Hypoxanthine->Purine_Balance

Caption: Purine salvage pathway and rescue strategies.

References

stability of 3'-Deoxyguanosine in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3'-Deoxyguanosine in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low analytical signal for this compound. Degradation of the compound due to improper storage or handling.Verify that stock solutions were stored at -20°C or below and protected from light. Prepare fresh working solutions daily. Avoid prolonged exposure to acidic conditions or elevated temperatures.
Appearance of unknown peaks in chromatograms. Formation of degradation products.The primary degradation pathway for purine (B94841) deoxynucleosides in aqueous solution is the hydrolysis of the N-glycosidic bond, yielding the free purine base (guanine) and the deoxyribose sugar. Check for a peak corresponding to guanine (B1146940).
Inconsistent results between experimental replicates. Inconsistent sample preparation or storage conditions.Ensure uniform pH, temperature, and storage duration for all samples. Use a standardized protocol for solution preparation.
Precipitation of this compound in aqueous buffer. Exceeding the solubility limit.This compound has limited solubility in neutral aqueous solutions. To enhance solubility, consider using a small amount of an organic solvent like DMSO before dilution with aqueous buffer, or gently warming the solution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

For long-term stability, aqueous stock solutions of this compound should be stored at -20°C or -80°C and protected from light. For daily use, it is recommended to prepare fresh working solutions from a frozen stock. Avoid repeated freeze-thaw cycles.

Q2: How does pH affect the stability of this compound in aqueous solution?

Purine deoxynucleosides, including this compound, are susceptible to acid-catalyzed hydrolysis of the N-glycosidic bond.[1][2] The rate of this degradation increases significantly under acidic conditions (pH < 7). In neutral to alkaline solutions (pH 7-10), the N-glycosidic bond is generally more stable.

Q3: What is the primary degradation product of this compound in an aqueous environment?

The main degradation pathway is the hydrolysis of the N-glycosidic bond, which connects the guanine base to the deoxyribose sugar. This reaction results in the formation of guanine and 3-deoxy-D-ribose.

Q4: Can temperature fluctuations impact the stability of my this compound samples?

Yes, elevated temperatures accelerate the rate of hydrolytic degradation. It is crucial to maintain consistent and cool temperatures during experiments whenever possible and to store samples at the recommended low temperatures.

Q5: Are there any specific analytical methods recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound and quantifying its degradation products.[3][4] A reversed-phase C18 column is typically used for separation.

Stability Data

Condition Parameter Estimated Value/Observation Reference/Basis
pH Half-life (t½) at 37°CAcidic (pH < 4): Hours to daysBased on increased hydrolysis rates of purine nucleosides in acidic conditions.[1][2]
Neutral (pH 7): Weeks to monthsN-glycosidic bonds are relatively stable at neutral pH.[1][2]
Alkaline (pH > 8): Generally stableN-glycosidic bonds are generally stable in alkaline conditions.[1][2]
Temperature Degradation RateIncreases with temperature.General chemical kinetics principle.
Light PhotostabilityPotential for photodegradation.Recommended to protect from light.
Oxidation SusceptibilityPotential for oxidation of the guanine base.Guanine is susceptible to oxidation.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound
  • HPLC-grade water
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3% (v/v)
  • HPLC-grade methanol (B129727) or acetonitrile
  • Phosphate buffer (pH 7.4)
  • HPLC system with UV detector
  • Reversed-phase C18 column

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water with a minimal amount of DMSO if necessary for solubility).

3. Stress Conditions:

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
  • Neutralize the acid and base hydrolysis samples before analysis.
  • Dilute all samples to an appropriate concentration with the mobile phase.
  • Analyze the samples by HPLC. A typical starting condition would be a gradient elution with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol or acetonitrile) on a C18 column, with UV detection at approximately 254 nm.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.
  • Identify and quantify any major degradation products. The primary degradation product of hydrolysis is expected to be guanine.
  • Determine the degradation rate constant (k) and half-life (t½) under each condition.

Visualizations

degradation_pathway This compound This compound Guanine Guanine This compound->Guanine  Hydrolysis (Acid-catalyzed) 3-Deoxy-D-ribose 3-Deoxy-D-ribose This compound->3-Deoxy-D-ribose  Hydrolysis (Acid-catalyzed) Oxidized Products Oxidized Products This compound->Oxidized Products  Oxidation

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidative Degradation Stock_Solution->Oxidation Thermal Thermal Degradation Stock_Solution->Thermal Photo Photolytic Degradation Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Kinetics, Degradants) HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Preventing Premature Chain Termination in Sequencing and PCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature chain termination in their experiments. A key focus is the correct application of nucleotide analogs to resolve issues related to complex DNA templates.

Clarification: 3'-Deoxyguanosine vs. 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP)

A critical point of clarification is the distinction between this compound and 7-deaza-dGTP.

  • This compound Triphosphate (3'-dGTP): This molecule is a chain terminator. It lacks the 3'-hydroxyl group required for the formation of a phosphodiester bond, thereby halting DNA synthesis once incorporated. Its function is analogous to the dideoxynucleotides (ddNTPs) used in Sanger sequencing to intentionally terminate chain elongation.

  • 7-deaza-2'-deoxyguanosine Triphosphate (7-deaza-dGTP): This is a dGTP analog used to prevent premature chain termination, particularly in GC-rich regions. It works by reducing the formation of secondary structures in the DNA template that can impede the DNA polymerase.

Therefore, for the purpose of troubleshooting premature termination caused by template secondary structures, 7-deaza-dGTP is the appropriate reagent to use.

Frequently Asked Questions (FAQs)

Q1: What is premature chain termination?

A1: Premature chain termination is the unexpected and early cessation of DNA synthesis by DNA polymerase during sequencing or PCR reactions. This results in an overabundance of shorter DNA fragments and a failure to obtain the full-length desired product. In Sanger sequencing, this often manifests as a strong initial signal that abruptly weakens or terminates.

Q2: What are the common causes of premature chain termination?

A2: The primary causes include:

  • Template-related issues:

    • Secondary structures: GC-rich regions can form stable secondary structures like hairpin loops, which physically obstruct the passage of DNA polymerase.[1]

    • Poor template quality: Contaminants such as salts, ethanol, or residual PCR primers can inhibit polymerase activity.

  • Reaction component issues:

    • Suboptimal dNTP concentration: An imbalance or depletion of dNTPs can lead to stalling of the polymerase.

    • Inappropriate enzyme concentration or activity: Insufficient or inhibited polymerase will lead to incomplete synthesis.

    • Primer design: Poor primer design can lead to non-specific binding and truncated products.

Q3: How does 7-deaza-dGTP help in preventing premature chain termination?

A3: 7-deaza-dGTP is an analog of dGTP where the nitrogen at position 7 of the guanine (B1146940) base is replaced with a carbon. This modification prevents the formation of Hoogsteen base pairs, which are involved in the formation of secondary structures in GC-rich regions. By incorporating 7-deaza-dGTP instead of dGTP, the stability of these secondary structures is reduced, allowing the DNA polymerase to read through these difficult regions without stalling.[1][2][3]

Q4: When should I consider using 7-deaza-dGTP?

A4: You should consider using 7-deaza-dGTP when you suspect that premature chain termination is caused by secondary structures in your DNA template. This is particularly common when working with:

  • GC-rich templates (GC content >65%)

  • Templates containing CpG islands[1]

  • Regions with known hairpin-forming potential

  • Sequencing reactions that show a sudden drop in signal intensity after a region of high G and C content.

Q5: Can 7-deaza-dGTP be used in combination with other additives?

A5: Yes, for particularly challenging templates, 7-deaza-dGTP can be used in combination with other additives that help to denature DNA, such as DMSO, betaine (B1666868), or formamide (B127407). Some studies have also shown that a combination of 7-deaza-dGTP and another nucleotide analog, dITP (deoxyinosine triphosphate), can be effective in resolving severe band compressions in Sanger sequencing.

Troubleshooting Guides

Issue 1: Premature Termination in GC-Rich Regions
Symptom Possible Cause Recommended Solution
In Sanger sequencing, the electropherogram shows strong, clean peaks initially, followed by a sudden drop in signal or messy, unreadable sequence in a specific region.The DNA template has a high GC content, leading to the formation of secondary structures (e.g., hairpin loops) that block the DNA polymerase.1. Primary Recommendation: Substitute dGTP with 7-deaza-dGTP in the sequencing reaction mix. A 3:1 ratio of 7-deaza-dGTP to dGTP is often effective. For severe cases, completely replace dGTP with 7-deaza-dGTP. 2. Alternative/Combined Approach: Add PCR enhancers that destabilize secondary structures, such as DMSO (3-5%), betaine (1-2 M), or formamide (5%). 3. Protocol Modification: Increase the denaturation and annealing temperatures during the PCR or sequencing cycle to help melt secondary structures.
PCR amplification of a GC-rich target yields no product or a faint band of the incorrect size.The polymerase is unable to synthesize the full-length amplicon due to stalling at secondary structures.1. Primary Recommendation: Use a PCR master mix containing 7-deaza-dGTP or add it to your reaction. A common starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP. 2. Enzyme Selection: Use a DNA polymerase specifically designed for GC-rich templates. These are often engineered for higher processivity and thermal stability. 3. Buffer Optimization: Utilize a specialized GC-rich buffer, which is often provided with polymerases designed for this purpose.
Issue 2: General Premature Termination (Not Necessarily GC-Rich)
Symptom Possible Cause Recommended Solution
Weak or no signal from the start of the sequencing reaction.- Insufficient or poor-quality DNA template. - Incorrect primer concentration or design. - Inactivated polymerase or expired reagents.- Quantify and assess the purity of your template DNA. - Optimize primer concentration and verify primer design. - Use fresh reagents and ensure proper storage of the polymerase.
Gradual decrease in signal intensity throughout the sequencing read (ski-slope effect).- Depletion of dNTPs or ddNTPs. - High template concentration.- Optimize the ratio of ddNTPs to dNTPs. - Reduce the amount of template DNA in the reaction.

Experimental Protocols

Protocol: Using 7-deaza-dGTP in Sanger Sequencing to Resolve Premature Termination

This protocol is intended for researchers who are experiencing premature chain termination in Sanger sequencing due to suspected GC-rich regions in their template DNA.

1. Reagent Preparation:

  • Template DNA: Purified plasmid DNA (100-500 ng) or PCR product (20-100 ng). Ensure high quality with A260/280 ratio of ~1.8 and A260/230 ratio of 2.0-2.2.

  • Sequencing Primer: 3.2 pmol.

  • Sequencing Master Mix: A commercial sequencing kit (e.g., BigDye™ Terminator).

  • 7-deaza-dGTP Solution: A stock solution of 10 mM 7-deaza-dGTP.

  • dGTP Solution (if applicable): A stock solution of 10 mM dGTP.

  • Nuclease-free water.

2. Reaction Setup:

Two common approaches are presented below. Option A is for complete replacement, while Option B uses a partial substitution.

Option A: Complete dGTP Replacement

This is recommended for templates with very high GC content and severe termination issues.

ComponentVolumeFinal Concentration
Sequencing Master Mix2 µL1X
Template DNAX µL100-500 ng (plasmid) or 20-100 ng (PCR product)
Sequencing Primer1 µL3.2 pmol
7-deaza-dGTP (10 mM)1 µL1 mM
Nuclease-free waterUp to 10 µL-
Total Volume 10 µL

Note: The dGTP present in the commercial master mix will be significantly diluted and outcompeted by the added 7-deaza-dGTP.

Option B: Partial dGTP Substitution (3:1 Ratio)

This is a good starting point for moderate GC-rich templates.

ComponentVolumeFinal Concentration
Sequencing Master Mix2 µL1X
Template DNAX µL100-500 ng (plasmid) or 20-100 ng (PCR product)
Sequencing Primer1 µL3.2 pmol
7-deaza-dGTP (10 mM)0.75 µL0.75 mM
dGTP (10 mM)0.25 µL0.25 mM
Nuclease-free waterUp to 10 µL-
Total Volume 10 µL

3. Thermal Cycling:

Follow the thermal cycling protocol recommended by your sequencing kit manufacturer. A typical protocol might be:

  • Initial Denaturation: 96°C for 1 minute

  • 30 Cycles of:

    • Denaturation: 96°C for 10 seconds

    • Annealing: 50°C for 5 seconds

    • Extension: 60°C for 4 minutes

  • Hold: 4°C

4. Post-Reaction Cleanup and Analysis:

  • Purify the sequencing products to remove unincorporated dyes and nucleotides using a standard method (e.g., ethanol/EDTA precipitation or spin columns).

  • Resuspend the purified product in highly deionized formamide.

  • Denature at 95°C for 5 minutes and immediately place on ice.

  • Analyze on a capillary electrophoresis-based DNA sequencer.

Visualizations

Premature_Termination cluster_elongation Normal Elongation cluster_termination Premature Termination DNA_Polymerase DNA Polymerase Growing_Strand Growing Strand DNA_Polymerase->Growing_Strand Adds dNTPs Template DNA Template Template->DNA_Polymerase Reads GC_Rich_Region GC-Rich Region (Hairpin Loop) dNTPs dNTPs dNTPs->DNA_Polymerase Substrate Stalled_Polymerase Stalled Polymerase Truncated_Strand Truncated Strand Stalled_Polymerase->Truncated_Strand Results in GC_Rich_Region->Stalled_Polymerase Blocks Workflow Start Premature Termination Observed Check_GC Is Template GC-Rich? Start->Check_GC Use_7_deaza Prepare Reaction Mix with 7-deaza-dGTP Check_GC->Use_7_deaza Yes Other_Troubleshooting Troubleshoot Other Causes (Template Quality, Reagents, etc.) Check_GC->Other_Troubleshooting No Run_Reaction Perform PCR or Sequencing Reaction Use_7_deaza->Run_Reaction Other_Troubleshooting->Run_Reaction Analyze Analyze Results Run_Reaction->Analyze

References

troubleshooting guide for 3'-Deoxyguanosine in PCR reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 3'-Deoxyguanosine triphosphate (3'-dGTP) in Polymerase Chain Reaction (PCR) and related applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound triphosphate (3'-dGTP) and how does it function in PCR?

This compound triphosphate, a type of dideoxynucleotide triphosphate (ddNTP), is a modified nucleotide that lacks the 3'-hydroxyl (-OH) group found on the deoxyribose sugar of standard deoxynucleotides (dNTPs).[1][2] This 3'-OH group is essential for the formation of a phosphodiester bond, which links adjacent nucleotides together to elongate a DNA strand.[1][3] When a DNA polymerase incorporates 3'-dGTP into a growing DNA chain during a PCR reaction, the absence of the 3'-OH group prevents the addition of the next nucleotide, causing the immediate and irreversible termination of DNA synthesis.[1][4][5]

Q2: What are the primary applications of 3'-dGTP in PCR-based methods?

Due to its chain-terminating properties, 3'-dGTP is not used in standard PCR for DNA amplification. Instead, it is a critical component in specialized techniques, most notably:

  • Sanger DNA Sequencing : This method relies on the controlled, random incorporation of ddNTPs (including 3'-dGTP) to generate a collection of DNA fragments of varying lengths, each ending with a specific nucleotide.[1][2][4]

  • Site-Directed Mutagenesis : It can be used in certain mutagenesis protocols to introduce specific changes or truncations in a DNA sequence.

  • SNP Genotyping : Single Base Extension (SBE) assays can utilize 3'-dGTP to identify single nucleotide polymorphisms.

Q3: How does 3'-dGTP structurally differ from the standard dGTP used in PCR?

The key structural difference lies in the deoxyribose sugar ring. A standard deoxyguanosine triphosphate (dGTP) has a hydroxyl (-OH) group at the 3' carbon position, which is required for chain elongation.[1] In contrast, 3'-dGTP (or ddGTP) lacks this 3'-OH group, having only a hydrogen atom at that position.[1][2] This seemingly minor modification is what makes it a potent chain terminator.

Table 1: Comparison of dGTP vs. 3'-dGTP (ddGTP)

FeatureDeoxyguanosine Triphosphate (dGTP)This compound Triphosphate (ddGTP)
Structure Contains a 3'-hydroxyl (-OH) group on the deoxyribose sugar.[1]Lacks a 3'-hydroxyl (-OH) group on the deoxyribose sugar.[1][2]
Function in PCR Building block for DNA synthesis; allows for chain elongation.[3][6]Terminates DNA synthesis upon incorporation.[4][5]
Primary Use DNA amplification in standard PCR, RT-PCR, and qPCR.[6][7]Chain terminator in Sanger DNA sequencing and other specialized assays.[1][4]
Q4: Which DNA polymerase should be used with 3'-dGTP?

The choice of DNA polymerase is critical, as different enzymes incorporate dideoxynucleotides with varying efficiencies.

  • Taq DNA Polymerase : This is the most common enzyme used in sequencing. However, wild-type Taq polymerase incorporates ddGTP about 10 times more efficiently than other ddNTPs.[1][8][9] This bias can lead to uneven peak heights in sequencing data, with G-peaks being disproportionately high.[1][8]

  • Engineered Polymerases : To counteract the bias of Taq, many commercial sequencing kits use engineered versions of Taq polymerase. These variants have mutations (e.g., at residue Arg-660) that result in more uniform incorporation of all four ddNTPs, leading to improved accuracy in DNA sequencing.[8][9]

Visualization of Mechanism and Workflow

chain_termination cluster_elongation 1. Normal DNA Elongation cluster_termination 2. Chain Termination by 3'-dGTP start 5'-Primer template 3' --- C G T A A C G --- 5' (Template Strand) growing 5' --- G C A T T G --- 3' (Growing Strand) oh_group 3'-OH polymerase1 DNA Polymerase dCTP dCTP dCTP->growing Forms phosphodiester bond with 3'-OH group elongation_result Result: Full-length DNA strand continues to grow. template2 3' --- C G T A A C G --- 5' (Template Strand) terminated 5' --- G C A T T G C --- 3' (Terminated Strand) h_group 3'-H polymerase2 DNA Polymerase next_dNTP Next dNTP cannot bind h_group->next_dNTP No 3'-OH group available for bond formation ddGTP 3'-dGTP (ddGTP) ddGTP->terminated Incorporated opposite C termination_result Result: Elongation HALTS. A DNA fragment of a specific length is produced. troubleshooting_workflow start Problem: No PCR Product check_controls STEP 1: Check Positive & Negative Controls start->check_controls control_ok Were controls successful? check_controls->control_ok fix_pcr Troubleshoot general PCR: - Check all reagents - Verify thermocycler program - Remake master mix control_ok->fix_pcr No check_ratio STEP 2: Verify 3'-dGTP:dGTP Ratio control_ok->check_ratio Yes ratio_optimized Is the ratio optimized for your application and polymerase? check_ratio->ratio_optimized optimize_ratio Perform titration experiment. (See Protocol 1 & Table 2) Test a range of ratios. ratio_optimized->optimize_ratio No check_components STEP 3: Assess Reagent & Template Quality ratio_optimized->check_components Yes components_ok Are 3'-dGTP, dNTPs, and template DNA fresh and intact? check_components->components_ok remake_reagents Use fresh aliquots of nucleotides. Re-purify template DNA. components_ok->remake_reagents No optimize_conditions STEP 4: Optimize PCR Conditions (See Table 3) components_ok->optimize_conditions Yes end SUCCESS: Product Amplified optimize_conditions->end

References

Technical Support Center: Optimizing dNTP/3'-dGTP Ratios for Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the ratio of deoxynucleoside triphosphates (dNTPs) to 3'-deoxyguanosine triphosphate (3'-dGTP), also known as dideoxyguanosine triphosphate (ddGTP), for successful Sanger sequencing.

Frequently Asked Questions (FAQs)

Q1: What is the role of 3'-dGTP (ddGTP) in Sanger sequencing?

A1: 3'-dGTP is a chain-terminating nucleotide. During the DNA synthesis reaction, DNA polymerase incorporates 3'-dGTP opposite a cytosine base in the DNA template. Because 3'-dGTP lacks the 3'-hydroxyl (OH) group necessary to form a phosphodiester bond with the next nucleotide, the extension of the DNA strand is terminated.[1] This process generates a series of DNA fragments of varying lengths, each ending with a 3'-dGTP.

Q2: Why is the dNTP/3'-dGTP ratio critical for sequencing success?

A2: The molar ratio of dNTPs to dideoxynucleotides (ddNTPs), including 3'-dGTP, is a crucial factor in Sanger sequencing as it determines the distribution of fragment lengths produced during the reaction.[1][2] An optimal ratio ensures the generation of a sufficient number of fragments of varying lengths, which is necessary to produce a complete and accurate DNA sequence.[1]

Q3: What are the consequences of a high 3'-dGTP concentration (low dNTP/3'-dGTP ratio)?

A3: An excessively high concentration of 3'-dGTP leads to premature termination of DNA synthesis.[1] This results in an overabundance of short DNA fragments and a scarcity of longer fragments, making it difficult to obtain sequence information far from the primer.[1][3]

Q4: What happens if the 3'-dGTP concentration is too low (high dNTP/3'-dGTP ratio)?

A4: A very low concentration of 3'-dGTP results in infrequent chain termination events.[1] This leads to the generation of predominantly long DNA fragments and an insufficient representation of shorter fragments. Consequently, the sequence data close to the primer may be of poor quality or entirely missing.[1]

Q5: How do template and primer quality affect 3'-dGTP incorporation?

A5: The quality and concentration of both the DNA template and the primer are critical for a successful sequencing reaction.[1] Poor template quality, such as the presence of contaminants like salts or residual PCR reagents, can inhibit the polymerase reaction.[1][4] Similarly, a poorly designed or incorrect concentration of the primer can lead to inefficient annealing and extension.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during sequencing experiments related to the dNTP/3'-dGTP ratio.

Symptom Possible Cause Recommended Solution
Short read lengths with strong initial signal that drops off quickly. The dNTP/3'-dGTP ratio is too low (3'-dGTP concentration is too high), causing premature termination.[1][6]Decrease the concentration of 3'-dGTP in the reaction. If using a commercial kit, consider diluting the terminator mix.[1]
Noisy or poor-quality sequence near the primer. The dNTP/3'-dGTP ratio is too high (3'-dGTP concentration is too low), leading to inefficient termination for shorter fragments.[1]Increase the concentration of 3'-dGTP to generate a better representation of shorter fragments.[1]
Weak or no signal across the entire read. Multiple factors could be at play, including poor template or primer quality, incorrect reagent concentrations, or contaminants.[6][7][8]Verify the quality and concentration of your DNA template and primer.[1][9] Ensure all reagents are correctly formulated and free of contaminants like salts or ethanol.[4][5]
Weak G-peaks or signal drop-off in GC-rich regions. High GC content can lead to secondary structures that cause DNA polymerase to stall.[1] Wild-type Taq polymerase may also incorporate ddGTP more efficiently, leading to uneven peak heights.[10]Use a sequencing buffer additive like DMSO or betaine (B1666868) to help denature secondary structures.[1] Consider using an engineered polymerase designed for more uniform incorporation of all ddNTPs.[10]
Overall low-quality sequence with messy peaks. Contamination of the DNA template with residual PCR reagents, such as unincorporated dNTPs or primers, can alter the optimal dNTP/3'-dGTP ratio.[1][11]Ensure thorough purification of the PCR product before sequencing to remove all unincorporated dNTPs and primers.[9][12]

Experimental Protocols

Protocol for Optimizing the dNTP/3'-dGTP Ratio

This protocol provides a systematic approach to determine the optimal dNTP/3'-dGTP ratio for your specific template and primer combination.

1. Prepare a Range of dNTP/3'-dGTP Ratios:

  • Prepare a master mix containing the DNA template, sequencing primer, and DNA polymerase in the appropriate sequencing buffer.

  • Aliquot the master mix into separate tubes.

  • To each tube, add a different concentration of 3'-dGTP while keeping the dNTP concentration constant. Recommended molar ratios of dNTP:ddNTP to test include 50:1, 100:1, 200:1, and 400:1.[1]

2. Perform Cycle Sequencing:

  • Use a standard cycle sequencing program on a thermal cycler. A typical program is:

    • Initial denaturation at 96°C for 1 minute.

    • 25-30 cycles of:

      • Denaturation at 96°C for 10 seconds.

      • Annealing at 50°C for 5 seconds.

      • Extension at 60°C for 4 minutes.

    • Final hold at 4°C.[1]

3. Purify Sequencing Products:

  • Remove unincorporated dye terminators and salts from the sequencing reactions using methods such as ethanol/EDTA precipitation or column purification.[1]

4. Capillary Electrophoresis:

  • Resuspend the purified products in a formamide-based loading solution.

  • Denature the samples by heating at 95°C for 2-5 minutes, followed by rapid cooling on ice.

  • Load the samples onto an automated DNA sequencer for analysis.[1]

5. Data Analysis:

  • Analyze the resulting chromatograms for each 3'-dGTP concentration.[1]

  • Evaluate parameters such as read length, peak height uniformity, and signal-to-noise ratio to determine the optimal ratio.[1]

Visualizations

experimental_workflow cluster_prep 1. Reaction Preparation cluster_sequencing 2. Sequencing cluster_analysis 3. Analysis prep_master_mix Prepare Master Mix (Template, Primer, Polymerase) prep_ratios Create dNTP/3'-dGTP Ratio Series prep_master_mix->prep_ratios Aliquot cycle_seq Perform Cycle Sequencing prep_ratios->cycle_seq purify Purify Products cycle_seq->purify cap_electro Capillary Electrophoresis purify->cap_electro data_analysis Analyze Data & Determine Optimal Ratio cap_electro->data_analysis

Caption: Experimental workflow for optimizing the dNTP/3'-dGTP ratio.

troubleshooting_logic cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Sequencing Issue Identified short_reads Short Reads, Signal Drop-off start->short_reads poor_initial_seq Poor Initial Sequence start->poor_initial_seq weak_signal Weak/No Signal start->weak_signal high_ddgtp High 3'-dGTP (Low dNTP/ddGTP Ratio) short_reads->high_ddgtp low_ddgtp Low 3'-dGTP (High dNTP/ddGTP Ratio) poor_initial_seq->low_ddgtp quality_issues Template/Primer Quality Issues weak_signal->quality_issues decrease_ddgtp Decrease 3'-dGTP high_ddgtp->decrease_ddgtp increase_ddgtp Increase 3'-dGTP low_ddgtp->increase_ddgtp check_quality Verify Template/ Primer Quality quality_issues->check_quality

Caption: Troubleshooting logic for dNTP/3'-dGTP ratio issues.

References

Technical Support Center: Troubleshooting 3'-Deoxyguanosine Sequencing Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting unexpected peaks in your 3'-Deoxyguanosine sequencing chromatograms. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during Sanger sequencing experiments.

Frequently Asked Questions (FAQs)

Q1: What is a sequencing chromatogram and what should an ideal one look like?

A sequencing chromatogram is a graphical representation of the data generated by an automated DNA sequencer.[1] It displays a series of colored peaks, where each color corresponds to one of the four nucleotide bases (A, C, G, T).[1] The x-axis represents the fragment size or time, and the y-axis indicates the fluorescence intensity of the signal for each base.[1]

An ideal chromatogram exhibits the following characteristics:

  • Well-defined, sharp peaks: Each peak should be distinct and narrow.[2]

  • Evenly spaced peaks: The distance between consecutive peaks should be uniform, reflecting the regular addition of nucleotides.[3][4]

  • Minimal baseline noise: The baseline of the chromatogram should be clean with very little background signal.[3][4]

  • No overlapping peaks: Each position should ideally be represented by a single, distinct peak of a single color.[3]

Q2: What are some common causes of unexpected peaks in a chromatogram?

Unexpected peaks, often referred to as artifacts, can arise from various issues throughout the sequencing workflow. Common causes include:

  • Poor quality of the DNA template: Contaminants like salts, ethanol, or residual PCR reagents can interfere with the sequencing reaction.[1][5] Degraded or low-purity DNA can also lead to noisy data.[1]

  • Suboptimal primer design or concentration: Primers that bind to multiple sites on the template, form dimers, or are used at incorrect concentrations can produce artifacts.[1][5]

  • Issues with the sequencing reaction: Problems such as incorrect template concentration, polymerase slippage on homopolymer tracts, or incomplete removal of unincorporated dye terminators can all result in unexpected peaks.[5][6][7]

  • Electrophoresis problems: Issues with the capillary electrophoresis, such as a blocked capillary or old running buffer, can affect the quality of the chromatogram.[7][8]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving specific issues observed in your this compound sequencing chromatograms.

Issue 1: High Baseline Noise or "Messy" Peaks

Appearance: The entire chromatogram, or sections of it, has a high background signal with numerous small, multicolored peaks, making the true peaks difficult to distinguish.[4]

Potential Causes & Solutions:

CauseRecommended Action
DNA Template Contamination Re-purify the DNA template to remove contaminants such as salts, ethanol, or residual proteins. A 260/280 ratio of ~1.8 and a 260/230 ratio of 2.0-2.2 is desirable.[9]
Low DNA Template Concentration Quantify the template DNA and ensure it is within the recommended range for the sequencing chemistry being used (typically 100-200 ng/µL for PCR products).[7][9]
Poor Primer Quality Use HPLC-purified primers to ensure they are full-length and free from contaminants.[10]
Primer-Dimer Formation Design primers with minimal self-complementarity. Primer-dimers often appear as short, non-specific products at the beginning of the chromatogram.[1]

Experimental Protocol: DNA Template Purification (Column-Based)

  • Follow the manufacturer's protocol for a commercial PCR purification kit.

  • Bind the PCR product to the silica (B1680970) membrane in the spin column.

  • Wash the column with the provided wash buffer to remove contaminants.

  • Elute the purified DNA with an appropriate elution buffer.

Issue 2: Double or Overlapping Peaks

Appearance: Two distinct peaks of different colors are present at the same position throughout a significant portion of the chromatogram.[5]

Potential Causes & Solutions:

CauseRecommended Action
Heterozygosity If sequencing a PCR product from a diploid organism, double peaks can represent a true heterozygous position. This is a biological result, not an artifact.[4][5]
Multiple Priming Sites The sequencing primer may be annealing to more than one location on the template. Redesign the primer to be more specific to the target region.[5][11]
Contaminated Plasmid Prep If sequencing a plasmid, the presence of two different plasmid populations will result in overlapping peaks. Re-streak the bacterial culture and pick a single, well-isolated colony for a new plasmid preparation.[5]
Multiple Primers Added Accidentally adding both the forward and reverse PCR primers to the sequencing reaction will produce a mixed sequence.[5] Ensure only one primer is used for each sequencing reaction.
Issue 3: Broad, Poorly Defined Peaks ("Dye Blobs")

Appearance: Large, broad, and intense peaks, often of a single color, that obscure the true nucleotide peaks underneath.[12] They typically occur early in the sequence.[5]

Potential Causes & Solutions:

CauseRecommended Action
Unincorporated Dye Terminators These artifacts are caused by excess dye-labeled terminators that were not completely removed during the cleanup process.[5][13]
Improved Cleanup Repeat the sequencing reaction cleanup step, ensuring it is performed thoroughly according to the manufacturer's protocol. Consider using a different cleanup method if the problem persists.
Issue 4: Stutter or Slippage Peaks

Appearance: A series of small, non-specific peaks that appear immediately before or after the main peak, particularly in regions with repeating nucleotides (homopolymer tracts).[6]

Potential Causes & Solutions:

CauseRecommended Action
Polymerase Slippage Long stretches of the same nucleotide can cause the DNA polymerase to "slip" on the template, leading to a mixed population of DNA fragments that are out of phase.[5][6]
Sequence the Opposite Strand Sequencing the complementary strand can often help to resolve the sequence in these difficult regions.[5]
Use Alternative Sequencing Chemistry Some sequencing chemistries are better suited for resolving homopolymer regions. Consult your sequencing provider for options.

Visualizing Troubleshooting Workflows

To aid in the troubleshooting process, the following diagrams illustrate the logical flow for diagnosing and resolving common sequencing chromatogram issues.

Caption: A flowchart for troubleshooting common sequencing chromatogram artifacts.

SangerSequencingWorkflow cluster_prep Sample & Reaction Preparation cluster_seq Sequencing & Analysis TemplatePrep DNA Template Preparation (PCR or Plasmid) ReactionSetup Cycle Sequencing Reaction Setup (Template, Primer, Polymerase, ddNTPs) TemplatePrep->ReactionSetup Cleanup Post-Reaction Cleanup (Remove excess ddNTPs) ReactionSetup->Cleanup Electrophoresis Capillary Electrophoresis Cleanup->Electrophoresis DataAnalysis Data Analysis & Chromatogram Generation Electrophoresis->DataAnalysis

Caption: Overview of the Sanger sequencing experimental workflow.

References

Technical Support Center: 3'-Deoxyguanosine in PCR Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting advice for using 3'-Deoxyguanosine and its triphosphate form (3'-dGTP) in Polymerase Chain Reaction (PCR) protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in PCR?

A1: this compound is a nucleoside analog that lacks a hydroxyl (-OH) group at the 3' position of the deoxyribose sugar. Its triphosphate form, 3'-dGTP, can be incorporated into a growing DNA strand by a DNA polymerase. However, because it is missing the 3'-OH group required to form a phosphodiester bond with the next incoming nucleotide, its incorporation results in the immediate termination of DNA synthesis.[1][2] This property makes it a chain-terminating nucleotide.

Q2: Is 3'-dGTP stable under standard PCR thermal cycling conditions?

A2: While specific degradation kinetics for this compound under PCR conditions are not extensively documented, related modified nucleosides are known to be stable at high temperatures. For instance, 8-hydroxy-2'-deoxyguanosine (B1666359) is stable at 100°C for at least 15 minutes.[3] DNA itself can undergo some degradation during the high-temperature denaturation step of PCR.[4] However, the primary concern with 3'-dGTP is its enzymatic incorporation and chain-terminating activity rather than its chemical instability.

Q3: Which DNA polymerases can incorporate 3'-dGTP?

A3: Many DNA polymerases can incorporate nucleotide analogs. Taq DNA polymerase is known to efficiently incorporate the related analog 2',3'-dideoxyguanosine (B1417426) triphosphate (ddGTP).[5] It is highly probable that Taq polymerase and other polymerases from Family A and B will also recognize and incorporate 3'-dGTP, treating it as a substrate that leads to chain termination.

Q4: How does the incorporation of 3'-dGTP affect the PCR product?

A4: The incorporation of 3'-dGTP will produce a series of truncated DNA fragments. The length of each fragment is determined by the position of a guanine (B1146940) (G) in the template strand, opposite which the polymerase incorporates the 3'-dGTP instead of the natural dGTP. This results in a population of products of varying lengths, all ending at a G position.

Troubleshooting Guide

Problem: No PCR product is visible on the gel.

Possible CauseRecommended Solution
Concentration of 3'-dGTP is too high. An excessive concentration of the chain terminator relative to dGTP will cause termination to occur very early, resulting in products that are too short to resolve on a standard agarose (B213101) gel or that are produced in insufficient quantities. Reduce the concentration of 3'-dGTP or adjust the ratio of 3'-dGTP to dGTP.
Standard PCR component failure. Ensure all standard PCR reagents (polymerase, buffer, primers, dNTPs, template) are present and functional.[6][7] Systematically replace reagents with fresh stocks to identify the faulty component.[7][8]
Suboptimal PCR cycling conditions. The annealing temperature may be incorrect, or extension times may be too short.[6][9] Recalculate primer Tm values and optimize the annealing temperature, potentially using a gradient PCR.[6][10]
Poor primer design. Primers may have self-complementarity, leading to primer-dimers, or may not be specific to the template.[6][8] Verify primer design and consider redesigning if necessary.

Problem: The PCR product appears as a smear, not a distinct band.

Possible CauseRecommended Solution
Expected outcome of chain termination. If you are using 3'-dGTP to intentionally generate fragments of varying lengths, a smear or a ladder-like pattern is the expected result. The distribution of fragments depends on the template sequence and the 3'-dGTP:dGTP ratio.
Non-specific amplification. The annealing temperature may be too low, or Mg2+ concentration may be too high, leading to off-target priming.[7][11] Increase the annealing temperature in a stepwise fashion and/or optimize the MgCl2 concentration.[11]
Template DNA is degraded. Poor quality or degraded template DNA can result in smeared PCR products.[7] Assess template integrity on an agarose gel before use.[12]
Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting common issues in PCR experiments involving 3'-dGTP.

G cluster_start cluster_check_product cluster_no_product cluster_smear cluster_end start Start PCR Troubleshooting check_product Examine Gel Result start->check_product no_product No Product check_product->no_product No bands smear Smear or Ladder check_product->smear Smear/Ladder success Experiment Successful check_product->success Correct product check_controls Check Positive/Negative Controls no_product->check_controls controls_ok Controls OK? check_controls->controls_ok Controls run high_terminator Reduce [3'-dGTP] Adjust Ratio to dGTP controls_ok->high_terminator Yes reagent_issue Systematically Replace Reagents controls_ok->reagent_issue No (Controls failed) optimize_pcr Optimize PCR: - Annealing Temp - MgCl2 Conc. - Enzyme Conc. high_terminator->optimize_pcr is_expected Is this the expected outcome? smear->is_expected optimize_stringency Increase Stringency: - Increase Annealing Temp - Decrease MgCl2 is_expected->optimize_stringency No is_expected->success Yes check_template Check Template DNA Integrity optimize_stringency->check_template

Caption: Troubleshooting workflow for PCR with 3'-dGTP.

Quantitative Data Summary

Direct quantitative data on the stability and incorporation kinetics of 3'-dGTP is limited. However, data from the closely related analog, 2',3'-dideoxyguanosine triphosphate (ddGTP), provides a useful reference for its behavior with Taq DNA polymerase.

Table 1: Relative Incorporation Rates of ddNTPs by Taq DNA Polymerase

Dideoxynucleotide (ddNTP)Relative Incorporation RateReference
ddGTPHigh (reported as ~10x faster than other ddNTPs)[5]
ddATPLow[5]
ddTTPLow[5]
ddCTPLow[5]
Note: This data is for ddGTP, not 3'-dGTP, but illustrates Taq polymerase's preference for guanosine (B1672433) analogs in chain termination reactions.

Experimental Protocols

Protocol: Primer Extension Assay to Verify 3'-dGTP Incorporation and Chain Termination

This protocol is designed to confirm that 3'-dGTP is incorporated by a DNA polymerase (e.g., Taq) and results in chain termination.

  • Reaction Setup:

    • Assemble reactions on ice. Prepare a master mix for multiple reactions to ensure consistency.

    • In separate tubes, combine:

      • 10X PCR Buffer (without MgCl2)

      • MgCl2 Solution (to a final concentration of 1.5-2.5 mM)

      • dNTP mix (dATP, dCTP, dTTP at 200 µM each)

      • dGTP (at a specific concentration, e.g., 50 µM)

      • Single-stranded DNA template (with a known sequence)

      • 5'-radiolabeled or fluorescently-labeled primer (complementary to the template)

      • Thermostable DNA Polymerase (e.g., Taq)

      • Nuclease-free water to final volume.

    • Create a parallel set of reactions, adding 3'-dGTP at varying molar ratios to dGTP (e.g., 1:100, 1:50). Include a control reaction with no 3'-dGTP.

  • Thermal Cycling:

    • Perform an initial denaturation step (e.g., 95°C for 2 minutes).

    • Cycle 25-30 times through:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1-2 minutes (depending on expected full-length product size)

    • Perform a final extension at 72°C for 5 minutes.

  • Analysis:

    • Stop the reactions by adding an equal volume of stop solution (e.g., formamide (B127407) with EDTA and loading dye).

    • Denature the samples by heating at 95°C for 5 minutes, then snap-cool on ice.

    • Resolve the DNA fragments on a denaturing polyacrylamide gel (e.g., 15-20% polyacrylamide with 7M urea).

    • Visualize the bands using autoradiography (for radiolabeled primers) or a fluorescence imager.

  • Expected Results:

    • The control reaction (no 3'-dGTP) should show a single band corresponding to the full-length extension product.

    • Reactions containing 3'-dGTP should show a ladder of bands. Each band represents a fragment terminated at a position corresponding to a guanine in the template strand. The intensity and distribution of these bands will depend on the 3'-dGTP:dGTP ratio.

Workflow for Primer Extension Assay

G cluster_prep 1. Preparation cluster_pcr 2. Amplification cluster_analysis 3. Analysis prep_master_mix Prepare Master Mix (Buffer, dNTPs, Polymerase) prep_reactions Aliquot Mix into Tubes with Template & Labeled Primer prep_master_mix->prep_reactions add_terminator Add varying ratios of 3'-dGTP:dGTP prep_reactions->add_terminator thermocycling Run Primer Extension on Thermal Cycler add_terminator->thermocycling stop_reaction Add Stop Solution (Formamide/EDTA) thermocycling->stop_reaction denature Heat Denature Samples (95°C) stop_reaction->denature run_gel Run on Denaturing Polyacrylamide Gel denature->run_gel visualize Visualize Bands (Autoradiography/Fluorescence) run_gel->visualize

Caption: Workflow for a primer extension assay with 3'-dGTP.

References

Validation & Comparative

A Comparative Guide to 3'-Deoxyguanosine and Other Chain Terminators in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3'-Deoxyguanosine's performance as a chain terminator against other alternatives, supported by experimental data. We will delve into the mechanisms of action, comparative efficiencies, and detailed experimental protocols to assist researchers in making informed decisions for their specific applications, from DNA sequencing to antiviral drug development.

Introduction to Chain Terminators

Chain terminators are molecules that, when incorporated into a growing nucleic acid chain (DNA or RNA), prevent the addition of subsequent nucleotides, thereby halting the elongation process. This is typically due to the absence of a crucial chemical group, most commonly the 3'-hydroxyl (3'-OH) group on the sugar moiety, which is necessary for the formation of a phosphodiester bond with the incoming nucleotide.

This compound, a dideoxynucleotide (ddNTP), is a classic example of a chain terminator and a cornerstone of the Sanger DNA sequencing method.[1][2] However, the principle of chain termination extends beyond sequencing and is a fundamental mechanism of action for numerous antiviral drugs.

Mechanism of Action: this compound vs. Alternatives

The fundamental principle of chain termination is shared among this compound and its alternatives; however, their primary applications and the enzymes they target differ significantly.

This compound (in Sanger Sequencing):

In the context of Sanger sequencing, this compound triphosphate (dideoxyguanosine triphosphate or ddGTP) is used in a controlled in vitro DNA synthesis reaction.[3][4][5] DNA polymerase incorporates ddGTP opposite a cytosine base in the template DNA strand. Because ddGTP lacks the 3'-OH group, no further nucleotides can be added, leading to the termination of the DNA chain.[6][7] The result is a collection of DNA fragments of varying lengths, all ending with a guanine (B1146940) analog.[8]

Antiviral Nucleoside Analogs:

Many antiviral drugs are nucleoside analogs that function as chain terminators. These drugs are typically administered as prodrugs and are phosphorylated intracellularly to their active triphosphate form.[9] They then compete with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the viral DNA by viral polymerases or reverse transcriptases.[10][11] Once incorporated, they terminate the growing viral DNA chain, inhibiting viral replication.[9]

Examples of such antiviral chain terminators include:

  • Lamivudine: A cytidine (B196190) analog that inhibits HIV reverse transcriptase and hepatitis B virus polymerase.[6]

  • Abacavir: A guanosine (B1672433) analog that is converted to carbovir (B1146969) triphosphate (CBV-TP) and inhibits HIV-1 reverse transcriptase.[12]

  • Acyclovir: A guanosine analog that is selectively phosphorylated by viral thymidine (B127349) kinase and inhibits herpes simplex virus (HSV) DNA polymerase.[5][7]

  • Carbovir: A carbocyclic analog of guanosine that, in its triphosphate form, is a potent inhibitor of HIV-1 reverse transcriptase.[13]

Quantitative Comparison of Chain Terminator Efficiency

Direct quantitative comparison of the termination efficiency of this compound used in sequencing with antiviral nucleoside analogs is challenging due to the different enzymes and reaction conditions involved. However, we can compare the incorporation kinetics of different dideoxynucleotides by DNA polymerases used in sequencing.

Early studies using wild-type Taq polymerase revealed a significant bias in the incorporation of ddGTP, which was incorporated up to 10 times faster than other ddNTPs.[13][14][15] This led to uneven peak heights in sequencing chromatograms.[15] To address this, engineered DNA polymerases have been developed to have more uniform incorporation rates for all ddNTPs.[14]

The efficiency of incorporation can be described by the Michaelis-Menten kinetic parameters, Km (the concentration of the nucleotide at which the reaction rate is half of the maximum) and kpol (the rate of incorporation). A higher kpol/Km value indicates a more efficient incorporation.

Table 1: Kinetic Parameters for ddNTP Incorporation by DNA Polymerases

DNA PolymeraseNucleotideKm (µM)kpol (s-1)kpol/Km (µM-1s-1)
Taq Polymerase (wild-type)ddGTPData not consistently availableSignificantly higher than other ddNTPs[13][14]Higher than other ddNTPs[14]
ddATPData not consistently availableData not consistently availableData not consistently available
ddCTPData not consistently availableData not consistently availableData not consistently available
ddTTPData not consistently availableData not consistently availableData not consistently available
T7 DNA PolymeraseddNTPsIncorporates ddNTPs and dNTPs at nearly equal efficiencies[16]Data not consistently availableMore uniform across all ddNTPs[16]
Engineered Polymerases (e.g., Thermo Sequenase)ddNTPsData not consistently availableData not consistently availableMore uniform incorporation of all four ddNTPs[17]

Note: Specific kinetic values can vary significantly depending on the experimental conditions (e.g., template sequence, temperature, buffer composition).

For antiviral nucleoside analogs, their effectiveness is often reported as the concentration required to inhibit viral replication by 50% (EC50) in cell culture assays.

Table 2: Antiviral Activity of Selected Chain Terminators

CompoundVirus TargetEC50 (µM)
LamivudineHIV-1Varies by cell type and viral strain
Hepatitis B VirusVaries by cell type and viral strain
AbacavirHIV-10.07 - 5.8[18]
AcyclovirHerpes Simplex VirusVaries by viral strain

Experimental Protocols

Protocol 1: Sanger Sequencing using this compound (ddGTP)

This protocol is a generalized procedure for manual Sanger sequencing. Automated sequencing platforms will have specific protocols provided by the manufacturer.

1. Reaction Setup:

Four separate reaction tubes are prepared, one for each ddNTP (ddATP, ddCTP, ddGTP, ddTTP). Each tube contains:

  • Single-stranded DNA template

  • Sequencing primer

  • DNA polymerase (e.g., Klenow fragment, Sequenase)

  • All four dNTPs (dATP, dCTP, dGTP, dTTP), with one being radioactively or fluorescently labeled.

  • A limited concentration of one of the four ddNTPs.[3][4][5]

2. Chain-Termination PCR:

The reaction mixtures are incubated to allow the DNA polymerase to synthesize new DNA strands. The polymerase will randomly incorporate either a dNTP or the corresponding ddNTP. When a ddNTP is incorporated, the chain is terminated.[6]

3. Gel Electrophoresis:

The resulting DNA fragments from each of the four reactions are separated by size using denaturing polyacrylamide gel electrophoresis.[3]

4. Sequence Determination:

The gel is visualized (e.g., by autoradiography for radioactive labels or by fluorescence scanning for fluorescent labels). The DNA sequence is read from the bottom of the gel to the top, with the lane in which a band appears indicating the terminal nucleotide.[6]

Protocol 2: Validation of Antiviral Nucleoside Analogs as Chain Terminators

This protocol outlines a general approach to validate the chain-terminating activity of a novel nucleoside analog.

1. Intracellular Phosphorylation:

The first step is to confirm that the nucleoside analog is phosphorylated to its active triphosphate form within the target cells. This can be assessed using techniques like HPLC or mass spectrometry to analyze cell lysates.[9]

2. In Vitro Polymerase Inhibition Assay:

  • Objective: To determine if the triphosphate form of the analog can be incorporated by the target viral polymerase and terminate DNA synthesis.

  • Procedure:

    • Set up a reaction containing a defined DNA or RNA template, a primer, the purified viral polymerase (e.g., HIV reverse transcriptase), and all four natural dNTPs.

    • In parallel reactions, add increasing concentrations of the triphosphate form of the nucleoside analog.

    • Allow the polymerase reaction to proceed for a defined time.

    • Stop the reaction and analyze the products by denaturing polyacrylamide gel electrophoresis.

  • Expected Outcome: A dose-dependent increase in the amount of shorter, terminated DNA fragments in the presence of the analog triphosphate, confirming its role as a chain terminator.

3. Cell-Based Antiviral Assay:

  • Objective: To determine the potency of the nucleoside analog in inhibiting viral replication in a cellular context.

  • Procedure:

    • Infect a suitable cell line with the target virus.

    • Treat the infected cells with a range of concentrations of the nucleoside analog.

    • After a suitable incubation period, measure the extent of viral replication using methods such as plaque assays, quantitative PCR for viral nucleic acids, or ELISA for viral proteins.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Mandatory Visualizations

Sanger_Sequencing_Workflow Sanger Sequencing Workflow cluster_preparation Reaction Preparation cluster_termination Chain Termination cluster_analysis Analysis Template_Primer Template DNA + Primer Reaction_Mix Reaction Mix (Polymerase, dNTPs) Template_Primer->Reaction_Mix Anneal ddGTP ddGTP Reaction_Mix->ddGTP Add to separate reactions ddATP ddATP Reaction_Mix->ddATP Add to separate reactions ddTTP ddTTP Reaction_Mix->ddTTP Add to separate reactions ddCTP ddCTP Reaction_Mix->ddCTP Add to separate reactions Electrophoresis Gel Electrophoresis ddGTP->Electrophoresis Run fragments ddATP->Electrophoresis Run fragments ddTTP->Electrophoresis Run fragments ddCTP->Electrophoresis Run fragments Detection Sequence Detection Electrophoresis->Detection Separate by size Sequence_Readout Sequence_Readout Detection->Sequence_Readout 5'-...G-A-T-C...-3' Antiviral_Nucleoside_Analog_Activation Activation of Nucleoside Analog Antivirals cluster_cell Infected Host Cell cluster_viral_replication Viral Replication Machinery Prodrug Nucleoside Analog (Prodrug) Monophosphate Analog-Monophosphate Prodrug->Monophosphate Cellular/Viral Kinases Diphosphate Analog-Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Analog-Triphosphate (Active Form) Diphosphate->Triphosphate Cellular Kinases Viral_Polymerase Viral Polymerase / Reverse Transcriptase Triphosphate->Viral_Polymerase Viral_DNA Growing Viral DNA Viral_Polymerase->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination

References

A Comparative Guide to 3'-Deoxyguanosine and Dideoxyguanosine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3'-Deoxyguanosine and dideoxyguanosine triphosphate (ddGTP), two guanosine (B1672433) analogs with significant roles in molecular biology and pharmacology. We will delve into their structural differences, mechanisms of action, and applications, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundDideoxyguanosine Triphosphate (ddGTP)
Structure Guanosine lacking a hydroxyl group at the 3' position of the ribose sugar.Guanosine analog lacking hydroxyl groups at both the 2' and 3' positions of the ribose sugar, with a triphosphate group attached to the 5' position.
Primary Function RNA chain terminator; antiviral agent; tool for studying purine (B94841) metabolism.DNA chain terminator in Sanger sequencing.
Mechanism of Action When phosphorylated to its triphosphate form (3'-dGTP), it can be incorporated into a growing RNA chain by RNA polymerase. The absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus terminating RNA synthesis.[1] It can also exhibit antiviral properties by inhibiting viral RNA-dependent RNA polymerase (RdRp).Incorporated into a growing DNA strand by DNA polymerase during DNA replication. The lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP), leading to the termination of DNA chain elongation.[2][3][4]
Key Applications Research on transcription inhibition and antiviral drug development.DNA sequencing (Sanger method), research on DNA replication and repair mechanisms.

Structural Comparison

The critical difference between these two molecules lies in the sugar moiety. This compound has a hydrogen atom instead of a hydroxyl group at the 3' position of the deoxyribose sugar. In contrast, dideoxyguanosine triphosphate has hydrogen atoms at both the 2' and 3' positions, and it possesses a triphosphate group at the 5' position, which is essential for its incorporation into a DNA strand by polymerase.

Mechanism of Action: A Tale of Two Polymerases

The functional divergence of these two molecules stems from their distinct interactions with different polymerases.

This compound Triphosphate (3'-dGTP) as an RNA Chain Terminator:

When this compound is intracellularly phosphorylated to its active triphosphate form (3'-dGTP), it acts as an analog of guanosine triphosphate (GTP). RNA polymerases can recognize and incorporate 3'-dGTP into a nascent RNA strand. However, the absence of the 3'-hydroxyl group on the incorporated nucleotide stalls further elongation, as the formation of a phosphodiester bond with the subsequent ribonucleotide is impossible. This leads to premature termination of transcription.[1]

dot

Caption: Mechanism of RNA chain termination by 3'-dGTP.

Dideoxyguanosine Triphosphate (ddGTP) as a DNA Chain Terminator:

ddGTP is a cornerstone of the Sanger DNA sequencing method.[2][3][4] During in vitro DNA synthesis, DNA polymerase incorporates nucleotides complementary to a template strand. In a Sanger sequencing reaction, a mixture of all four regular deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP) and a small amount of one of the four dideoxynucleotide triphosphates (in this case, ddGTP) are included. When the polymerase incorporates a ddGTP molecule, the absence of the 3'-hydroxyl group halts DNA synthesis. This results in a collection of DNA fragments of varying lengths, each terminating at a guanine (B1146940) base.

dot

Caption: Mechanism of DNA chain termination by ddGTP.

Performance in Experimental Applications

Antiviral Activity:

Several nucleoside analogs, including derivatives of this compound, have been investigated for their antiviral properties.[5] Their mechanism of action often involves the inhibition of viral polymerases. The antiviral efficacy of such compounds is typically evaluated by determining their 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50). The ratio of CC50 to IC50 gives the selectivity index (SI), a measure of the compound's therapeutic window.

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
3'-azido-3'-deoxythymidine (AZT)Feline Leukemia VirusMOLT40.02>100>5000[6]
2',3'-dideoxyinosine (ddI)Feline Leukemia VirusMOLT44.31>100>23[6]
RibavirinInfluenza A (H1N1)MDCK>50>50-[7]

DNA Sequencing Performance:

In Sanger sequencing, the efficiency of ddGTP incorporation by DNA polymerase can influence the quality of the sequencing data. Some DNA polymerases, like wild-type Taq polymerase, exhibit a bias in the incorporation of different ddNTPs, with ddGTP sometimes being incorporated more readily. This can lead to uneven peak heights in the resulting chromatogram. To address this, engineered DNA polymerases with more uniform incorporation rates have been developed.

Experimental Protocols

Protocol 1: Synthesis of this compound Triphosphate (3'-dGTP)

This is a generalized protocol based on standard chemical phosphorylation methods. Specific reaction conditions may need optimization.

  • Protection of Guanine and Ribose: Start with commercially available this compound. Protect the exocyclic amino group of guanine and the 5'-hydroxyl group of the ribose sugar using appropriate protecting groups.

  • Phosphorylation: The key step is the phosphorylation of the 5'-hydroxyl group. This can be achieved using a phosphorylating agent like phosphorus oxychloride (POCl3) in a suitable solvent such as triethyl phosphate.

  • Pyrophosphate Addition: The resulting monophosphate is then activated and reacted with pyrophosphate to form the triphosphate.

  • Deprotection: Finally, all protecting groups are removed under specific conditions to yield the final product, 3'-dGTP.

  • Purification: The crude product is purified using techniques like ion-exchange chromatography to obtain high-purity 3'-dGTP.

Protocol 2: Sanger DNA Sequencing using ddGTP

This protocol outlines the manual Sanger sequencing method. Automated sequencing follows a similar principle but with fluorescently labeled ddNTPs and capillary electrophoresis.

  • Reaction Setup: Prepare four separate reaction tubes, each containing the single-stranded DNA template, a specific primer, DNA polymerase, and all four dNTPs (dATP, dCTP, dGTP, dTTP).

  • Addition of ddNTPs: To each of the four tubes, add a limited amount of one of the four ddNTPs (ddATP, ddCTP, ddGTP, or ddTTP).

  • Polymerase Chain Reaction (PCR): Perform a PCR reaction. During the extension phase, DNA polymerase will synthesize new DNA strands. Occasionally, it will incorporate a ddNTP, leading to chain termination.

  • Gel Electrophoresis: Denature the DNA fragments and separate them by size using polyacrylamide gel electrophoresis. Each of the four reactions is loaded into a separate lane.

  • Visualization and Sequence Reading: The DNA fragments are visualized (e.g., by autoradiography if radiolabeled primers or dNTPs were used). The DNA sequence is read from the bottom of the gel to the top, across the four lanes, to determine the order of nucleotides.

dot

Caption: Workflow of the Sanger DNA sequencing method.

Protocol 3: Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line for the virus of interest.

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound).

  • Infection and Treatment: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, add the different concentrations of the test compound to the wells. Include control wells with no virus, virus only, and cells with compound only (for cytotoxicity).

  • Incubation: Incubate the plate for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated, infected wells.

  • CPE Assessment: Assess the CPE in each well, typically by microscopic observation or by using a cell viability assay (e.g., MTS assay).

  • Data Analysis: Calculate the IC50 (the concentration of the compound that inhibits CPE by 50%) and the CC50 (the concentration of the compound that causes 50% cytotoxicity in uninfected cells). The Selectivity Index (SI) is then calculated as CC50/IC50.

Conclusion

This compound and dideoxyguanosine triphosphate, while structurally similar, exhibit distinct functionalities due to the specific modifications of their ribose sugar moieties. 3'-dGTP acts as a potent RNA chain terminator, making it a valuable tool for studying transcription and a potential lead for antiviral therapies. In contrast, ddGTP is an indispensable DNA chain terminator that forms the basis of the highly reliable Sanger DNA sequencing method. Understanding their unique properties and the experimental methodologies for their use is crucial for researchers in molecular biology, drug discovery, and diagnostics.

References

3'-Deoxyguanosine vs. Cordycepin: A Comparative Guide to Transcription Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, the inhibition of transcription is a key mechanism for investigating gene function and for developing therapeutic agents against cancer and viral diseases. Among the arsenal (B13267) of transcription inhibitors, nucleoside analogs that act as chain terminators are of significant interest. This guide provides a detailed comparison of two such analogs: 3'-Deoxyguanosine and Cordycepin (B1669437) (3'-deoxyadenosine), with a focus on their mechanisms of action, inhibitory potency, and the experimental methodologies used to evaluate their efficacy.

Mechanism of Action: Chain Termination

Both this compound and cordycepin function as transcription inhibitors primarily through the mechanism of premature chain termination. Lacking a hydroxyl group at the 3' position of their ribose sugar moiety, these molecules, once incorporated into a growing RNA strand by RNA polymerase, prevent the formation of the next phosphodiester bond, thus halting further elongation of the transcript.[1][2]

To exert their inhibitory effects, both nucleoside analogs must first be metabolized intracellularly to their active triphosphate forms: this compound triphosphate (3'-dGTP) and cordycepin triphosphate (3'-dATP, also known as 3'-deoxyadenosine triphosphate).[1][2] These triphosphate analogs then act as competitive inhibitors and alternative substrates for RNA polymerases, competing with their natural counterparts, GTP and ATP, respectively.

Cordycepin's Dual Mechanism: Beyond chain termination, cordycepin has been shown to interfere with the polyadenylation of mRNA precursors. By inhibiting poly(A) polymerase, cordycepin can lead to the production of mRNAs with shortened or absent poly(A) tails, which are then prone to degradation, further reducing gene expression.[3]

Comparative Efficacy: A Look at the Data

Direct comparative studies evaluating the transcription inhibitory effects of this compound and cordycepin are limited. However, available data on their individual activities provide insights into their relative potency.

CompoundTargetAssayIC50 Value
This compound Triphosphate (3'-dGTP) Dengue Virus NS5 RNA-dependent RNA polymerase (RdRp)Enzymatic Assay0.02 µM[2]
Cordycepin Human Gallbladder Cancer Cells (NOZ)Cell Growth Inhibition19.2 µg/mL (~76.4 µM)[1]
Cordycepin Human Gallbladder Cancer Cells (GBC-SD)Cell Growth Inhibition398.1 µg/mL (~1585 µM)[1]
Cordycepin Various Cell LinesCell Viability/ProliferationMedian IC50 of 135 µM[4]

Note: The IC50 values for cordycepin are from cell-based assays and reflect overall cytotoxicity, which may be influenced by factors beyond transcription inhibition, such as effects on other cellular processes and differences in cellular uptake and metabolism. The IC50 for 3'-dGTP is from a purified enzyme assay, which provides a more direct measure of its inhibitory activity on a specific RNA polymerase.

Experimental Protocols

The evaluation of transcription inhibitors like this compound and cordycepin relies on a variety of in vitro and cell-based assays.

In Vitro Transcription Assay

This assay directly measures the synthesis of RNA from a DNA template in a cell-free system.

Objective: To determine the direct inhibitory effect of a compound on RNA polymerase activity.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a DNA template with a specific promoter, purified RNA polymerase, ribonucleoside triphosphates (ATP, GTP, CTP, UTP, one of which is typically radiolabeled, e.g., [α-³²P]UTP), and a reaction buffer.

  • Inhibitor Addition: The test compounds (this compound triphosphate or cordycepin triphosphate) are added to the reaction mixtures at varying concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reactions are incubated at an optimal temperature (e.g., 37°C) to allow for transcription to occur.

  • Termination: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and a denaturing agent).

  • Analysis: The newly synthesized RNA transcripts are separated by gel electrophoresis (e.g., denaturing polyacrylamide gel). The amount of RNA produced is quantified by detecting the radiolabel (e.g., using a phosphorimager).

  • Data Interpretation: The intensity of the RNA bands in the presence of the inhibitor is compared to the control to determine the extent of inhibition and to calculate the IC50 value.

Cell Viability/Cytotoxicity Assay

These assays measure the overall effect of a compound on cell health and proliferation.

Objective: To assess the cytotoxic effects of this compound and cordycepin on cultured cells.

Methodology (MTT Assay Example):

  • Cell Seeding: Cells are seeded in a multi-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or cordycepin. Control wells with untreated cells are included.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways and Cellular Fate

The mechanisms of action of these nucleoside analogs are visually represented in the following diagrams.

Mechanism_of_Action cluster_0 Cellular Uptake and Metabolism cluster_1 Transcription Inhibition 3dG This compound 3dGTP 3'-dGTP 3dG->3dGTP Phosphorylation Cordycepin Cordycepin 3dATP 3'-dATP Cordycepin->3dATP Phosphorylation RNAP RNA Polymerase 3dGTP->RNAP Incorporation 3dATP->RNAP Incorporation RNA Growing RNA Strand RNAP->RNA DNA DNA Template DNA->RNAP Termination Premature Termination RNA->Termination

Figure 1. Cellular uptake, metabolism, and mechanism of transcription inhibition for this compound and cordycepin.

Experimental_Workflow cluster_0 In Vitro Transcription Assay cluster_1 Cell-Based Viability Assay Reaction Setup Reaction Mix (DNA, RNAP, NTPs) AddInhibitor Add 3'-dGTP or 3'-dATP Reaction->AddInhibitor Incubate Incubate at 37°C AddInhibitor->Incubate Analyze Gel Electrophoresis & Quantification Incubate->Analyze Seed Seed Cells Treat Treat with This compound or Cordycepin Seed->Treat IncubateCells Incubate (24-72h) Treat->IncubateCells Assay Perform Viability Assay (e.g., MTT) IncubateCells->Assay

Figure 2. General experimental workflows for evaluating transcription inhibitors.

Conclusion

Both this compound and cordycepin are potent inhibitors of transcription that act through a chain termination mechanism. Their active triphosphate forms serve as competitive substrates for RNA polymerases, leading to the cessation of RNA elongation. While cordycepin has been more extensively studied and is known to also affect mRNA polyadenylation, the available data for this compound triphosphate suggests it is a highly potent inhibitor of viral RNA-dependent RNA polymerase. The choice between these two inhibitors for research or therapeutic development would depend on the specific target (e.g., viral vs. cellular transcription), the desired specificity, and the cellular context. Further direct comparative studies are warranted to fully elucidate their relative potencies and broader biological effects.

References

Comparative Efficacy of 2',3'-Dideoxyguanosine in Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the antiviral potency of 2',3'-dideoxyguanosine (B1417426) (ddG) against key human pathogens reveals its significant inhibitory effects, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). This guide provides a comparative overview of ddG's efficacy alongside established antiviral agents, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

2',3'-Dideoxyguanosine, a nucleoside analog, functions as a chain terminator in viral DNA synthesis, a mechanism central to its antiviral activity. By mimicking natural nucleosides, ddG is incorporated into the growing viral DNA strand by viral polymerases. However, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thereby halting DNA elongation and viral replication.

Comparative Antiviral Activity

The antiviral efficacy of ddG is best assessed through its 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication in vitro. The following tables summarize the EC50 values of ddG against HIV and HBV, in comparison with other widely used nucleoside/nucleotide analogs.

Table 1: In Vitro Anti-HIV Activity of 2',3'-Dideoxyguanosine and Comparator Drugs
CompoundHIV-1 StrainCell LineEC50 (µM)
2',3'-Dideoxyguanosine (ddG) LAIHuman PBM1.1 ± 0.1
Zidovudine (AZT)HIV-1Human PBM0.01
Lamivudine (3TC)HIV-1Human PBM1.0

PBM: Peripheral Blood Mononuclear cells

Table 2: In Vitro Anti-HBV Activity of 2',3'-Dideoxyguanosine and Comparator Drugs
CompoundVirusCell LineEC50 (µM)
2',3'-Dideoxyguanosine (ddG) HBVHepG2 2.2.150.3 ± 0.05
Lamivudine (3TC)HBVHepG2 2.2.15~0.1 - 0.5
TenofovirHBVHepG2 2.2.15~0.1 - 1.0

Experimental Protocols

The determination of antiviral efficacy relies on standardized in vitro assays. The following is a generalized protocol for assessing the anti-HIV and anti-HBV activity of nucleoside analogs.

In Vitro Anti-HIV Assay Protocol
  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) for 2-3 days. The cells are then cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and interleukin-2 (B1167480) (IL-2).

  • Virus Infection: PHA-stimulated PBMCs are infected with a known titer of an HIV-1 laboratory strain (e.g., LAI) at a multiplicity of infection (MOI) of 0.01 to 0.1.

  • Compound Treatment: Immediately after infection, the cells are washed and resuspended in fresh culture medium containing serial dilutions of the test compound (e.g., 2',3'-dideoxyguanosine) and control drugs.

  • Assay Endpoint: After 7 days of incubation at 37°C in a 5% CO2 incubator, the supernatant is collected.

  • Quantification of Viral Replication: The level of HIV-1 replication is quantified by measuring the reverse transcriptase (RT) activity in the culture supernatant using a colorimetric or radiometric assay.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration compared to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vitro Anti-HBV Assay Protocol
  • Cell Culture: HepG2 2.2.15 cells, a human hepatoblastoma cell line that constitutively produces HBV particles, are cultured in DMEM/F-12 medium supplemented with 10% FBS, G418, and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compound and control drugs.

  • Assay Endpoint: The cells are incubated for 8 days, with the medium and compounds being replaced every 2 days.

  • Quantification of Viral Replication: The culture supernatant is collected, and the amount of secreted HBV DNA is quantified using a real-time quantitative PCR (qPCR) assay.

  • Data Analysis: The percentage of inhibition of HBV DNA replication is calculated for each drug concentration relative to the untreated control. The EC50 value is determined using a dose-response curve analysis.

Mechanism of Action and Viral Life Cycle Inhibition

The primary mechanism of action for 2',3'-dideoxyguanosine is the termination of viral DNA chain elongation. This occurs after the compound is anabolized within the host cell to its active triphosphate form (ddGTP). The following diagrams illustrate the viral replication cycles of HIV and HBV and pinpoint the stage of inhibition by nucleoside analogs like ddG.

HIV_Lifecycle cluster_cell Host Cell cluster_inhibition Inhibition by ddGTP Binding & Fusion Binding & Fusion Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly Assembly Transcription & Translation->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation New HIV Virion New HIV Virion Budding & Maturation->New HIV Virion HIV Virion HIV Virion HIV Virion->Binding & Fusion

Figure 1. HIV Replication Cycle and the site of action for 2',3'-Dideoxyguanosine.

HBV_Lifecycle cluster_cell Hepatocyte cluster_inhibition Inhibition by ddGTP Entry Entry Uncoating Uncoating Entry->Uncoating cccDNA Formation cccDNA Formation Uncoating->cccDNA Formation Transcription Transcription cccDNA Formation->Transcription Translation Translation Transcription->Translation Reverse Transcription Reverse Transcription Transcription->Reverse Transcription Assembly Assembly Translation->Assembly Reverse Transcription->Assembly Release Release Assembly->Release New HBV Virion New HBV Virion Release->New HBV Virion HBV Virion HBV Virion HBV Virion->Entry

Figure 2. HBV Replication Cycle and the site of action for 2',3'-Dideoxyguanosine.

Conclusion

2',3'-Dideoxyguanosine demonstrates potent in vitro antiviral activity against both HIV and HBV. Its efficacy is comparable to that of some established nucleoside analogs. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of ddG as a potential therapeutic agent. The mechanism of action, through the termination of viral DNA synthesis, is a well-validated strategy for antiviral drug design. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of 2',3'-dideoxyguanosine.

A Comparative Guide to 3'-Deoxyguanosine and Other Nucleoside Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a side-by-side comparison of 3'-Deoxyguanosine and other prominent nucleoside analogs. This document provides an objective analysis of their performance, supported by experimental data, to aid in the evaluation and selection of compounds for antiviral and anticancer research.

Executive Summary

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. These compounds mimic natural nucleosides and interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation. This compound, a guanosine (B1672433) analog lacking the 3'-hydroxyl group, has been a subject of interest for its potential therapeutic activities. This guide provides a comparative analysis of this compound with other key nucleoside analogs, including Acyclovir, Ganciclovir, Zidovudine (AZT), and the related compound 3-Deazaguanosine. The comparison focuses on their mechanism of action, available quantitative performance data, and the experimental protocols used for their evaluation.

Data Presentation: Comparative Performance of Nucleoside Analogs

The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that direct side-by-side comparative studies for this compound against all listed analogs under identical experimental conditions are limited in the public domain. The data presented here is compiled from various sources to provide a relative performance overview.

CompoundTarget Organism/Cell LineAssay TypeIC50 / EC50CC50Selectivity Index (SI = CC50/IC50)Reference
2',3'-Dideoxyguanosine (B1417426)Human Immunodeficiency Virus (HIV) in H-9 and MT-2 cellsAntiviral Activity0.1 - 1.0 µM (ED50)Not ReportedNot Reported[1]
AcyclovirHerpes Simplex Virus 1 (HSV-1)Plaque ReductionNot specified in direct comparisonNot specified in direct comparisonNot specified in direct comparison[2]
GanciclovirHuman Cytomegalovirus (HCMV)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Zidovudine (AZT)Human Immunodeficiency Virus (HIV)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
3-DeazaguanosineL1210 cellsInhibition of TranslationNot SpecifiedNot SpecifiedNot Specified[5]

Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and CC50 (half-maximal cytotoxic concentration) are key parameters for evaluating the potency and safety of a compound. The Selectivity Index (SI) is a critical measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for the viral target over the host cell. The lack of directly comparable data for this compound highlights an area for future research.

Mechanism of Action

The therapeutic effect of nucleoside analogs stems from their ability to be recognized by viral or cellular enzymes and incorporated into growing nucleic acid chains, or to inhibit key enzymes involved in nucleotide metabolism.

This compound and Purine (B94841) Metabolism

The primary mechanism of action for this compound is believed to involve its interaction with the purine salvage pathway. Specifically, it is a substrate for purine nucleoside phosphorylase (PNP).[6] PNP is a key enzyme in the catabolism of purine nucleosides. By interacting with PNP, this compound can be converted to guanine (B1146940) and 3-deoxyribose-1-phosphate.[7] This interaction can disrupt the normal purine nucleotide pool, potentially leading to cytotoxicity in rapidly dividing cells, such as cancer cells or virus-infected cells.

purine_metabolism Deoxyguanosine Deoxyguanosine PNP Purine Nucleoside Phosphorylase (PNP) Deoxyguanosine->PNP + Pi Three_Deoxyguanosine This compound Three_Deoxyguanosine->PNP + Pi Guanine Guanine Deoxyribose_1_P Deoxyribose-1-phosphate Three_Deoxyribose_1_P 3-Deoxyribose-1-phosphate PNP->Guanine PNP->Deoxyribose_1_P PNP->Three_Deoxyribose_1_P

Interaction of this compound with Purine Nucleoside Phosphorylase.
Acyclovir and Ganciclovir: Chain Termination in Herpesviruses

Acyclovir and Ganciclovir are guanosine analogs that are highly effective against herpesviruses. Their mechanism relies on a multi-step activation process that is initiated by a virus-encoded thymidine (B127349) kinase (for Acyclovir in HSV) or a protein kinase (pUL97 for Ganciclovir in HCMV).[2][3] This initial phosphorylation step is crucial for their selectivity, as these viral enzymes are much more efficient at phosphorylating the analogs than cellular kinases. Subsequent phosphorylation by cellular enzymes leads to the formation of the active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the viral DNA polymerase and, upon incorporation into the growing viral DNA chain, leads to chain termination due to the absence of a 3'-hydroxyl group (in the case of Acyclovir) or a modified sugar moiety.

acyclovir_ganciclovir_moa cluster_virus Virus-Infected Cell Acyclovir Acyclovir/ Ganciclovir ACV_MP Analog-Monophosphate Acyclovir->ACV_MP Viral Kinase (e.g., Thymidine Kinase, pUL97) ACV_DP Analog-Diphosphate ACV_MP->ACV_DP Cellular Kinases ACV_TP Analog-Triphosphate ACV_DP->ACV_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Chain_Termination Viral DNA Chain Termination Viral_DNA_Polymerase->Chain_Termination

Mechanism of Action for Acyclovir and Ganciclovir.
Zidovudine (AZT): Targeting HIV Reverse Transcriptase

Zidovudine, a thymidine analog, was the first approved drug for the treatment of HIV. Its mechanism of action involves the inhibition of the viral reverse transcriptase, an enzyme essential for the conversion of the viral RNA genome into DNA. AZT is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog is then incorporated into the growing viral DNA chain by the reverse transcriptase. The presence of an azido (B1232118) group at the 3' position of the deoxyribose sugar prevents the formation of the next phosphodiester bond, leading to chain termination.[4]

3-Deazaguanosine: Inhibition of Translation

3-Deazaguanosine, an analog of guanosine where the nitrogen at position 3 is replaced by a carbon, exhibits a different mechanism of action. Studies have shown that it can inhibit the initiation of translation, a critical step in protein synthesis.[5] By interfering with the formation of the 43S preinitiation complex, it disrupts the assembly of ribosomes on messenger RNA, thereby halting protein production. This mechanism suggests a broader potential for activity against various cellular processes that are highly dependent on protein synthesis, including viral replication and cancer cell growth.

Experimental Protocols

The evaluation of nucleoside analogs relies on standardized in vitro assays to determine their efficacy and toxicity.

Plaque Reduction Assay for Antiviral Activity (IC50 Determination)

The plaque reduction assay is a gold-standard method for quantifying the antiviral activity of a compound against lytic viruses.[8]

Methodology:

  • Cell Seeding: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Compound Preparation: The test compound is serially diluted to various concentrations.

  • Infection: Cells are infected with a known amount of virus in the presence of the different compound concentrations. A virus control (no compound) and a cell control (no virus) are included.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • IC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined by non-linear regression analysis.[8][9]

plaque_reduction_workflow Start Start Seed_Cells Seed Susceptible Cells in Multi-well Plates Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of Test Compound Seed_Cells->Prepare_Compound Infect_Cells Infect Cells with Virus in Presence of Compound Prepare_Compound->Infect_Cells Overlay Apply Semi-Solid Overlay Infect_Cells->Overlay Incubate Incubate for Plaque Formation Overlay->Incubate Stain_Count Fix, Stain, and Count Plaques Incubate->Stain_Count Calculate_IC50 Calculate IC50 Value Stain_Count->Calculate_IC50

Workflow for a Plaque Reduction Assay.
Cytotoxicity Assay (CC50 Determination)

Determining the cytotoxicity of a compound is crucial for assessing its therapeutic window. The CC50 is the concentration of the compound that reduces the viability of uninfected host cells by 50%.[10]

Methodology (MTT Assay):

  • Cell Seeding: Host cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: Serial dilutions of the test compound are added to the wells. A cell control (no compound) is included.

  • Incubation: The plates are incubated for a period equivalent to the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 570 nm).

  • CC50 Calculation: The percentage of cell viability is calculated for each compound concentration relative to the cell control. The CC50 value is determined by non-linear regression analysis.[9]

Conclusion

This compound and other nucleoside analogs continue to be a rich area of research for the development of new antiviral and anticancer therapies. This guide provides a foundational comparison of this compound with several key analogs, highlighting their distinct mechanisms of action. While direct comparative data for this compound is still emerging, the provided information on its interaction with the purine salvage pathway offers a basis for further investigation. The detailed experimental protocols for antiviral and cytotoxicity assays serve as a practical resource for researchers in the field. Future head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound.

References

Validating 3'-Deoxyguanosine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the incorporation of nucleotide analogs like 3'-Deoxyguanosine (3'-dG) into DNA is critical for understanding drug efficacy and mechanism of action. This guide provides an objective comparison of mass spectrometry-based approaches with other common techniques, supported by experimental data and detailed protocols.

The incorporation of 3'-dG, a chain-terminating nucleoside analog, is a key event in the therapeutic action of various antiviral and anticancer agents. Validating this incorporation is paramount for preclinical and clinical studies. While several methods exist for this purpose, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard due to its high sensitivity and specificity.[1] This guide will compare the performance of LC-MS/MS with alternative methods, namely primer extension assays and sequencing-based approaches.

Performance Comparison of Validation Methods

The choice of method for validating 3'-dG incorporation depends on the specific requirements of the study, such as the need for absolute quantification, high throughput, or sequence context information. The following table summarizes the key performance metrics of each technique.

FeatureLC-MS/MSPrimer Extension AssaySequencing-Based Methods
Principle Direct detection and quantification of 3'-dG from hydrolyzed DNA based on mass-to-charge ratio.Indirect detection based on the termination of DNA synthesis by polymerase at the site of 3'-dG incorporation.Identification of incorporation sites within a specific DNA or RNA sequence.
Quantitative Ability Absolute quantification using stable isotope-labeled internal standards.Semi-quantitative; relative quantification is possible.Primarily qualitative (site of incorporation); quantitative information is relative.
Sensitivity (LOD) High (sub-femtomole to low femtomole range).[1][2][3][4]Moderate; can detect low abundance transcripts.[5]Varies by platform; can achieve single-molecule sensitivity.[6]
Specificity Very high; distinguishes between isobaric interferences through fragmentation.High, but can be affected by polymerase errors and secondary structures.[7]High; provides sequence context.
Throughput Moderate; sample preparation can be a bottleneck.Low to moderate.Very high, especially with next-generation sequencing (NGS) platforms.[8][9]
Sequence Information NoNoYes
Instrumentation LC system coupled to a tandem mass spectrometer.Gel electrophoresis apparatus, phosphorimager, or capillary electrophoresis.DNA sequencer (Sanger or NGS).

Experimental Protocols

Detailed methodologies for each validation approach are crucial for reproducibility and accurate interpretation of results.

LC-MS/MS for Absolute Quantification of 3'-dG Incorporation

This method provides precise quantification of the total amount of 3'-dG incorporated into genomic DNA.

a. DNA Extraction and Hydrolysis:

  • Extract genomic DNA from cells or tissues treated with 3'-dG using a standard DNA isolation kit.

  • Quantify the extracted DNA using a spectrophotometer.

  • To 1-50 µg of DNA, add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₅,¹⁵N₂]-3'-Deoxyguanosine).

  • Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase at 37°C for 2-16 hours.[1]

b. Liquid Chromatography Separation:

  • Inject the hydrolyzed DNA sample onto a reverse-phase C18 column.

  • Separate the nucleosides using a gradient of aqueous mobile phase (e.g., 0.1% formic acid in water) and organic mobile phase (e.g., 0.1% formic acid in acetonitrile).

c. Tandem Mass Spectrometry Detection:

  • Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode.

  • Monitor the specific precursor-to-product ion transitions for both 3'-dG and the internal standard in Multiple Reaction Monitoring (MRM) mode. For 3'-dG, this would typically be the transition from the protonated molecule [M+H]⁺ to the protonated guanine (B1146940) base.

d. Quantification:

  • Generate a calibration curve using known concentrations of 3'-dG.

  • Calculate the amount of 3'-dG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Primer Extension Assay for Detecting Chain Termination

This technique is used to identify if and where 3'-dG has been incorporated, leading to the termination of DNA synthesis.

a. Primer Design and Labeling:

  • Design a DNA primer complementary to a sequence downstream of the expected incorporation site.

  • Label the 5' end of the primer with a radioactive (e.g., ³²P) or fluorescent tag.[10]

b. Primer Annealing and Extension:

  • Anneal the labeled primer to the template DNA containing the incorporated 3'-dG.

  • Perform a primer extension reaction using a DNA polymerase, dNTPs, and the annealed primer-template complex.

c. Analysis of Extension Products:

  • Separate the extension products by denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis.[10]

  • Visualize the products by autoradiography (for radioactive labels) or fluorescence imaging.

  • The presence of a band corresponding to the size of the primer plus the sequence up to the incorporation site indicates chain termination by 3'-dG.

Sequencing-Based Methods for Pinpointing Incorporation Sites

Next-generation sequencing (NGS) can be adapted to identify the precise locations of 3'-dG incorporation within a genome or a specific gene.

a. Library Preparation with 3'-dG:

  • Incorporate 3'-dGTP during a PCR amplification step of a specific DNA region or during whole-genome amplification.

  • The incorporation of 3'-dG will result in a population of DNA fragments of varying lengths, all terminating at a guanine position.

b. Sequencing and Data Analysis:

  • Prepare a sequencing library from the fragmented DNA.

  • Sequence the library using a high-throughput sequencing platform.[8][9]

  • Align the sequencing reads to a reference genome.

  • An accumulation of reads ending at guanine positions in the treated sample compared to an untreated control indicates the sites of 3'-dG incorporation.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were created using Graphviz.

experimental_workflow LC-MS/MS Workflow for 3'-dG Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DNA_Extraction DNA Extraction Hydrolysis Enzymatic Hydrolysis DNA_Extraction->Hydrolysis LC_Separation LC Separation Hydrolysis->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

LC-MS/MS workflow for 3'-dG quantification.

comparison_diagram Comparison of 3'-dG Validation Methods cluster_lcms LC-MS/MS cluster_primer Primer Extension cluster_seq Sequencing lcms Absolute Quantification primer Chain Termination Site lcms->primer Complementary Information seq Sequence Context lcms->seq Complementary Information primer->seq Complementary Information

Conceptual comparison of validation methods.

References

Comparative Study of Chain Termination Efficiency of Guanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chain termination efficiency of several key guanosine (B1672433) analogs used in antiviral therapies. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development decisions.

Introduction

Guanosine analogs are a cornerstone of antiviral drug development, primarily functioning as chain terminators during viral DNA or RNA synthesis. Upon phosphorylation to their active triphosphate form, these molecules are incorporated by viral polymerases into the growing nucleic acid chain. Their modified structures prevent the addition of the next nucleotide, thereby halting replication. The efficiency of this chain termination is a critical determinant of a drug's antiviral potency. This guide compares the performance of four notable guanosine analogs: Ganciclovir, Entecavir (B133710), Ribavirin (B1680618), and AT-527.

Data Presentation: Quantitative Comparison

The following table summarizes the chain termination efficiency of the selected guanosine analogs, primarily focusing on their 50% inhibitory concentration (IC50) values against relevant viral polymerases. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Guanosine AnalogTarget Virus/PolymeraseIC50 (µM)Mechanism of Chain Termination
Ganciclovir Human Cytomegalovirus (HCMV) DNA PolymeraseNot explicitly stated as IC50 for chain termination, but acts as a competitive inhibitor.Delayed chain termination. After incorporation of Ganciclovir triphosphate and one additional nucleotide, DNA synthesis is terminated.[1][2]
Entecavir Hepatitis B Virus (HBV) Polymerase, HIV-1 Reverse TranscriptaseNot explicitly stated as IC50 for chain termination, but effectively inhibits polymerase activity.Delayed chain termination. Strong pausing of DNA synthesis occurs three nucleotides after incorporation of Entecavir monophosphate.[3][4]
Ribavirin Hepatitis C Virus (HCV), Influenza VirusDoes not act as a direct chain terminator.Primarily acts as an RNA mutagen, causing an increase in mutations in the viral genome.[5][6][7] It can also deplete intracellular GTP pools.
AT-527 SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)Not explicitly provided as an IC50 for chain termination.Non-obligate chain terminator.[8]

Mechanism of Action: Signaling Pathway

The general mechanism by which guanosine analogs induce chain termination is depicted in the following signaling pathway diagram.

Guanosine_Analog_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Prodrug Guanosine Analog (Prodrug) Analog_MP Analog Monophosphate Prodrug->Analog_MP Cellular Kinases Analog_DP Analog Diphosphate Analog_MP->Analog_DP Cellular Kinases Analog_TP Analog Triphosphate (Active) Analog_DP->Analog_TP Cellular Kinases Viral_Polymerase Viral Polymerase Analog_TP->Viral_Polymerase Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Nucleic_Acid Growing Viral Nucleic Acid Chain Nucleic_Acid->Viral_Polymerase

Mechanism of guanosine analog-induced chain termination.

Experimental Protocols

The following is a generalized protocol for a primer extension assay, a common method used to determine the chain termination efficiency of nucleoside analogs. This protocol is a synthesis of methodologies described in the scientific literature.[9][10][11][12][13][14][15][16][17]

Objective: To quantify the ability of a guanosine analog to terminate DNA or RNA synthesis by a viral polymerase.

Materials:

  • Viral Polymerase (e.g., HCMV DNA Polymerase, HBV Reverse Transcriptase, SARS-CoV-2 RdRp)

  • Template DNA or RNA strand

  • Primer (DNA or RNA, complementary to the template)

  • Radiolabeled dNTPs or NTPs (e.g., [α-³²P]dGTP or [γ-³²P]ATP)

  • Unlabeled dNTPs or NTPs

  • Guanosine analog triphosphate

  • Reaction Buffer (specific to the polymerase)

  • Stop Solution (e.g., formamide (B127407), EDTA, loading dye)

  • Denaturing polyacrylamide gel

  • Phosphorimager or autoradiography film

Procedure:

  • Primer Labeling: The 5' end of the primer is typically labeled with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase and [γ-³²P]ATP. This allows for the visualization of the extension products.

  • Primer-Template Annealing: The labeled primer is annealed to the template nucleic acid by heating the mixture to a high temperature (e.g., 95°C) and then slowly cooling it to allow for hybridization.

  • Reaction Setup: The primer-template complex is incubated with the viral polymerase in a reaction buffer containing a mixture of dNTPs or NTPs.

  • Initiation of Elongation: The reaction is initiated by the addition of the necessary components to start nucleic acid synthesis.

  • Addition of Guanosine Analog: The guanosine analog triphosphate is added to the reaction mixture at various concentrations. Control reactions without the analog are also prepared.

  • Incubation: The reactions are incubated at the optimal temperature for the specific viral polymerase for a defined period to allow for primer extension and incorporation of the analog.

  • Reaction Termination: The reactions are stopped by the addition of a stop solution, which typically contains a denaturing agent like formamide and a chelating agent like EDTA to inactivate the polymerase.

  • Gel Electrophoresis: The reaction products are denatured by heating and then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: The gel is exposed to a phosphorimager screen or autoradiography film to visualize the radiolabeled DNA or RNA fragments. The intensity of the bands corresponding to the full-length product and the terminated products are quantified.

  • Data Analysis: The percentage of chain termination at each concentration of the guanosine analog is calculated. The IC50 value, the concentration at which 50% of chain elongation is inhibited, can then be determined.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a primer extension assay to evaluate chain termination efficiency.

Primer_Extension_Workflow start Start label_primer Radiolabel Primer start->label_primer anneal Anneal Primer to Template label_primer->anneal setup_rxn Set up Polymerase Reaction anneal->setup_rxn add_analog Add Guanosine Analog setup_rxn->add_analog incubate Incubate add_analog->incubate terminate_rxn Terminate Reaction incubate->terminate_rxn gel Denaturing PAGE terminate_rxn->gel visualize Visualize Bands (Phosphorimaging/Autoradiography) gel->visualize quantify Quantify Band Intensities visualize->quantify analyze Calculate % Termination & IC50 quantify->analyze end End analyze->end

Workflow for a primer extension assay.

References

Cross-Validation of 6-Thio-2'-Deoxyguanosine's Anti-Cancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of a Novel Telomere-Targeting Agent Against Standard-of-Care Chemotherapeutics in Non-Small Cell Lung Cancer

In the landscape of oncology drug development, novel therapeutic agents are continuously evaluated for their potential to offer improved efficacy and safety profiles over existing treatments. This guide provides a comprehensive cross-validation of the anti-cancer activity of 6-thio-2'-deoxyguanosine (B1664700) (also known as Ateganosine or THIO), a promising first-in-class telomere-targeting agent. Its performance is objectively compared with established first-line and second-line chemotherapeutic agents for Non-Small Cell Lung Cancer (NSCLC), including Gemcitabine (B846), Pemetrexed, Carboplatin, and Docetaxel. This analysis is supported by in vitro experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.

Comparative Analysis of In Vitro Cytotoxicity

The anti-proliferative activity of 6-thio-2'-deoxyguanosine and standard chemotherapeutic agents was evaluated across various NSCLC cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined through cell viability assays.

CompoundCancer Cell LineIC50 (µM)Citation(s)
6-thio-2'-deoxyguanosine (Ateganosine/THIO) Various Cancer Cell Lines0.7 - 2.9[1]
GemcitabineA5490.0066 - 15.4[2][3]
PemetrexedA5491.861 - 4.653[4]
CarboplatinA549131.8 - 256.6[1][5]
DocetaxelA5491.94 - 3.41[6][7]

Note: The IC50 values for the comparator drugs in the A549 cell line are compiled from multiple studies and may vary depending on the experimental conditions, such as duration of drug exposure. A direct head-to-head comparison of 6-thio-2'-deoxyguanosine with these agents in the same study is not yet available in the public domain. The IC50 range for 6-thio-2'-deoxyguanosine is reported across a panel of various cancer cell lines.

Mechanisms of Action: A Divergence in Therapeutic Strategy

The anti-cancer agents compared in this guide employ distinct mechanisms to inhibit tumor growth, highlighting a key differentiator for 6-thio-2'-deoxyguanosine.

6-thio-2'-deoxyguanosine: A Dual-Pronged Attack

6-thio-2'-deoxyguanosine exhibits a novel dual mechanism of action that targets both the replicative machinery and the immune evasion strategies of cancer cells.

  • Telomere Disruption: As a nucleoside analog, 6-thio-2'-deoxyguanosine is incorporated into the telomeres of cancer cells by the enzyme telomerase, which is highly active in the majority of cancers. This incorporation disrupts the protective cap of chromosomes, leading to DNA damage and ultimately, cancer cell death.[8][9]

  • Immune Activation via the cGAS/STING Pathway: The damaged telomeric DNA fragments are released into the cytoplasm, where they are detected by the cyclic GMP-AMP synthase (cGAS) sensor. This triggers the stimulator of interferon genes (STING) pathway, a critical component of the innate immune system.[10][11][12] Activation of the cGAS/STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn recruit and activate immune cells, such as T-cells, to mount an anti-tumor immune response.

6-thio-2'-deoxyguanosine_Mechanism Mechanism of Action: 6-thio-2'-deoxyguanosine cluster_cancer_cell Cancer Cell cluster_immune_response Immune Response THIO 6-thio-2'-deoxyguanosine Telomerase Telomerase THIO->Telomerase is a substrate for Telomeres Telomeres Telomerase->Telomeres incorporates into Damaged_Telomeres Damaged Telomeres Telomeres->Damaged_Telomeres Cytosolic_DNA Cytosolic Telomeric DNA Damaged_Telomeres->Cytosolic_DNA releases Apoptosis Apoptosis Damaged_Telomeres->Apoptosis induces cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFNs Type I Interferons Nucleus->IFNs induces transcription of Dendritic_Cell Dendritic Cell IFNs->Dendritic_Cell activates T_Cell T-Cell cluster_cancer_cell cluster_cancer_cell T_Cell->cluster_cancer_cell attacks and kills Dendritic_Cell->T_Cell primes

Mechanism of 6-thio-2'-deoxyguanosine
Standard Chemotherapeutic Agents: Targeting DNA Synthesis and Cell Division

The comparator drugs primarily function by interfering with fundamental cellular processes required for proliferation.

  • Gemcitabine: A nucleoside analog that inhibits DNA synthesis.

  • Pemetrexed: A folate antimetabolite that disrupts folate-dependent metabolic processes essential for nucleotide synthesis.

  • Carboplatin: A platinum-based compound that forms DNA adducts, leading to the inhibition of DNA replication and transcription.

  • Docetaxel: A taxane (B156437) that stabilizes microtubules, leading to cell cycle arrest and inhibition of cell division.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to evaluate the anti-cancer activity of the compounds discussed. Specific parameters may vary between studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow MTT Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 AddDrug Add varying concentrations of drug Incubate1->AddDrug Incubate2 Incubate (48-72h) AddDrug->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolvent Add solubilizing agent (e.g., DMSO) Incubate3->AddSolvent Read Read absorbance at 570 nm AddSolvent->Read

Workflow for MTT Cell Viability Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the compound of interest. Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the compound and then harvested. The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve the cellular structures.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI). The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Flow Cytometry Analysis: The DNA content of the cell population is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

In Vivo Anti-Cancer Activity of 6-thio-2'-deoxyguanosine

Preclinical studies have demonstrated the in vivo efficacy of 6-thio-2'-deoxyguanosine. In a xenograft model using A549 lung cancer cells, administration of 6-thio-2'-deoxyguanosine resulted in a significant suppression of tumor growth.[8][13][14][15][16]

Conclusion

6-thio-2'-deoxyguanosine presents a novel and promising approach to cancer therapy, particularly for telomerase-positive tumors like many NSCLCs. Its dual mechanism of action, combining direct cytotoxicity through telomere disruption with the stimulation of an anti-tumor immune response, distinguishes it from conventional chemotherapeutic agents. While direct comparative in vitro studies with standard-of-care drugs in NSCLC cell lines are still emerging, the existing data suggests potent anti-cancer activity. The ongoing Phase 2 and 3 clinical trials will be crucial in further elucidating the clinical efficacy and safety of this innovative therapeutic agent. The unique mechanism of activating the host's immune system against the tumor provides a strong rationale for its investigation in combination with immune checkpoint inhibitors.

References

Safety Operating Guide

Proper Disposal of 3'-Deoxyguanosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Safety Precautions

Although some safety data sheets (SDS) may not classify 3'-Deoxyguanosine as a hazardous substance, it is prudent to handle it with care. A closely related compound, 2'-Deoxyguanosine, is classified as harmful if swallowed and can cause skin and eye irritation. Therefore, it is recommended to treat this compound waste as potentially hazardous.

Personal Protective Equipment (PPE) to be worn when handling this compound waste includes:

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical waste management company. In-lab treatment or degradation is not advised without a validated protocol.

  • Segregation:

    • Do not mix this compound waste with general laboratory trash or other waste streams.

    • Collect all solid waste, including contaminated consumables (e.g., pipette tips, tubes, gloves), in a dedicated and clearly labeled waste container.

    • Collect all liquid waste containing this compound in a separate, compatible, and leak-proof container.

  • Container Selection and Labeling:

    • Use containers that are in good condition and compatible with the chemical waste.

    • All waste containers must be securely closed when not in use.

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name, "this compound". Do not use abbreviations.[1]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is under the control of laboratory personnel.

    • Segregate the this compound waste from incompatible materials.

  • Disposal Request:

    • Once the container is full or ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. The guiding principle is to dispose of all generated waste, regardless of concentration, as chemical waste.

ParameterGuideline
Waste Classification Treat as potentially hazardous chemical waste.
In-Lab Treatment Not recommended due to the lack of validated protocols.
Primary Disposal Method Collection by a licensed hazardous waste management company.
Container Type Compatible, leak-proof, and sealable.
Labeling Requirements "Hazardous Waste" and "this compound".

Experimental Protocols

As of the current information, there are no established and cited experimental protocols for the in-lab degradation or neutralization of this compound for disposal purposes. The recommended procedure is to collect the waste for professional disposal.

Disposal Workflow

This compound Disposal Workflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid & Liquid) ppe->segregate container Use Labeled, Compatible, and Sealed Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage disposal Arrange for Pickup by Licensed Waste Contractor storage->disposal end Proper Disposal disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste disposal guidelines and your local regulations for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3'-Deoxyguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Operational Protocols for Researchers, Scientists, and Drug Development Professionals

The proper handling of 3'-Deoxyguanosine, a nucleoside analog critical in various research and drug development applications, necessitates stringent safety protocols to ensure personnel safety and maintain experimental integrity. This guide provides immediate, procedural, and logistical information for the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment. Different Safety Data Sheets (SDS) provide overlapping recommendations, which are summarized below for clarity.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2][3]To prevent skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[1][4]
Eye Protection Safety glasses with side-shields or goggles.[2][5]To protect eyes from dust particles or splashes.[2]
Body Protection Laboratory coat.[6]To protect skin and clothing from contamination.
Respiratory Protection Required when dusts are generated. An N95 (US) or P1 (EN 143) dust mask is recommended for nuisance levels of dust.[1]To prevent inhalation of the compound, which may cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational workflow minimizes the risk of exposure and contamination. All handling of this compound powder should ideally be conducted within a chemical fume hood or a designated, well-ventilated area.[2][5][7]

  • Preparation : Before handling the compound, ensure the work area is clean and uncluttered. Confirm that a safety shower and eye wash station are accessible.[2]

  • Donning PPE : Put on all required PPE as specified in the table above.

  • Weighing and Aliquoting :

    • Perform these tasks in a fume hood to contain any airborne powder.[7]

    • Avoid the formation of dust during handling.[5][8]

    • Use appropriate tools (e.g., spatulas) to handle the solid material.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling : After use, ensure the container is tightly sealed.[2]

  • Decontamination : Clean the work surface and any equipment used.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.

  • Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2] Do not eat, drink, or smoke in the work area.[2][9]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. The primary method is collection for disposal by a licensed hazardous waste facility.[7]

  • Waste Segregation : Do not mix this compound waste with other waste streams.[7]

  • Solid Waste Collection :

    • Place all contaminated solid waste (e.g., gloves, weigh boats, paper towels) into a designated, leak-proof, and clearly labeled container.[7][8]

    • The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[7]

  • Liquid Waste Collection :

    • Collect solutions containing this compound in a separate, sealed, and compatible waste container.

    • Label the liquid waste container as "Hazardous Waste" with the chemical name and approximate concentration.

  • Storage : Store sealed waste containers in a designated, secure area away from incompatible materials, awaiting pickup by a certified waste disposal service.[2]

Emergency Procedures

Spill Response:

  • Action : In case of a spill, evacuate personnel to a safe area.[8] Avoid breathing dust.[8]

  • Cleanup : For solid spills, collect the material using a method that avoids dust generation. Place the spilled material and cleanup supplies into a sealed container for disposal.[8]

First Aid Measures:

  • Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][8]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5][8] If skin irritation persists, call a physician.[5]

  • Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[8]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_area Clean & Prepare Work Area check_safety Verify Safety Equipment (Fume Hood, Eyewash) prep_area->check_safety don_ppe Don PPE (Gloves, Gown, Goggles) check_safety->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill Potential Event exposure Exposure Occurs weigh->exposure Potential Event seal Seal Container dissolve->seal dissolve->spill Potential Event decon Decontaminate Work Area & Tools seal->decon dispose_solid Dispose Solid Waste in Labeled Container decon->dispose_solid dispose_liquid Dispose Liquid Waste in Labeled Container decon->dispose_liquid doff_ppe Doff PPE dispose_solid->doff_ppe dispose_liquid->doff_ppe wash Wash Hands doff_ppe->wash first_aid Administer First Aid exposure->first_aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Deoxyguanosine
Reactant of Route 2
3'-Deoxyguanosine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.